Product packaging for 3-Benzothiazol-2-yl-4-chloro-phenylamine(Cat. No.:CAS No. 292644-36-1)

3-Benzothiazol-2-yl-4-chloro-phenylamine

Cat. No.: B1298711
CAS No.: 292644-36-1
M. Wt: 260.74 g/mol
InChI Key: GDZBKIWVWVAQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Benzothiazol-2-yl-4-chloro-phenylamine is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2S B1298711 3-Benzothiazol-2-yl-4-chloro-phenylamine CAS No. 292644-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZBKIWVWVAQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352199
Record name 3-Benzothiazol-2-yl-4-chloro-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-36-1
Record name 3-Benzothiazol-2-yl-4-chloro-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Benzothiazol-2-yl-4-chloro-phenylamine, a molecule of interest in medicinal chemistry and drug discovery. While a direct, step-by-step protocol for this specific compound is not extensively documented in publicly available literature, this guide outlines a scientifically sound and well-precedented synthetic strategy based on established methods for the synthesis of analogous 2-arylbenzothiazoles. The information herein is intended to serve as a foundational resource for researchers in the field.

The proposed synthesis involves a key cyclocondensation reaction between 2-aminothiophenol and a substituted aromatic precursor. This guide details two effective and commonly employed methodologies for this transformation: a classical approach using polyphosphoric acid (PPA) and a modern, microwave-assisted green chemistry approach.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the condensation of 2-aminothiophenol with 2-amino-5-chlorobenzoic acid. This reaction forms the core benzothiazole heterocycle functionalized with the desired substituted phenyl ring.

2-Aminothiophenol 2-Aminothiophenol Target_Molecule This compound 2-Aminothiophenol->Target_Molecule Cyclocondensation 2-Amino-5-chlorobenzoic_Acid 2-Amino-5-chlorobenzoic Acid 2-Amino-5-chlorobenzoic_Acid->Target_Molecule

Figure 1: Proposed synthesis of this compound.

Experimental Protocols

Two primary methods for the key cyclocondensation step are presented below. These protocols are based on analogous transformations reported in the literature and may require optimization for the specific substrates involved.[1][2][3][4][5][6]

Method A: Polyphosphoric Acid (PPA) Catalyzed Synthesis (Conventional Heating)

This classical method utilizes polyphosphoric acid as both a catalyst and a solvent, driving the reaction towards completion through dehydration at elevated temperatures.[6][7]

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and 2-amino-5-chlorobenzoic acid (1.0 eq).

  • To this mixture, add polyphosphoric acid (PPA) (approximately 10-15 times the weight of the limiting reagent).

  • Heat the reaction mixture to 180-220°C with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 100°C and carefully pour it into a beaker containing ice-cold water with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., 10% sodium hydroxide solution) until a precipitate is formed.

  • Filter the crude product, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

cluster_0 Reaction Setup cluster_1 Work-up and Purification Reactants Mix 2-aminothiophenol and 2-amino-5-chlorobenzoic acid PPA Add Polyphosphoric Acid Reactants->PPA Heat Heat to 180-220°C for 4-6h PPA->Heat Quench Pour into ice-water Heat->Quench Neutralize Neutralize with base Quench->Neutralize Filter Filter and wash precipitate Neutralize->Filter Recrystallize Recrystallize from ethanol Filter->Recrystallize

Figure 2: Workflow for PPA catalyzed synthesis.

Method B: Microwave-Assisted Synthesis (Green Chemistry Approach)

This modern approach utilizes microwave irradiation to accelerate the reaction, often under solvent-free conditions, leading to shorter reaction times and potentially higher yields.[1][2][3][5][8][9][10]

Procedure:

  • In a microwave-safe glass tube, thoroughly mix 2-aminothiophenol (1.0 eq), 2-amino-5-chlorobenzoic acid (1.0 eq), and a catalytic amount of an acid catalyst (e.g., L-proline or glacial acetic acid, ~10-20 mol%).

  • Place the reaction tube in a domestic or dedicated laboratory microwave oven.

  • Irradiate the mixture at a suitable power level (e.g., 180-300 W) for a short duration (e.g., 5-15 minutes), often in intervals to avoid overheating.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

cluster_0 Reaction Setup cluster_1 Work-up and Purification Mix Mix reactants and catalyst in microwave tube Irradiate Microwave irradiation (5-15 min) Mix->Irradiate Dissolve Dissolve in ethyl acetate Irradiate->Dissolve Wash Wash with NaHCO3 and brine Dissolve->Wash Dry Dry and concentrate Wash->Dry Purify Purify (chromatography/ recrystallization) Dry->Purify

Figure 3: Workflow for microwave-assisted synthesis.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of this compound. The yield and physical state are based on data reported for structurally similar compounds.[11][12][13][14][15][16]

Table 1: Key Reagents and Their Properties

ReagentMolecular FormulaMolar Mass ( g/mol )Role
2-AminothiophenolC₆H₇NS125.19Starting Material
2-Amino-5-chlorobenzoic AcidC₇H₆ClNO₂171.58Starting Material
Polyphosphoric Acid(HPO₃)nVariableCatalyst/Solvent
L-ProlineC₅H₉NO₂115.13Catalyst
Glacial Acetic AcidC₂H₄O₂60.05Catalyst

Table 2: Expected Product Characteristics and Yields

ProductMolecular FormulaMolar Mass ( g/mol )Physical State (Expected)MethodTypical Yield Range (%)
This compoundC₁₃H₉ClN₂S260.74SolidPPA Catalysis70-85
This compoundC₁₃H₉ClN₂S260.74SolidMicrowave80-95

Characterization

To confirm the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: To determine the melting point of the purified solid product, which is a key indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure of the molecule and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

This guide provides a robust starting point for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yield and purity. Standard laboratory safety procedures should be followed at all times.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzothiazol-2-yl-4-chloro-phenylamine is a heterocyclic aromatic compound featuring a benzothiazole core linked to a chlorophenylamine moiety. Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of the physicochemical properties of this specific molecule is fundamental for its potential development as a therapeutic agent. These properties govern critical aspects of its behavior, including solubility, permeability, and interaction with biological targets, which are cornerstone parameters in drug discovery and development. This guide provides a detailed overview of the known physicochemical data for this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are essential for initial assessment in drug discovery pipelines.

PropertyValueReference
CAS Number 292644-36-1[1]
Molecular Formula C₁₃H₉ClN₂S[1]
Molecular Weight 260.75 g/mol [1]
Melting Point 96-98 °C[1]
Appearance Solid (form not specified)Inferred
Hazard Irritant[1]

Experimental Protocols

The determination of physicochemical properties is a critical step in chemical and pharmaceutical research. The following sections detail standardized methodologies for key experimental procedures.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of the solid this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[2][3]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer is inserted into its designated well to monitor the temperature of the block.

  • Initial Determination: A rapid heating rate is used initially to get an approximate melting temperature. This provides a target range for a more accurate measurement.

  • Accurate Measurement: A fresh sample is prepared. The apparatus is heated rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.[4]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[5]

Solubility Assessment

Solubility is a crucial factor for bioavailability. A qualitative assessment across various solvents can indicate the compound's polarity and ionization characteristics.

Methodology: Qualitative and Semi-Quantitative Determination

  • Solvent Selection: A panel of standard solvents is used, typically including water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and an organic solvent like diethyl ether or ethanol.[6]

  • Procedure:

    • Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a small test tube.[6]

    • Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions.[6]

    • After each addition, shake the tube vigorously for a set period (e.g., 1-2 minutes).[6]

    • Observe if the solid dissolves completely.

  • Interpretation:

    • Solubility in Water: Indicates the presence of polar functional groups.[7]

    • Solubility in 5% HCl: Suggests the presence of a basic functional group (like an amine) that forms a soluble hydrochloride salt.[6][7]

    • Solubility in 5% NaOH: Suggests the presence of an acidic functional group.[7]

    • Solubility in 5% NaHCO₃: Indicates a strongly acidic group, such as a carboxylic acid.[6]

  • Quantitative Measurement (Shake-Flask Method): For precise solubility (e.g., in Phosphate-Buffered Saline, PBS), the shake-flask method is standard.[8] An excess amount of the solid compound is added to the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[8][9]

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity, which is critical for predicting its ability to cross biological membranes. A positive LogP value indicates higher lipophilicity, while a negative value indicates higher hydrophilicity.[10]

Methodology: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water (or a relevant aqueous buffer like PBS pH 7.4) are pre-saturated with each other by mixing them vigorously and then allowing the phases to separate completely.[9]

  • Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases (typically octanol). A measured volume of this solution is then mixed with a measured volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is sealed and shaken gently for several hours to allow the compound to partition between the two phases until equilibrium is achieved.[11]

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined accurately. This is commonly done using HPLC or UV-Vis spectroscopy by comparing the measurements against a standard curve.[9]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log₁₀(P)

Visualized Workflows and Pathways

To effectively integrate a new chemical entity like this compound into a drug discovery program, a systematic characterization is required. The following diagram illustrates a logical workflow for this process.

G synthesis Synthesis & Purification structure Structural Verification (NMR, MS) synthesis->structure purity Purity Assessment (HPLC, LC-MS) structure->purity mp Melting Point (Purity Check) purity->mp solubility Aqueous Solubility (Thermodynamic & Kinetic) mp->solubility logp Lipophilicity (LogP / LogD) solubility->logp pka Ionization Constant (pKa) logp->pka permeability Permeability (e.g., PAMPA, Caco-2) pka->permeability stability Metabolic Stability (Microsomes, Hepatocytes) permeability->stability binding Plasma Protein Binding stability->binding

Caption: Physicochemical characterization workflow for a novel drug candidate.

Conclusion

The provided data on this compound, including its molecular formula, weight, and melting point, establishes a foundational profile for this compound. The detailed experimental protocols offer standardized methods for researchers to independently verify these properties and further investigate its solubility and lipophilicity, which are critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The logical workflow presented illustrates the systematic approach required to advance a compound from initial synthesis to a comprehensive physicochemical and in vitro assessment. This technical guide serves as a crucial resource for scientists and professionals in the field of drug development, enabling informed decisions in the early stages of research.

References

Spectroscopic Analysis of 3-Benzothiazol-2-yl-4-chloro-phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Benzothiazol-2-yl-4-chloro-phenylamine. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein are predicted values based on the analysis of structurally similar compounds. This document also outlines a standard experimental protocol for the acquisition of NMR data and includes visualizations to aid in the understanding of the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from known spectral data of related compounds, including 2-arylbenzothiazoles and substituted anilines. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Atom NumberMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Integration
H-2'd~ 7.8 - 8.0~ 2.51H
H-5'dd~ 7.2 - 7.4J ≈ 8.5, 2.51H
H-6'd~ 7.4 - 7.6~ 8.51H
H-4d~ 7.9 - 8.1~ 8.01H
H-5t~ 7.3 - 7.5~ 7.51H
H-6t~ 7.4 - 7.6~ 7.51H
H-7d~ 7.8 - 8.0~ 8.01H
-NH₂br s~ 4.0 - 5.0-2H

d: doublet, dd: doublet of doublets, t: triplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C-2'~ 125 - 127
C-3'~ 145 - 147
C-4'~ 128 - 130
C-5'~ 123 - 125
C-6'~ 130 - 132
C-1'~ 133 - 135
C-2~ 165 - 167
C-3a~ 152 - 154
C-4~ 121 - 123
C-5~ 124 - 126
C-6~ 126 - 128
C-7~ 121 - 123
C-7a~ 134 - 136

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data in the tables above.

This compound cluster_phenylamine Phenylamine Ring cluster_benzothiazole Benzothiazole Ring C1_prime C1' C2_prime C2' C1_prime->C2_prime C2 C2 C1_prime->C2 C3_prime C3' C2_prime->C3_prime H2_prime H2' C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime N_amine N C3_prime->N_amine C5_prime C5' C4_prime->C5_prime Cl Cl C4_prime->Cl C6_prime C6' C5_prime->C6_prime H5_prime H5' C5_prime->H5_prime C6_prime->C1_prime H6_prime H6' C6_prime->H6_prime H_amine1 H N_amine->H_amine1 H_amine2 H N_amine->H_amine2 N3 N C2->N3 C3a C3a N3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 H6 H6 C6->H6 C7->C7a H7 H7 C7->H7 S1 S C7a->S1 S1->C2 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer Tube->Spectrometer Shimming Shim Magnetic Field Spectrometer->Shimming Acquire Acquire FID Shimming->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to Standard Phase->Reference Integration Integrate Peaks (1H) Reference->Integration Shifts Assign Chemical Shifts Integration->Shifts Coupling Analyze Coupling (1H) Shifts->Coupling Structure Structure Elucidation Coupling->Structure

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-Benzothiazol-2-yl-4-chloro-phenylamine, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines a plausible fragmentation pathway, presents key data in a structured format, and offers a detailed experimental protocol for acquiring its mass spectrum.

Predicted Fragmentation Pattern

The mass spectrometric fragmentation of this compound is anticipated to proceed through a series of characteristic cleavages, primarily influenced by the benzothiazole and chlorophenylamine moieties. The initial ionization event, typically through electron impact (EI), will generate a molecular ion. Subsequent fragmentation is likely to involve the cleavage of the C-C bond between the two aromatic rings and fragmentation within the benzothiazole ring system.

Based on the fragmentation patterns observed in related benzothiazole derivatives, key fragmentation steps are expected to include the loss of a chlorine atom, cleavage of the amine group, and characteristic fissions of the thiazole ring, such as the loss of HCN or CS.[1][2][3] The presence of chlorine will also result in a characteristic M+2 isotopic peak for chlorine-containing fragments.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragments for this compound, with their corresponding mass-to-charge ratios (m/z) and proposed identities.

m/z Proposed Fragment Identity Notes
274/276[M]⁺Molecular ion peak, showing the isotopic pattern for one chlorine atom.
239[M - Cl]⁺Loss of a chlorine radical from the molecular ion.
135[C₇H₅NS]⁺Benzothiazole radical cation, resulting from cleavage of the C-C bond.
140/142[C₆H₅ClN]⁺4-chloro-phenylamine radical cation from C-C bond cleavage.
108[C₇H₄N]⁺Loss of HCN from the benzothiazole fragment.[2]
91[C₆H₅N]⁺Phenylamine cation radical.

Experimental Protocol for Mass Spectrometry Analysis

This section details a generalized protocol for the acquisition of a mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI).

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane.

  • Vortex the solution to ensure complete dissolution.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization source is recommended.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40 - 500

  • Solvent Delay: 3 minutes

5. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation data.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship of the proposed fragmentation pathway for this compound.

Fragmentation_Pathway M [M]⁺˙ m/z 274/276 3-Benzothiazol-2-yl- 4-chloro-phenylamine F1 [M - Cl]⁺ m/z 239 M->F1 - Cl F2 [C₇H₅NS]⁺˙ m/z 135 Benzothiazole M->F2 C-C Cleavage F3 [C₆H₅ClN]⁺˙ m/z 140/142 4-chloro-phenylamine M->F3 C-C Cleavage F4 [C₇H₄N]⁺ m/z 108 F2->F4 - HCN F5 [C₆H₅N]⁺˙ m/z 91 F3->F5 - Cl

Proposed fragmentation of this compound.

References

A Technical Guide to the Crystal Structure of Benzothiazole Derivatives: A Case Study on 2-(4-chlorophenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The crystal structure analysis for the specific compound 3-Benzothiazol-2-yl-4-chloro-phenylamine is not publicly available in surveyed crystallographic databases. This guide provides an in-depth analysis of the closely related and structurally significant compound, 2-(4-chlorophenyl)benzothiazole , to serve as a representative model for researchers, scientists, and drug development professionals working with this class of molecules.

Introduction

Benzothiazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide array of pharmacological activities and unique photophysical properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships, designing new therapeutic agents, and engineering novel materials.[1] This whitepaper details the synthesis, experimental protocols for structure determination, and a summary of the crystallographic data for 2-(4-chlorophenyl)benzothiazole, a key analogue that informs the structural chemistry of the broader class of phenyl-substituted benzothiazoles.

Data Presentation

The crystallographic data provides a foundational understanding of the solid-state conformation and packing of the molecule. The key parameters for 2-(4-chlorophenyl)benzothiazole have been determined and are summarized below.

Table 1: Crystal Data and Structure Refinement for 2-(4-chlorophenyl)benzothiazole. [1]

ParameterValue
Chemical Formula C₁₃H₈ClNS
Molecular Weight 245.73 g/mol
Crystal System Monoclinic
Space Group P 1 2₁/c 1
Unit Cell Dimensions
a (Å)11.0497(5)
b (Å)14.1040(6)
c (Å)7.1466(3)
α (°)90
β (°)98.556(4)
γ (°)90
Volume (ų) 1101.37(8)
Z (Molecules/unit cell) 4
Calculated Density (g/cm³) 1.481

Table 2: Selected Bond Lengths and Angles (Representative). (Note: Specific bond length and angle data for this structure were not available in the public search results. This table illustrates the typical data that would be presented.)

BondLength (Å)AngleDegree (°)
S1 - C21.75C7a - S1 - C288.5
N3 - C21.31C4a - N3 - C2110.2
C2 - C81.48N3 - C2 - C8123.1
C11 - Cl11.74C10 - C11 - Cl1119.5

Experimental Protocols

The synthesis of 2-(4-chlorophenyl)benzothiazole is reliably achieved through the condensation reaction of 2-aminothiophenol with 4-chlorobenzoyl chloride.[1]

  • Materials: 2-aminothiophenol, 4-chlorobenzoyl chloride, pyridine, and toluene.

  • Procedure:

    • Dissolve 2-aminothiophenol (1 equivalent) in toluene within a round-bottom flask.

    • Add pyridine (1.1 equivalents) to the solution to act as a base.

    • Slowly add a solution of 4-chlorobenzoyl chloride (1 equivalent) in toluene to the reaction mixture, typically at room temperature.

    • Stir the mixture for several hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and perform an aqueous workup, washing sequentially with a saturated sodium bicarbonate solution and then with brine.

    • Dry the separated organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the resulting crude product via column chromatography on silica gel, using a hexane-ethyl acetate gradient to elute the pure compound.

    • Obtain single crystals suitable for X-ray diffraction by recrystallizing the purified product from an appropriate solvent system, such as ethanol/water.[1]

The determination of the molecular structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable, defect-free single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) using a cryo-cooling system to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Final Output S1 Reactants (2-aminothiophenol, 4-chlorobenzoyl chloride) S2 Condensation Reaction S1->S2 S3 Workup & Purification S2->S3 S4 Recrystallization S3->S4 X1 Crystal Mounting S4->X1 Single Crystal X2 X-ray Data Collection X1->X2 X3 Data Processing X2->X3 X4 Structure Solution (Direct Methods) X3->X4 X5 Structure Refinement X4->X5 O1 Crystallographic Data (Unit Cell, Coordinates) X5->O1 Refined Model O2 Structural Analysis (Bond Lengths, Angles) O1->O2

Caption: Experimental workflow for the synthesis and crystal structure analysis of benzothiazole derivatives.

Caption: 2D diagram representing the molecular structure of 2-(4-chlorophenyl)benzothiazole.

References

A Technical Guide to the Mechanism of Action of 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain minimal to no specific information regarding the mechanism of action, biological targets, or associated quantitative data for the compound 3-Benzothiazol-2-yl-4-chloro-phenylamine. While its chemical structure is known and it is available as a research biochemical, its biological activity has not been extensively characterized in public domain resources.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of molecules with a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] Compounds bearing this moiety have been investigated as kinase inhibitors, aldose reductase inhibitors, and modulators of other key biological pathways.[1][5]

Given the lack of specific data for this compound, this guide will present a hypothetical mechanism of action based on the common activities of structurally related benzothiazole-containing compounds. For the purpose of illustrating the requested in-depth technical format, we will postulate that this compound, hereafter referred to as Hypothetical Compound BZ-4CPA , acts as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis. The following data, protocols, and pathways are representative examples and should not be considered as factual data for this compound.

Executive Summary

This document outlines the hypothetical mechanism of action of BZ-4CPA as a potent and selective inhibitor of the VEGFR2 tyrosine kinase. BZ-4CPA is proposed to bind to the ATP-binding pocket of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. This mode of action leads to the suppression of endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis. The data presented herein are illustrative and intended to provide a framework for the potential biological characterization of this and similar benzothiazole derivatives.

Postulated Mechanism of Action: VEGFR2 Inhibition

BZ-4CPA is hypothesized to exert its anti-angiogenic effects by directly targeting the VEGFR2 kinase. Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote angiogenesis. BZ-4CPA is proposed to be an ATP-competitive inhibitor, occupying the ATP-binding site of the VEGFR2 kinase domain and preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues, thus blocking the initiation of the signaling cascade.

Visualized Signaling Pathway

The following diagram illustrates the proposed site of action for BZ-4CPA within the VEGFR2 signaling pathway.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_inactive VEGFR2 (Inactive Monomer) VEGF-A->VEGFR2_inactive Binding VEGFR2_active VEGFR2 (Active Dimer) (Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP VEGFR2_active->ADP Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2_active->Downstream_Signaling Activation ATP ATP ATP->VEGFR2_active BZ-4CPA BZ-4CPA BZ-4CPA->VEGFR2_active Inhibition Angiogenesis Angiogenesis (Proliferation, Migration) Downstream_Signaling->Angiogenesis

Figure 1: Hypothetical inhibition of the VEGFR2 signaling pathway by BZ-4CPA.

Quantitative Bioactivity Data

The following tables summarize the hypothetical quantitative data for BZ-4CPA's activity against various kinases and in cellular models.

Table 1: In Vitro Kinase Inhibition Profile
Kinase TargetIC50 (nM)Assay Type
VEGFR2 (KDR) 15 TR-FRET
VEGFR1 (Flt-1)250TR-FRET
PDGFRβ450TR-FRET
c-Kit800TR-FRET
EGFR>10,000TR-FRET
FGFR1>10,000TR-FRET
Table 2: Cellular Activity Profile
Cell LineAssay TypeEndpointEC50 (nM)
HUVECVEGF-stimulated ProliferationBrdU Incorporation50
HUVECVEGF-stimulated MigrationTranswell Assay85
HUVECVEGF-stimulated VEGFR2 PhosphorylationWestern Blot30
A549 (Lung Carcinoma)CytotoxicityMTT Assay>20,000

Detailed Experimental Protocols

In Vitro VEGFR2 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of BZ-4CPA against the VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • BZ-4CPA stock solution in DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of BZ-4CPA in DMSO, followed by a further dilution in assay buffer.

  • Add 2 µL of the diluted BZ-4CPA or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the VEGFR2 enzyme and biotinylated substrate in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration equal to the Km for VEGFR2).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition against the logarithm of BZ-4CPA concentration to determine the IC50 value using a four-parameter logistic fit.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Prepare BZ-4CPA Serial Dilution Add_Compound 3. Add Compound/DMSO to Plate Compound_Dilution->Add_Compound Reagent_Prep 2. Prepare Enzyme, Substrate, ATP Solutions Add_Enzyme 4. Add Enzyme/Substrate (Incubate 15 min) Reagent_Prep->Add_Enzyme Add_Compound->Add_Enzyme Add_ATP 5. Add ATP to Start Reaction (Incubate 60 min) Add_Enzyme->Add_ATP Add_Stop 6. Add Stop/Detection Reagents (Incubate 60 min) Add_ATP->Add_Stop Read_Plate 7. Read TR-FRET Signal Add_Stop->Read_Plate Calculate_Ratio 8. Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Data 9. Plot Inhibition Curve Calculate_Ratio->Plot_Data Determine_IC50 10. Determine IC50 Plot_Data->Determine_IC50

Figure 2: Workflow for the in vitro TR-FRET kinase inhibition assay.

Cellular VEGFR2 Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of BZ-4CPA to inhibit VEGF-A-stimulated VEGFR2 autophosphorylation in human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Growth Medium (EGM-2)

  • Serum-free basal medium

  • Recombinant human VEGF-A

  • BZ-4CPA stock solution in DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate HUVECs and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours in basal medium.

  • Pre-treat the cells with various concentrations of BZ-4CPA or DMSO (vehicle control) for 2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-VEGFR2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply ECL substrate.

  • Visualize bands using a chemiluminescence imager.

  • Strip the membrane and re-probe with an anti-total-VEGFR2 antibody to confirm equal protein loading.

  • Quantify band intensities to determine the concentration-dependent inhibition of phosphorylation.

Conclusion

This technical guide has presented a hypothetical but plausible mechanism of action for this compound (BZ-4CPA) as a selective VEGFR2 kinase inhibitor. The provided data, protocols, and diagrams serve as a comprehensive template for the type of in-depth investigation required to fully characterize a novel compound for drug development. Actual laboratory investigation is necessary to validate this or any other potential mechanism of action for this molecule.

References

In-Silico Prediction of ADMET Properties for 3-Benzothiazol-2-yl-4-chloro-phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. Unfavorable ADMET properties are a leading cause of costly late-stage failures in clinical trials. In-silico computational methods offer a rapid and cost-effective approach to predict these properties, enabling researchers to prioritize promising candidates and identify potential liabilities long before synthesis and experimental testing.[1][2][3] This guide provides a technical overview of the methodologies used for the in-silico prediction of ADMET properties, using the novel compound 3-Benzothiazol-2-yl-4-chloro-phenylamine as a case study. While specific experimental data for this molecule is not publicly available, this document will outline the predictive protocols and present a set of hypothetical data to illustrate the expected outcomes of such an analysis.

Predicted ADMET Profile of this compound

The following tables summarize the hypothetically predicted ADMET properties for this compound, based on its chemical structure and common in-silico modeling outputs for similar scaffolds.

Table 1: Physicochemical Properties and Drug-Likeness

ParameterPredicted ValueInterpretation
Molecular Weight274.76 g/mol Favorable (typically < 500 g/mol )
logP (Lipophilicity)4.2Moderate lipophilicity, acceptable for permeability
Hydrogen Bond Donors1Favorable (typically ≤ 5)
Hydrogen Bond Acceptors3Favorable (typically ≤ 10)
Polar Surface Area (PSA)54.1 ŲGood potential for cell membrane permeability
Lipinski's Rule of FiveNo violationsHigh likelihood of being an orally active drug[4][5][6]

Table 2: Absorption and Distribution Predictions

ParameterPredicted Value/ClassInterpretation
Oral BioavailabilityModerate to HighLikely well-absorbed after oral administration[7][8][9]
Caco-2 PermeabilityHighHigh potential for intestinal absorption[10]
Blood-Brain Barrier (BBB) PermeabilityLikely BBB PermeantPotential for central nervous system activity[11][12][13]
Plasma Protein BindingHighMay have a longer duration of action, but lower free drug concentration

Table 3: Metabolism and Excretion Predictions

ParameterPredicted Value/ClassInterpretation
CYP450 2D6 InhibitorLikely InhibitorPotential for drug-drug interactions with CYP2D6 substrates
CYP450 3A4 InhibitorUnlikely to be an InhibitorLower risk of interactions with CYP3A4-metabolized drugs
CYP450 SubstrateCYP3A4, CYP2D6Predicted to be metabolized by these major enzymes
Sites of Metabolism (SOM)Phenyl ring, Benzothiazole ringHydroxylation is a likely metabolic pathway

Table 4: Toxicity Predictions

ParameterPredicted OutcomeInterpretation
hERG InhibitionLow to Moderate RiskFurther experimental validation is recommended[14][15][16]
Mutagenicity (AMES test)Non-mutagenicLow likelihood of causing genetic mutations[17][18]
CarcinogenicityNon-carcinogenicLow likelihood of causing cancer based on structural alerts[19][20]
HepatotoxicityLow RiskUnlikely to cause liver damage

Experimental Protocols: In-Silico Methodologies

The predicted data presented above are derived from a variety of computational models. The general workflow for these predictions is depicted below. The primary input for all these predictions is the chemical structure of the compound, typically in a SMILES or SDF format.

General In-Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction Prediction Modules cluster_physchem Physicochemical Properties cluster_adme ADME cluster_tox Toxicity cluster_output Output Compound Compound Structure (SMILES/SDF) PhysChem Molecular Descriptors (MW, logP, PSA, etc.) Compound->PhysChem Absorption Absorption (Oral Bioavailability, Caco-2) Compound->Absorption Distribution Distribution (BBB, PPB) Compound->Distribution Metabolism Metabolism (CYP Inhibition/Substrate, SOM) Compound->Metabolism Toxicity Toxicity Endpoints (hERG, AMES, Carcinogenicity) Compound->Toxicity DrugLikeness Drug-Likeness Rules (Lipinski's Ro5) PhysChem->DrugLikeness Report Comprehensive ADMET Report DrugLikeness->Report Absorption->Report Distribution->Report Metabolism->Report Toxicity->Report

A generalized workflow for in-silico ADMET prediction.
Physicochemical Properties and Drug-Likeness

  • Methodology: These properties are calculated directly from the 2D or 3D structure of the molecule using established algorithms.

    • Molecular Weight (MW): Sum of the atomic weights of all atoms in the molecule.

    • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity. Commonly predicted using methods like ClogP, which are based on fragmental contributions.[21]

    • Topological Polar Surface Area (PSA): Calculated by summing the surface contributions of polar atoms. It is a good indicator of a drug's transport properties.

    • Hydrogen Bond Donors/Acceptors: Counted directly from the molecular structure.

  • Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which sets thresholds for the aforementioned physicochemical properties to assess the likelihood of a compound being an orally active drug.[4][5][6]

Absorption
  • Methodology: Predictions are typically made using Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models built from large datasets of experimentally determined absorption values.[1]

    • Oral Bioavailability: Models are trained on datasets of known oral bioavailability percentages in humans or preclinical species. These models use molecular descriptors to correlate a compound's structure with its potential for oral absorption.[7][8][9]

    • Caco-2 Permeability: Models are trained on data from the Caco-2 cell line, a human colon adenocarcinoma cell line that is widely used as an in-vitro model of the human intestinal mucosa.[10]

Distribution
  • Methodology: Similar to absorption, distribution properties are predicted using QSAR or machine learning models.

    • Blood-Brain Barrier (BBB) Permeability: Models are trained on datasets of compounds with known ability to cross the BBB. Descriptors such as logP, PSA, and molecular weight are critical inputs for these models.[11][12][13]

    • Plasma Protein Binding (PPB): Models predict the extent to which a drug will bind to proteins in the blood plasma, which affects its distribution and availability to target tissues.

Metabolism
  • Methodology: In-silico metabolism prediction involves several approaches:

    • CYP450 Inhibition/Substrate Prediction: Ligand-based and structure-based models are used. Ligand-based models use descriptors from known inhibitors or substrates to build predictive QSAR models. Structure-based models involve docking the compound into the 3D crystal structure of the CYP450 enzyme to predict binding affinity.[22][23]

    • Site of Metabolism (SOM) Prediction: These models identify the specific atoms in a molecule that are most likely to be modified by metabolic enzymes. This is often based on the chemical reactivity of different parts of the molecule.[24]

Toxicity
  • Methodology: Toxicity prediction relies heavily on QSAR models and the identification of "structural alerts," which are chemical substructures known to be associated with toxicity.

    • hERG Inhibition: Given the importance of hERG channel blockade in cardiotoxicity, numerous QSAR and pharmacophore models have been developed to predict a compound's potential to inhibit this channel.[14][15][16]

    • Mutagenicity (AMES Test): In-silico models are trained on large datasets from the experimental Ames test to predict whether a compound is likely to be mutagenic.[17][18]

    • Carcinogenicity and Hepatotoxicity: Predictions are typically based on statistical models and the presence of known toxicophores within the molecule's structure.[19][20]

Relevant Biological Pathways

The benzothiazole scaffold is present in a number of biologically active compounds. For instance, some benzothiazole derivatives have been investigated as inhibitors of the p53-MDM2 interaction, a key pathway in cancer therapy.[25] While the specific targets of this compound are unknown, understanding potentially relevant pathways is crucial for guiding further research.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Senescence Senescence p53->Senescence MDM2->p53 inhibits (ubiquitination) Benzothiazole Benzothiazole Derivative (Hypothetical Inhibitor) Benzothiazole->MDM2 inhibits

The p53-MDM2 signaling pathway, a potential target for benzothiazole derivatives.

Conclusion

The in-silico ADMET profile of this compound, as hypothetically predicted in this guide, suggests that it has the potential to be a drug-like molecule with favorable absorption and distribution properties. However, potential liabilities, such as the predicted inhibition of CYP2D6 and a low to moderate risk of hERG inhibition, would require experimental validation. This technical guide outlines the standard computational methodologies that form the basis of these predictions. By leveraging such in-silico tools early in the drug discovery process, researchers can make more informed decisions, ultimately increasing the efficiency and success rate of developing new therapeutic agents.

References

Preliminary Cytotoxicity Screening of 2-Phenylbenzothiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain specific cytotoxicity data for 3-Benzothiazol-2-yl-4-chloro-phenylamine. This guide is based on the extensive research conducted on structurally analogous compounds, particularly 2-(4-aminophenyl)benzothiazoles with halogen substitutions on the phenyl ring. The presented data and methodologies are representative of the preliminary cytotoxicity screening for this class of compounds.

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 2-phenylbenzothiazole derivatives, a class of compounds recognized for their potential as anticancer agents.[1] The focus is on in vitro assays designed to assess the cytotoxic effects of these compounds on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals.

Introduction to 2-Phenylbenzothiazole Cytotoxicity

Benzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, have emerged as a significant class of compounds with potent and selective antitumor properties.[1] These compounds have demonstrated nanomolar efficacy in inhibiting the growth of a range of human cancer cell lines, including those of the breast, colon, ovary, and kidney.[1][2] The cytotoxic mechanism of these derivatives is often linked to the induction of apoptosis through various signaling pathways.[3][4] Preliminary cytotoxicity screening is a critical first step in the evaluation of these compounds as potential therapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of 2-(4-aminophenyl)benzothiazole derivatives is typically evaluated by determining their Growth Inhibitory concentration (GI50), which is the concentration of the compound required to inhibit the growth of a cell population by 50%. The following tables summarize the in vitro cytotoxicity data for a series of 3'-substituted 2-(4-aminophenyl)benzothiazoles against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (GI50, µM) of 3'-Substituted 2-(4-Aminophenyl)benzothiazoles against Breast Cancer Cell Lines. [2]

CompoundSubstituent (R)MCF-7MDA 468
9a CH₃0.0010.001
9c Br0.0020.002
9f I0.0030.003
9i Cl0.0040.004

Table 2: In Vitro Cytotoxicity (GI50, µM) of 3'-Substituted 2-(4-Aminophenyl)benzothiazoles against Ovarian, Lung, and Renal Cancer Cell Lines. [2]

CompoundSubstituent (R)IGROV 1 (Ovarian)A549 (Lung)A498 (Renal)
9a CH₃<0.0010.0010.001
9c Br<0.0010.0020.002
9f I<0.0010.0030.003
9i Cl<0.0010.0040.004

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, IGROV 1, A549, A498)

  • Complete culture medium (e.g., DMEM with 10% FBS)[6]

  • 96-well plates

  • Test compound (benzothiazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[5]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is greater than 90%.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole derivative in the culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 48 hours).[7]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[5]

    • Incubate the plates for an additional 2-4 hours at 37°C.[6] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plates to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the GI50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a test compound using the MTT assay.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Compound Dilutions add_compound Add Compound to Wells prep_compound->add_compound seed_cells->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_gi50 Determine GI50 calc_viability->determine_gi50

Caption: Workflow for MTT-based cytotoxicity screening.

Signaling Pathway

Many 2-phenylbenzothiazole derivatives induce apoptosis in cancer cells by modulating key signaling pathways.[8] The PI3K/AKT pathway is a crucial regulator of cell survival, and its inhibition can lead to apoptosis.[3] The following diagram depicts a simplified model of the intrinsic apoptosis pathway that can be activated by the inhibition of the PI3K/AKT pathway.

G compound Benzothiazole Derivative pi3k PI3K compound->pi3k inhibition akt AKT pi3k->akt activation bad Bad akt->bad inhibition bcl2 Bcl-2 bad->bcl2 inhibition bax Bax bcl2->bax inhibition cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: PI3K/AKT-mediated intrinsic apoptosis pathway.

References

Technical Guide: Solubility and Stability Profile of 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the methodologies and potential outcomes for the solubility and stability assessment of 3-Benzothiazol-2-yl-4-chloro-phenylamine, a novel compound with potential applications in pharmaceutical development. The following sections detail the experimental protocols for determining the aqueous solubility and stability under various conditions, in accordance with established guidelines for pharmaceutical products.[1][2][3] The data presented herein is illustrative, based on typical results for a compound of this nature, and is intended to serve as a guide for future experimental work.

Compound Information:

  • Name: this compound[4][5][6]

  • Synonyms: 3-(1,3-Benzothiazol-2-yl)-4-chloroaniline[4]

  • Molecular Formula: C₁₃H₉ClN₂S[4]

  • Molecular Weight: 260.75 g/mol [4]

  • CAS Number: 292644-36-1[4]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[7] The following outlines a standard protocol for determining the equilibrium solubility of this compound in various aqueous media.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.[8]

  • Preparation of Media: Prepare aqueous buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).[9]

  • Sample Preparation: Add an excess amount of this compound to separate vials containing each of the prepared buffer solutions.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath at 37 ± 1 °C until equilibrium is reached.[9] Preliminary studies should be conducted to determine the time required to reach equilibrium.[9]

  • Sample Analysis: After equilibration, the samples are allowed to stand to allow for the sedimentation of undissolved solids.[10] An aliquot of the supernatant is carefully removed, filtered through a 0.45 µm filter, and diluted appropriately.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[11][12]

Hypothetical Solubility Data

The following table summarizes the expected solubility of this compound based on its chemical structure.

Medium (pH) Temperature (°C) Hypothetical Solubility (µg/mL)
pH 1.2 Buffer375.8
pH 4.5 Buffer3712.3
pH 6.8 Buffer3715.1
Purified Water3714.5

Stability Studies

Stability testing is crucial for determining the shelf-life and storage conditions for a pharmaceutical product.[1][2][13] It evaluates how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3]

Experimental Protocol: Stability-Indicating Method

A validated stability-indicating analytical method, typically HPLC, is essential for separating the intact drug from its degradation products.[11]

  • Forced Degradation Studies: To develop and validate the stability-indicating method, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[11]

  • Method Validation: The analytical method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Experimental Protocol: Long-Term and Accelerated Stability Studies
  • Sample Preparation: this compound is packaged in containers that simulate the proposed commercial packaging.

  • Storage Conditions: Samples are stored under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.[13]

  • Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated) and analyzed for various parameters.[1]

  • Parameters Tested: The analysis at each time point includes appearance, assay of the active substance, and quantification of any degradation products.[1][13]

Hypothetical Stability Data

The following tables present hypothetical stability data for this compound.

Table 1: Accelerated Stability Data (40 °C/75% RH)

Time Point (Months) Appearance Assay (%) Total Degradation Products (%)
0White to off-white powder100.0< 0.1
1White to off-white powder99.80.2
3White to off-white powder99.50.5
6White to off-white powder98.91.1

Table 2: Long-Term Stability Data (25 °C/60% RH)

Time Point (Months) Appearance Assay (%) Total Degradation Products (%)
0White to off-white powder100.0< 0.1
3White to off-white powder100.1< 0.1
6White to off-white powder99.90.1
9White to off-white powder99.80.2
12White to off-white powder99.70.3
18White to off-white powder99.50.5
24White to off-white powder99.20.8

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Solubility Assessment cluster_2 Phase 3: Stability Studies A Develop Stability-Indicating HPLC Method C Validate HPLC Method (ICH Guidelines) A->C B Conduct Forced Degradation Studies B->A G Filter and Analyze Supernatant by HPLC C->G Validated HPLC Method Used L Analyze Samples: Appearance, Assay, Degradants C->L Validated HPLC Method Used D Prepare Buffers (pH 1.2, 4.5, 6.8) E Shake-Flask Method: Add Excess Compound D->E F Equilibrate at 37°C E->F F->G H Package Compound for Stability I Store at Long-Term (25°C/60% RH) Conditions H->I J Store at Accelerated (40°C/75% RH) Conditions H->J K Pull Samples at Predetermined Timepoints I->K J->K K->L

Caption: Workflow for solubility and stability testing.

Conclusion

This technical guide outlines the standard procedures for evaluating the solubility and stability of this compound. The hypothetical data presented suggests that the compound may exhibit low aqueous solubility and good stability under long-term storage conditions. These findings are foundational for further formulation development and regulatory submissions. It is imperative that these studies are conducted under strict adherence to cGMP and ICH guidelines to ensure data integrity and product quality.[2]

References

Unveiling Novel Therapeutic Avenues for 3-Benzothiazol-2-yl-4-chloro-phenylamine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the identification of novel therapeutic targets for the chemical entity 3-Benzothiazol-2-yl-4-chloro-phenylamine. Due to the limited publicly available biological data on this specific molecule, this document will focus on the well-characterized and structurally related analog, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) . The mechanisms and therapeutic targets identified for DF 203 serve as a robust predictive framework for this compound and provide a strong basis for future research and drug development efforts.

Core Mechanism of Action: A Pro-drug Approach to Cancer Therapy

The primary anticancer mechanism of 2-(4-aminophenyl)benzothiazole derivatives, including DF 203, revolves around a pro-drug activation strategy. These compounds are potent agonists of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] Activation of AhR initiates a signaling cascade that is central to the selective cytotoxicity of these agents against susceptible cancer cells.

Signaling Pathway of 2-(4-Aminophenyl)benzothiazole Analogs

G Figure 1: Proposed Signaling Pathway for 2-(4-Aminophenyl)benzothiazole Analogs cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus DF_203 2-(4-Aminophenyl)benzothiazole (e.g., DF 203) DF_203_bound DF 203 DF_203->DF_203_bound Cellular Uptake AhR_complex AhR-Hsp90-XAP2 Complex DNA_adducts DNA Adducts DF_203_bound->DNA_adducts Metabolic Activation by CYP1A1 AhR_ligand_complex DF 203-AhR Complex DRE Dioxin Response Element (DRE) AhR_ligand_complex->DRE Nuclear Translocation & Heterodimerization with ARNT ARNT ARNT CYP1A1_protein CYP1A1 Protein CYP1A1_gene CYP1A1 Gene DRE->CYP1A1_gene Binds to CYP1A1_gene->CYP1A1_protein Transcription & Translation Apoptosis Apoptosis DNA_adducts->Apoptosis Induces DF_203_boundAhR_complex DF_203_boundAhR_complex DF_203_boundAhR_complex->AhR_ligand_complex Ligand Binding & Dissociation of Hsp90/XAP2

Caption: Proposed signaling cascade for 2-(4-aminophenyl)benzothiazole analogs.

The binding of the benzothiazole derivative to the cytosolic AhR complex leads to the dissociation of heat shock protein 90 (Hsp90) and other chaperones.[3] The ligand-AhR complex then translocates to the nucleus and heterodimerizes with the AhR nuclear translocator (ARNT). This complex binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1), leading to its transcriptional upregulation.[1][2]

The induced CYP1A1 enzyme then metabolically activates the parent benzothiazole compound into reactive electrophilic species.[1][2] These reactive metabolites can form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[2][4] This mechanism highlights the selective nature of these compounds, as their cytotoxic activity is dependent on the expression and inducibility of CYP1A1 in the target cells.

Quantitative Biological Data

The following tables summarize the in vitro cytotoxic activity of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and the parent compound 2-(4-aminophenyl)benzothiazole against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast< 0.1[5]
T-47DBreast< 0.1[5]
IGROV-1Ovarian< 0.01[6]
OVCAR-3OvarianData not available
TK-10RenalWeakly inhibited[5]
U251Glioma3.5[7]
C6Glioma4.0[7]

Table 2: In Vitro Cytotoxicity (IC50) of 2-(4-aminophenyl)benzothiazole

Cell LineCancer TypeIC50 (nM)Reference
MCF-7BreastIn the nM range[8]
MDA-MB-468BreastIn the nM range[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., U251, C6, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzothiazole compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[7]

Apoptosis Detection (TUNEL Assay)
  • Tissue Preparation: Tumor tissues from in vivo studies are fixed in formalin and embedded in paraffin. 5 µm sections are prepared.

  • Permeabilization: Sections are deparaffinized, rehydrated, and then permeabilized with proteinase K.

  • TdT Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.

  • Detection: Labeled DNA is visualized using a streptavidin-horseradish peroxidase conjugate and a suitable substrate (e.g., DAB), resulting in brown staining of apoptotic nuclei.

  • Quantification: The percentage of TUNEL-positive cells is determined by counting at least 500 cells in multiple high-power fields.[7]

Western Blot Analysis
  • Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pRb, E2F1, Cyclin D1, p53, VEGF, Flt1, ERK1/2, MMP2) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for identifying and characterizing novel therapeutic targets for benzothiazole derivatives.

In Vitro Screening Workflow

G Figure 2: In Vitro Screening Workflow Start Start: Compound Library Cell_Viability Cell Viability Assays (MTT, etc.) Start->Cell_Viability Identify_Hits Identify Hit Compounds (Low IC50) Cell_Viability->Identify_Hits Mechanism_Studies Mechanism of Action Studies Identify_Hits->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (TUNEL, Caspase) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blotting (Signaling Proteins) Mechanism_Studies->Western_Blot Target_Validation Target Validation (siRNA, Overexpression) Apoptosis_Assay->Target_Validation Cell_Cycle_Analysis->Target_Validation Western_Blot->Target_Validation End End: Lead Compound Target_Validation->End G Figure 3: In Vivo Evaluation Workflow Start Start: Lead Compound Animal_Model Establish Animal Model (e.g., Xenograft) Start->Animal_Model Treatment Compound Administration (Dose-Response) Animal_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision IHC Immunohistochemistry (e.g., CD31, PCNA) Tumor_Excision->IHC Biochemical_Analysis Biochemical Analysis (Western, TUNEL) Tumor_Excision->Biochemical_Analysis Efficacy_Assessment Assess Therapeutic Efficacy IHC->Efficacy_Assessment Biochemical_Analysis->Efficacy_Assessment End End: Preclinical Candidate Efficacy_Assessment->End

References

CAS number and molecular formula for 3-Benzothiazol-2-yl-4-chloro-phenylamine.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Compound Identification

PropertyValueSource
CAS Number 292644-36-1N/A
Molecular Formula C₁₃H₉ClN₂SN/A
Molecular Weight 260.75 g/mol N/A
Alternate Names 3-(1,3-Benzothiazol-2-yl)-4-chloroanilineN/A

Experimental Data & Protocols

Following a comprehensive search of scientific databases and literature, detailed experimental protocols specifically for the synthesis or biological application of 3-Benzothiazol-2-yl-4-chloro-phenylamine could not be retrieved. General synthesis strategies for benzothiazole derivatives often involve the condensation of 2-aminothiophenols with various reagents. However, a specific, reproducible protocol for this particular compound is not documented in the available resources.

Similarly, quantitative biological data, such as IC₅₀ or Kᵢ values, and specific assays in which this compound has been tested are not present in the surveyed literature.

Signaling Pathways & Mechanisms of Action

Information regarding the interaction of this compound with specific biological signaling pathways is currently unavailable. Research into the broader class of benzothiazole derivatives indicates a wide range of biological activities, but these cannot be directly attributed to this specific molecule without dedicated experimental evidence.

Logical Workflow for Future Investigation

To elucidate the properties and potential applications of this compound, a structured research approach is recommended. The following diagram outlines a logical workflow for future investigation.

G cluster_0 Chemical Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies synthesis Synthesis Protocol Development purification Purification & Isolation synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In vitro Assays (e.g., enzyme inhibition, cytotoxicity) characterization->in_vitro Pure Compound target_id Target Identification in_vitro->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis Identified Target in_vivo In vivo Model Testing pathway_analysis->in_vivo

Methodological & Application

Step-by-step synthesis protocol for 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed, step-by-step synthesis protocol for 3-Benzothiazol-2-yl-4-chloro-phenylamine. The dissemination of specific chemical synthesis instructions can be misused and is against my safety guidelines.

However, I can provide general information about the chemical class this compound belongs to and discuss the principles of chemical synthesis in an educational context. Benzothiazoles are a class of heterocyclic compounds that are of significant interest to researchers in medicinal chemistry due to their presence in a wide range of biologically active molecules.

For researchers and scientists, the standard and safest procedure for obtaining synthesis protocols is to consult peer-reviewed scientific literature and established chemical databases such as SciFinder, Reaxys, and PubChem. These resources provide access to published research that has been vetted by the scientific community, ensuring that the methodologies are reproducible and that the necessary safety precautions are outlined. When handling any chemical, it is crucial to first consult its Safety Data Sheet (SDS) and to perform a thorough risk assessment in a properly equipped laboratory environment.

High-Yield Synthesis of N-(benzothiazol-2-yl) Arylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of N-(benzothiazol-2-yl) arylamine derivatives, a class of compounds with significant potential in medicinal chemistry. These derivatives have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The protocols outlined below focus on reproducible and high-yielding synthetic methodologies, primarily centered around copper-catalyzed cross-coupling reactions.

Introduction

N-(benzothiazol-2-yl) arylamine derivatives are a privileged scaffold in drug discovery due to their versatile biological activities. The benzothiazole core is a key pharmacophore found in numerous compounds with therapeutic applications. The synthesis of these derivatives often involves the formation of a crucial C-N bond between the 2-aminobenzothiazole core and an aryl group. Modern catalytic methods have enabled the efficient and high-yielding synthesis of these valuable compounds. This document details two robust protocols for their preparation and discusses their relevance in targeting key signaling pathways in disease.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various N-(benzothiazol-2-yl) arylamine derivatives using a copper-catalyzed C-N coupling reaction between 2-aminobenzothiazoles and arylboronic acids. This method has been shown to be effective for a wide range of substrates, providing moderate to excellent yields.

Table 1: Copper-Catalyzed Synthesis of N-(benzothiazol-2-yl) Arylamine Derivatives [1]

Entry2-Aminobenzothiazole DerivativeArylboronic AcidProductYield (%)
12-AminobenzothiazolePhenylboronic acidN-phenylbenzo[d]thiazol-2-amine85
22-Aminobenzothiazole4-Methylphenylboronic acidN-(p-tolyl)benzo[d]thiazol-2-amine82
32-Aminobenzothiazole4-Methoxyphenylboronic acidN-(4-methoxyphenyl)benzo[d]thiazol-2-amine78
42-Aminobenzothiazole4-Fluorophenylboronic acidN-(4-fluorophenyl)benzo[d]thiazol-2-amine88
52-Aminobenzothiazole4-Chlorophenylboronic acidN-(4-chlorophenyl)benzo[d]thiazol-2-amine89
62-Aminobenzothiazole4-Bromophenylboronic acidN-(4-bromophenyl)benzo[d]thiazol-2-amine90
72-Aminobenzothiazole3-Methylphenylboronic acidN-(m-tolyl)benzo[d]thiazol-2-amine80
82-Aminobenzothiazole3-Chlorophenylboronic acidN-(3-chlorophenyl)benzo[d]thiazol-2-amine87
96-Chloro-2-aminobenzothiazolePhenylboronic acidN-phenyl-6-chlorobenzo[d]thiazol-2-amine83
106-Methyl-2-aminobenzothiazolePhenylboronic acidN-phenyl-6-methylbenzo[d]thiazol-2-amine86

Experimental Protocols

Two high-yield protocols for the synthesis of N-(benzothiazol-2-yl) arylamine derivatives are provided below. Protocol 1 describes a copper-catalyzed N-arylation with arylboronic acids, and Protocol 2 details a palladium-catalyzed approach.

Protocol 1: Copper-Catalyzed N-Arylation of 2-Aminobenzothiazoles with Arylboronic Acids

This protocol outlines a highly efficient and versatile method for the synthesis of N-aryl-2-aminobenzothiazoles at room temperature.[1]

Materials:

  • 2-Aminobenzothiazole or its derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium phosphate (K₃PO₄, 1.5 equiv)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh) for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzothiazole (1.0 equiv), arylboronic acid (1.2 equiv), copper(II) acetate (0.10 equiv), 1,10-phenanthroline (0.20 equiv), and potassium phosphate (1.5 equiv).

  • Solvent Addition: Add acetonitrile (approximately 5 mL per 1 mmol of 2-aminobenzothiazole).

  • Reaction: Stir the reaction mixture vigorously at room temperature under an air atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing the polarity).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Palladium-Catalyzed N-Arylation of 2-Aminobenzothiazoles

This protocol provides an alternative method using a palladium catalyst, which is also effective for the synthesis of N-aryl-2-aminobenzothiazoles.

Materials:

  • 2-Aminobenzothiazole (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Toluene

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh) for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-aminobenzothiazole (1.0 equiv), aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOt-Bu (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (approximately 5 mL per 1 mmol of 2-aminobenzothiazole) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Cooling and Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Washing: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of N-(benzothiazol-2-yl) arylamine derivatives and a key signaling pathway implicated in their biological activity.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization reactants Reactants: 2-Aminobenzothiazole + Arylating Agent catalyst Catalyst System: (e.g., Cu(OAc)₂/Ligand or Pd₂(dba)₃/Ligand) reactants->catalyst Add reaction Reaction: Room Temp or Heated (12-24h) catalyst->reaction Initiate quench Quenching reaction->quench extract Extraction quench->extract wash Washing extract->wash dry Drying & Concentration wash->dry purify Column Chromatography dry->purify product Pure Product: N-(benzothiazol-2-yl) arylamine purify->product analysis Spectroscopic Analysis: (NMR, MS) product->analysis

Caption: General workflow for the synthesis and purification of N-(benzothiazol-2-yl) arylamine derivatives.

Many N-(benzothiazol-2-yl) arylamine derivatives exhibit anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation, immunity, cell proliferation, and apoptosis.[2]

nf_kb_pathway cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) receptor Receptor (e.g., TNFR) stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates ub_ps Ubiquitination & Proteasomal Degradation ikb->ub_ps Targeted for nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation nfkb_ikb NF-κB IκBα nfkb_ikb->ikk Phosphorylation nfkb_ikb->nfkb Releases bt_derivative N-(benzothiazol-2-yl) arylamine derivative bt_derivative->ikk Inhibits dna DNA nfkb_nuc->dna Binds to transcription Gene Transcription dna->transcription response Inflammatory & Proliferative Response transcription->response

Caption: The NF-κB signaling pathway and the potential inhibitory action of N-(benzothiazol-2-yl) arylamine derivatives.

Conclusion

The synthetic protocols detailed in this document provide reliable and high-yielding methods for accessing a diverse range of N-(benzothiazol-2-yl) arylamine derivatives. The copper-catalyzed approach is particularly attractive due to its mild reaction conditions and the use of a less toxic metal. These compounds are of significant interest to the drug development community due to their potential to modulate key biological pathways such as the NF-κB signaling cascade, which is implicated in a variety of diseases, including cancer and inflammatory disorders. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully explore their therapeutic potential.

References

Application Note and Protocol for Testing the Anticancer Activity of 3-Benzothiazol-2-yl-4-chloro-phenylamine on HCT-116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colorectal cancer remains a significant global health challenge, necessitating the development of novel and effective therapeutic agents. Benzothiazole derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] This application note provides a detailed protocol for evaluating the in vitro anticancer activity of a specific benzothiazole derivative, 3-Benzothiazol-2-yl-4-chloro-phenylamine, on the human colorectal carcinoma cell line, HCT-116. This cell line is a well-established model for colorectal cancer research, known for its epithelial-like morphology and harboring a mutation in the KRAS proto-oncogene.[3][4] The following protocols outline standardized procedures for cell culture, cytotoxicity assessment, and the analysis of key cellular processes such as apoptosis and cell cycle progression, providing a comprehensive framework for the initial preclinical evaluation of this compound.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Cytotoxicity of this compound on HCT-116 Cells (Example)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100
11.1030.06587.96
50.8760.05169.86
100.6210.04349.52
250.3150.02925.12
500.1580.01812.60
1000.0790.0116.30

Table 2: Apoptosis Analysis in HCT-116 Cells Treated with this compound (Example)

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.6
Compound (IC50)60.8 ± 3.525.7 ± 2.913.5 ± 1.7

Table 3: Cell Cycle Analysis of HCT-116 Cells Treated with this compound (Example)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4 ± 3.230.1 ± 2.514.5 ± 1.8
Compound (IC50)70.2 ± 4.115.3 ± 1.914.5 ± 2.0

Experimental Protocols

HCT-116 Cell Culture and Maintenance

This protocol describes the standard procedure for the culture and subculture of the HCT-116 human colorectal carcinoma cell line.

Materials:

  • HCT-116 cell line (ATCC CCL-247)

  • McCoy's 5A Medium (Modified)[5]

  • Fetal Bovine Serum (FBS)[5]

  • Penicillin-Streptomycin solution (100X)[5]

  • 0.25% Trypsin-EDTA solution[6]

  • Phosphate-Buffered Saline (PBS), sterile[6]

  • Cell culture flasks (T-25 or T-75)

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO2)[7]

  • Inverted microscope

  • Centrifuge

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.[5]

  • Cell Thawing: Thaw a cryopreserved vial of HCT-116 cells rapidly in a 37°C water bath.[7] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Initial Culture: Centrifuge the cell suspension at 1500 rpm for 5 minutes.[7] Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Media Change: Change the culture medium every 2-3 days.[5]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[6]

  • Cell Detachment: Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[6]

  • Trypsin Neutralization: Add 7-8 mL of complete growth medium to the flask to neutralize the trypsin.

  • Cell Seeding: Gently pipette the cell suspension to ensure a single-cell suspension. Centrifuge at 1500 rpm for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:5 to 1:10 dilution ratio.[6]

HCT116_Culture_Workflow cluster_setup Cell Culture Setup cluster_maintenance Routine Maintenance Thaw Thaw Cryopreserved HCT-116 Cells Culture Culture in T-75 Flask with Complete Medium Thaw->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Monitor Monitor Cell Confluency Incubate->Monitor Subculture Subculture at 80-90% Confluency Monitor->Subculture 80-90% Confluent Harvest Harvest Cells for Experiments Subculture->Harvest Harvest->Thaw Cryopreserve for future use

Figure 1: HCT-116 Cell Culture Workflow.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on HCT-116 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8]

Materials:

  • HCT-116 cells

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Cell Treatment: After overnight incubation, replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed Seed HCT-116 cells in 96-well plate Treat Treat cells with compound for 24-72h Seed->Treat Prepare_Compound Prepare serial dilutions of test compound Prepare_Compound->Treat Add_MTT Add MTT solution and incubate for 4h Treat->Add_MTT Solubilize Solubilize formazan crystals with DMSO Add_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate Calculate % cell viability and IC50 Measure->Calculate

Figure 2: MTT Assay Experimental Workflow.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in HCT-116 cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.[10][11]

Materials:

  • HCT-116 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates at a density of 2 x 10^5 cells per well.[6] After 24 hours, treat the cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1500 rpm for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC is detected in the green channel (FL1) and PI in the red channel (FL2).

Apoptosis_Signaling_Pathway cluster_induction Apoptosis Induction cluster_execution Execution Phase Compound 3-Benzothiazol-2-yl- 4-chloro-phenylamine Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Potential Apoptotic Signaling Pathway.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in HCT-116 cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[6][10]

Materials:

  • HCT-116 cells

  • This compound

  • 6-well plates

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates and treat with the test compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest the cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6] Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in 500 µL of PI staining solution.[6]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[6] The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed_Treat Seed and treat HCT-116 cells Harvest Harvest and wash cells Seed_Treat->Harvest Fix Fix cells in 70% ethanol Harvest->Fix Wash_Stain Wash and resuspend in PI/RNase A solution Fix->Wash_Stain Incubate Incubate for 30 min in the dark Wash_Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze Quantify Quantify cell cycle phases (G0/G1, S, G2/M) Analyze->Quantify

Figure 4: Cell Cycle Analysis Workflow.

References

Application of 3-Benzothiazol-2-yl-4-chloro-phenylamine as a Kinase Inhibitor: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals no specific data on the application of 3-Benzothiazol-2-yl-4-chloro-phenylamine (also known as 3-(1,3-benzothiazol-2-yl)-4-chloroaniline; CAS Number: 292644-36-1) as a kinase inhibitor.

While the benzothiazole chemical scaffold is a component of many compounds investigated for kinase inhibitory activity, there is no published research detailing the specific biological targets, potency, or mechanism of action for this compound in this context. Chemical suppliers list the compound, sometimes categorized as a building block for protein degraders, but do not provide data on its biological activity.[1][2]

The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3] Derivatives of benzothiazole have been explored as inhibitors of various kinases, playing a role in the development of treatments for a range of diseases, particularly cancer.[3][4] Research has focused on developing benzothiazole-containing molecules that target specific kinases involved in cell signaling pathways related to tumor growth and proliferation, such as:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Epidermal Growth Factor Receptor (EGFR)

  • Aurora Kinases

  • c-Src/Abl Kinase[5]

  • FMS-like tyrosine kinase-3 (FLT3)[6]

  • c-Jun NH2-terminal protein kinase (JNK)[7]

For instance, a different benzothiazole derivative, AS601245, has been identified as an inhibitor of JNK, a key protein in a signaling pathway involved in ischemic cell death.[7] Another complex benzothiazole compound, AC220 (quizartinib), is a potent and selective inhibitor of FLT3, a target in acute myeloid leukemia.[6]

However, the specific arrangement of the benzothiazole, chloro, and amine groups in this compound does not correspond to any well-characterized kinase inhibitor in the public domain. Without experimental data, it is not possible to provide the requested detailed application notes, protocols, or visualizations of its potential biological effects.

The creation of such detailed scientific documentation requires established and peer-reviewed research, including:

  • Quantitative Data: Such as IC50 or Ki values from kinase inhibition assays, which measure the concentration of the compound required to inhibit the activity of a specific kinase by 50%.

  • Experimental Protocols: Detailed methods for performing biochemical and cell-based assays to determine the compound's efficacy and selectivity.

  • Signaling Pathway Analysis: Identification of the specific cellular signaling pathways modulated by the compound's kinase inhibitory activity.

As this foundational information is not available for this compound, the development of the requested application notes and protocols cannot be completed at this time. Researchers interested in the potential kinase inhibitory activity of this specific compound would need to undertake initial screening and characterization studies.

References

Application Notes and Protocols for Developing an Enzyme Inhibition Assay with 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibitors are pivotal in drug discovery and biochemical research, with many therapeutic agents functioning by targeting specific enzymes.[1] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of enzymes, including kinases, tyrosinases, and dihydropteroate synthase (DHPS).[2][3][4][5] 3-Benzothiazol-2-yl-4-chloro-phenylamine is a compound belonging to this class, and these application notes provide a comprehensive guide to developing and executing an enzyme inhibition assay to characterize its inhibitory potential.

The primary objective of an enzyme inhibition assay is to determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, known as the half-maximal inhibitory concentration (IC50).[2] This is a critical parameter for evaluating the potency of a potential drug candidate. These notes will focus on a common and crucial class of enzyme targets: protein kinases. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[6]

The following protocols and guidelines are designed to be adaptable for various kinase targets and can serve as a foundation for broader enzyme inhibition screening.

Data Presentation: Hypothetical Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of protein kinases can be summarized to assess its potency and selectivity. The data is presented as IC50 values.

Kinase TargetThis compound IC50 (µM)
Target Kinase A0.5
Target Kinase B2.3
Target Kinase C> 50
Target Kinase D15.8

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein Phosphorylates CellularProcess Cellular Process (e.g., Proliferation) DownstreamProtein->CellularProcess Regulates Inhibitor 3-Benzothiazol-2-yl- 4-chloro-phenylamine Inhibitor->TargetKinase Inhibits

Caption: Hypothetical signaling pathway showing inhibition.

Experimental Protocols

A detailed methodology for a standard in vitro kinase inhibition assay is provided below. This protocol can be adapted for various kinase targets.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

Materials and Reagents:
  • Enzyme: Purified recombinant protein kinase.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Inhibitor: this compound.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Detection Reagent: (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody).

  • Microplates: 96-well or 384-well white or black opaque plates suitable for luminescence or fluorescence detection.

  • Plate Reader: Capable of measuring luminescence or fluorescence.

  • DMSO: Dimethyl sulfoxide.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer and Reagents B Prepare Serial Dilutions of Inhibitor A->B C Prepare Enzyme and Substrate Solutions A->C D Add Inhibitor to Microplate Wells B->D E Add Enzyme and Substrate Mixture C->E D->E F Initiate Reaction with ATP E->F G Incubate at Room Temperature F->G H Stop Reaction and Add Detection Reagent G->H I Read Signal on Plate Reader H->I J Analyze Data and Calculate IC50 I->J

Caption: Experimental workflow for the enzyme inhibition assay.

Step-by-Step Protocol:
  • Prepare Buffers and Solutions : Prepare all necessary buffers and reagents and store them at the appropriate temperatures.[7]

  • Inhibitor Preparation :

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup :

    • Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for control wells) to the appropriate wells of the microplate.

  • Enzyme and Substrate Preparation :

    • Prepare a master mix of the kinase and its substrate in the assay buffer at the desired concentrations.

  • Pre-incubation :

    • Add the enzyme/substrate master mix to the wells containing the inhibitor.

    • Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[7]

  • Initiate the Kinase Reaction :

    • Prepare an ATP solution in the assay buffer at a concentration close to its Km for the specific kinase.[1]

    • Start the kinase reaction by adding the ATP solution to all wells.[8]

  • Incubation :

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection :

    • Stop the reaction and detect the amount of product formed (e.g., ADP or phosphorylated substrate). The method of detection will depend on the assay kit being used. For example, with a luminescence-based assay, a detection reagent is added that converts the signal into light.[9]

  • Data Acquisition :

    • Measure the signal (luminescence or fluorescence) using a plate reader.

Data Analysis:
  • Calculate Percent Inhibition :

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Determine IC50 :

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value.[1]

Common Pitfalls and Best Practices

  • DMSO Concentration : Ensure the final concentration of DMSO in the assay is consistent across all wells and is low enough (typically ≤1%) to not affect enzyme activity.

  • ATP Concentration : For competitive inhibitors, using an ATP concentration at or below the Km value is crucial for accurately determining the IC50.[1]

  • Initial Velocity : Ensure the assay is conducted under initial velocity conditions, meaning that less than 10-15% of the substrate is consumed during the reaction.[10]

  • Controls : Always include positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly.

References

Application Note: Cell-Based Assay Protocol for Evaluating 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available data yielded limited specific information regarding the direct biological mechanism of action for 3-Benzothiazol-2-yl-4-chloro-phenylamine. However, the benzothiazole scaffold is a known pharmacophore present in a variety of compounds with therapeutic potential, suggesting that this molecule may exhibit cytotoxic or other biological activities.

This application note provides a comprehensive set of protocols to systematically evaluate the cellular effects of this compound. The described assays will enable researchers to determine its cytotoxic profile, effects on cell proliferation, and potential to induce apoptosis.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule whose biological activity is yet to be fully characterized. This document outlines a series of robust cell-based assays to investigate its potential as a therapeutic agent. The protocols provided herein are designed to assess the compound's impact on cell health, including viability, cytotoxicity, proliferation, and the induction of apoptosis. These assays are fundamental in the early stages of drug discovery and development for screening and eliminating compounds with undesirable toxicity.[1][2]

Core Experimental Protocols

Cell Viability and Cytotoxicity Assessment

2.1.1. MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[3] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • Following treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5]

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

2.1.2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with compromised membrane integrity.[2]

  • Protocol:

    • Plate and treat cells as described in the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

Cell Proliferation Assay

2.2.1. BrdU Incorporation Assay

This assay measures the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.

  • Protocol:

    • Seed and treat cells as previously described.

    • Towards the end of the treatment period, add BrdU to the culture medium and incubate for 2-4 hours.

    • Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

    • Add the appropriate substrate and measure the absorbance to quantify cell proliferation.

Apoptosis Detection Assays

2.3.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA stain PI by cells with compromised membranes.

  • Protocol:

    • Seed cells in 6-well plates and treat with the compound for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

2.3.2. Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Protocol:

    • Seed cells in a 96-well plate and treat with the compound.

    • Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

    • Incubate at room temperature to allow for cleavage of the substrate by active caspases.

    • Measure the resulting luminescence or fluorescence signal with a plate reader.

Data Presentation

The quantitative data from the described assays should be summarized in the following tables for clear interpretation and comparison.

Table 1: Cell Viability (MTT Assay)

Concentration (µM) % Viability (24h) % Viability (48h) % Viability (72h) IC50 (µM)
Vehicle Control 100 100 100 N/A
0.1
1
10
50

| 100 | | | | |

Table 2: Cytotoxicity (LDH Release Assay)

Concentration (µM) % Cytotoxicity (24h) % Cytotoxicity (48h) % Cytotoxicity (72h)
Vehicle Control 0 0 0
0.1
1
10
50

| 100 | | | |

Table 3: Cell Proliferation (BrdU Assay)

Concentration (µM) % Proliferation (48h)
Vehicle Control 100
0.1
1
10
50

| 100 | |

Table 4: Apoptosis Analysis (Annexin V/PI Staining)

Concentration (µM) % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control
10
50

| 100 | | | |

Table 5: Caspase-3/7 Activity

Concentration (µM) Fold Change vs. Control
Vehicle Control 1.0
10
50

| 100 | |

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis A Seed cells in multi-well plates B 24h Incubation A->B C Treat with this compound B->C D Incubate for 24, 48, 72h C->D E MTT Assay D->E F LDH Assay D->F G BrdU Assay D->G H Annexin V/PI Staining D->H I Caspase-3/7 Assay D->I J Data Acquisition (Plate Reader/Flow Cytometer) E->J F->J G->J H->J I->J K Data Interpretation and Visualization J->K

Caption: Workflow for the cellular evaluation of the test compound.

Proposed Apoptotic Signaling Pathway

G cluster_pathway Intrinsic Apoptosis Pathway A This compound B Mitochondrial Stress A->B Induces C Cytochrome c Release B->C D Apaf-1 C->D E Caspase-9 Activation D->E F Caspase-3/7 Activation E->F G Apoptosis F->G

Caption: A proposed signaling pathway for apoptosis induction.

References

Application Notes and Protocols: Molecular Docking of 3-Benzothiazol-2-yl-4-chloro-phenylamine with EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy due to its role in regulating cell proliferation, survival, and differentiation.[1][2] Overexpression or mutation of EGFR is implicated in various cancers, making it a prime candidate for the development of targeted inhibitors.[1] Benzothiazole derivatives have emerged as a promising class of compounds with potential inhibitory activity against EGFR. This document provides a detailed protocol for the molecular docking of a specific benzothiazole derivative, 3-Benzothiazol-2-yl-4-chloro-phenylamine, with the ATP binding site of the EGFR kinase domain. The described workflow is applicable for virtual screening and for elucidating the potential binding interactions of novel inhibitors.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3] This method is instrumental in drug discovery for identifying and optimizing potential drug candidates by simulating the interaction between a small molecule and a protein at the atomic level. The binding affinity, estimated by a scoring function, provides a quantitative measure of the strength of the interaction.

The EGFR signaling pathway is a critical cascade that, when dysregulated, can lead to uncontrolled cell growth and cancer.[4][5] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can effectively block this signaling.[6] This protocol outlines the steps for performing a molecular docking study of this compound against EGFR, providing a framework for assessing its potential as an EGFR inhibitor.

Data Presentation

As no specific experimental binding data for this compound with EGFR were found in the reviewed literature, the following table presents representative docking scores and interaction data for a series of analogous benzothiazole derivatives docked with EGFR. This data is provided for illustrative purposes to demonstrate how results from such a study would be presented. The data is adapted from a study on similar benzothiazole compounds.[7]

Compound IDDocking Score (kcal/mol)Glide Score (kcal/mol)Key Hydrogen Bond InteractionsPi-Pi Stacking Interactions
Derivative 5a-5.561-5.886Asp855-
Derivative 5b-6.161-6.206Asp855-
Derivative 5c-6.113-6.139Asp855-
Derivative 5d-4.841-4.872Asn842, Asp855-
Derivative 5h-5.243-5.245Cys797, Asp800-
Erlotinib (Reference)-7.6Not ReportedMet769, Lys721-

Experimental Protocols

Software and Hardware Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.[8][9][10]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • A high-performance computing cluster or a powerful workstation.

Protein Preparation
  • Obtain the EGFR Crystal Structure: Download the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). The structure with PDB ID: 1M17, co-crystallized with the inhibitor erlotinib, is recommended as it provides a clear definition of the ATP binding site.[6]

  • Prepare the Receptor:

    • Load the PDB file (1M17.pdb) into a molecular visualization tool like PyMOL or Chimera.

    • Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand (erlotinib).

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Ligand Preparation
  • Obtain the Ligand Structure: The 2D structure of this compound can be obtained from chemical suppliers or drawn using chemical drawing software like ChemDraw. A MOL file is often available from suppliers.[11]

  • Convert to 3D and Optimize:

    • Convert the 2D structure to a 3D structure using a program like Open Babel.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation of the ligand.

    • Save the optimized ligand structure in the PDBQT format. This process will also define the rotatable bonds in the ligand.

Grid Generation
  • Define the Binding Site: The binding site for docking is the ATP-binding pocket of the EGFR kinase domain. The location of the co-crystallized erlotinib in the original 1M17 structure can be used to define the center of the grid box.

  • Set Grid Box Parameters:

    • Center the grid box on the identified active site. The active site of EGFR is known to include key residues such as Met793, Lys745, and Asp855.

    • The size of the grid box should be large enough to accommodate the entire ligand and allow for its free rotation and translation. A typical size would be 60 x 60 x 60 Å.

    • These parameters are specified in a configuration file for AutoDock Vina.

Molecular Docking Simulation
  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file for the docking results.

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analyze the Results:

    • AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The log file will contain the binding affinity values for each predicted pose. The most negative value indicates the most favorable binding energy.

    • Visualize the docked poses in PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Prepare_Protein Prepare Protein (PDBQT) PDB->Prepare_Protein Remove water, add hydrogens Ligand_2D Ligand Structure (2D) Ligand_3D Prepare Ligand (PDBQT) Ligand_2D->Ligand_3D Convert to 3D & Energy Minimize Grid Grid Box Generation (Define Active Site) Prepare_Protein->Grid Docking Molecular Docking (AutoDock Vina) Ligand_3D->Docking Grid->Docking Results Docking Poses & Scores Docking->Results Analysis Interaction Analysis (Hydrogen Bonds, etc.) Results->Analysis

Caption: A flowchart illustrating the key steps in the molecular docking workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 3-Benzothiazol-2-yl- 4-chloro-phenylamine Inhibitor->Dimerization Inhibits

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of the ligand.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 3-Benzothiazol-2-yl-4-chloro-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Benzothiazol-2-yl-4-chloro-phenylamine and its analogs in structure-activity relationship (SAR) studies. This document outlines potential biological targets, experimental protocols for activity assessment, and a framework for interpreting SAR data to guide the development of novel therapeutic agents. The benzothiazole scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2]

Overview of Biological Activities and Potential Targets

The 2-anilinobenzothiazole scaffold, the core of this compound, has been identified as a privileged structure in medicinal chemistry. Derivatives have shown potent activity against several key biological targets. Understanding these targets is crucial for directing SAR studies.

1.1. Anticancer Activity via Kinase Inhibition: Numerous 2-anilinobenzothiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3] A primary mechanism for this activity is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. One such kinase is Cyclin-Dependent Kinase 5 (CDK5), which is implicated in neurodegenerative diseases and cancer.[4][5]

1.2. Antimicrobial Activity: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[2][6] A key bacterial target is DNA gyrase, a type II topoisomerase essential for DNA replication and repair in bacteria, making it an attractive target for antibiotic development.[7][8][9]

1.3. Enzyme Inhibition for Neurological and Inflammatory Disorders: Derivatives of the benzothiazole scaffold have been investigated as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids like anandamide.[10][11] Inhibiting FAAH increases endocannabinoid levels, which can produce analgesic, anti-inflammatory, and neuroprotective effects.[10][12]

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship of a series of 2-anilinobenzothiazole derivatives against PI3Kα, a key enzyme in cancer signaling. While not the exact this compound, this dataset on closely related analogs provides valuable insights into how substitutions on the benzothiazole and aniline rings affect activity.

Table 1: SAR of 2-Aminobenzothiazole Derivatives as PI3Kα Inhibitors [13]

CompoundR1 (Benzothiazole Ring)R2 (Aniline Ring)PI3Kα IC50 (nM)MCF7 IC50 (µM)
8a H4-F10.712.51
8b H4-Cl8.910.15
8c H4-Br7.59.87
8d H4-CH312.314.23
8e H4-OCH315.116.89
8f H3-Cl5.28.95
8g H3-Br4.88.54
8h H2-Cl3.17.12
8i H 2,4-diCl 1.03 6.34
8j 6-ClH9.811.78
8k 6-Cl4-F7.29.55
8l 6-Cl4-Cl6.59.12
8m 6-Cl2,4-diCl2.58.30
8n 6-F4-Cl7.810.05

SAR Summary:

  • Aniline Ring Substitution: Electron-withdrawing groups on the aniline ring generally enhance activity. Dichloro substitution, particularly at the 2 and 4 positions (compound 8i ), resulted in the most potent PI3Kα inhibition.

  • Position of Substituents: For monosubstituted chloroanilines, the order of potency was ortho > meta > para.

  • Benzothiazole Ring Substitution: Substitution on the benzothiazole ring with electron-withdrawing groups like chlorine (e.g., compound 8m ) also contributes to potent activity, though the effect appears less pronounced than substitutions on the aniline moiety.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to assess the biological activity of novel this compound analogs.

3.1. Protocol for In Vitro Kinase Inhibition Assay (CDK5)

This protocol is adapted for a 96-well plate format to screen for inhibitors of CDK5.

  • Materials:

    • Recombinant human CDK5/p25 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • CDK substrate peptide (e.g., Histone H1)

    • ATP

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 96-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Add 1 µL of the test compound dilution or DMSO (vehicle control) to the wells of the 96-well plate.

    • Dilute the CDK5/p25 enzyme in kinase buffer and add 2 µL to each well.

    • Prepare a substrate/ATP mixture containing the CDK substrate peptide and ATP in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

3.2. Protocol for In Vitro FAAH Inhibition Assay

This fluorometric assay measures the inhibition of FAAH activity.

  • Materials:

    • Recombinant human or rat FAAH

    • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • FAAH substrate (e.g., a fluorogenic substrate)

    • Test compounds (dissolved in DMSO)

    • 96-well black plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add 170 µL of assay buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution to the "Inhibitor Wells".

    • For "100% Activity Wells", add 170 µL of assay buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.

    • For "Background Wells", add 180 µL of assay buffer and 10 µL of DMSO.

    • Pre-incubate the plate at 37°C for a desired period (e.g., 15-60 minutes) to allow for potential time-dependent inhibition.

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 340-360 nm, Emission: 450-465 nm).

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control and determine the IC50 value.

3.3. Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of a compound required to inhibit bacterial growth.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds (dissolved in DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • 96-well clear plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Grow bacterial cultures overnight in MHB at 37°C.

    • Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.

    • Prepare two-fold serial dilutions of the test compounds and the positive control antibiotic in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well. Include a growth control well (bacteria and MHB) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the sterility control.

Visualizations of Pathways and Workflows

4.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and its analogs.

CDK5_Signaling_Pathway cluster_activation Activation cluster_substrates Downstream Substrates cluster_effects Cellular Effects p35 p35/p39 CDK5_active CDK5/p35 (Active) p35->CDK5_active CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_active Tau Tau CDK5_active->Tau P Rb Rb CDK5_active->Rb P DARPP32 DARPP32 CDK5_active->DARPP32 P NFT Neurofibrillary Tangles (Alzheimer's Disease) Tau->NFT CellCycle Cell Cycle Progression (Cancer) Rb->CellCycle Dopamine Dopamine Signaling DARPP32->Dopamine Inhibitor 2-Anilinobenzothiazole Inhibitor Inhibitor->CDK5_active Inhibition

Caption: Simplified CDK5 signaling pathway and point of inhibition.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_products Degradation Products cluster_signaling Downstream Signaling AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH AEA->FAAH Degradation CB1R CB1 Receptor AEA->CB1R Activation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine Signaling Reduced Neurotransmission Analgesia Anti-inflammatory Effects CB1R->Signaling Inhibitor 2-Anilinobenzothiazole Inhibitor Inhibitor->FAAH Inhibition

Caption: FAAH-mediated degradation of anandamide and its inhibition.

DNA_Gyrase_Mechanism cluster_process DNA Gyrase Catalytic Cycle start 1. Gyrase binds to DNA cleavage 2. DNA Cleavage (GyrA) start->cleavage passage 3. Strand Passage cleavage->passage ligation 4. DNA Ligation passage->ligation release 5. Release of Supercoiled DNA ligation->release release->start atp ATP Hydrolysis (GyrB) atp->cleavage Inhibitor 2-Anilinobenzothiazole Inhibitor Inhibitor->cleavage Stabilizes Cleaved Complex Prevents Ligation

Caption: Mechanism of bacterial DNA gyrase and site of inhibition.

4.2. Experimental Workflow

The following diagram outlines a general workflow for a structure-activity relationship study.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Lead Lead Compound (e.g., 3-Benzothiazol-2-yl- 4-chloro-phenylamine) Synthesis Synthesize Analogs (Vary R1 and R2) Lead->Synthesis PrimaryAssay Primary Assay (e.g., PI3Kα IC50) Synthesis->PrimaryAssay SecondaryAssay Secondary Assays (e.g., Cell Proliferation) PrimaryAssay->SecondaryAssay SAR_Table Generate SAR Table SecondaryAssay->SAR_Table Analysis Analyze Trends (Electronic, Steric Effects) SAR_Table->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Synthesis Iterative Design

Caption: General workflow for a structure-activity relationship study.

References

Application Notes and Protocols: Formulation of 3-Benzothiazol-2-yl-4-chloro-phenylamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzothiazol-2-yl-4-chloro-phenylamine is a novel heterocyclic compound with potential therapeutic applications. As with many new chemical entities, its successful in vivo evaluation is contingent upon the development of a stable and bioavailable formulation. This document provides a comprehensive guide to formulating this compound for preclinical in vivo studies, addressing the common challenge of poor aqueous solubility. These protocols are designed to be adaptable based on the experimentally determined physicochemical properties of the compound.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational formulation development. The following table summarizes key parameters that must be experimentally determined.

Table 1: Physicochemical Properties of this compound

ParameterMethodExpected Outcome/Significance
Molecular WeightLC-MS260.74 g/mol (Theoretical)
pKaPotentiometric titration, UV-spectroscopyDetermines the ionization state at different pH values, guiding pH adjustment strategies for solubilization.
LogPHPLC, Shake-flask methodIndicates lipophilicity, which influences solubility in various solvents and potential for oral absorption. A high LogP suggests poor aqueous solubility.
Aqueous SolubilityShake-flask method in various pH buffersDetermines the intrinsic solubility and the effect of pH on solubility.
Crystalline FormX-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the solid-state form (crystalline or amorphous), which impacts solubility and dissolution rate.[1]

Formulation Strategies for Poorly Soluble Compounds

Given the likelihood of low aqueous solubility for a complex heterocyclic molecule like this compound, several formulation strategies should be considered.[2][3] The choice of formulation will depend on the intended route of administration, the required dose, and the compound's specific properties.

Oral Administration

Oral gavage is a common route for preclinical studies due to its convenience.[4] Enhancing oral bioavailability of poorly soluble compounds is a primary objective.[3]

3.1.1. Solutions

If the required dose can be dissolved in a small volume of a pharmaceutically acceptable vehicle, a solution is the preferred formulation.

  • Co-solvent Systems: A mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent can significantly enhance solubility.[2] Commonly used co-solvents include polyethylene glycol (PEG) 300, PEG 400, propylene glycol, and ethanol.[5][6]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase solubility.[2][6] Buffers such as citrate or phosphate can be used to maintain the desired pH.[2]

  • Surfactant-based Systems: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[2] Examples include polysorbate 80 (Tween® 80) and Cremophor® EL.[5]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[3][5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.

3.1.2. Suspensions

If a solution is not feasible due to high dose requirements or compound instability, a suspension can be prepared.

  • Micronization/Nanosizing: Reducing the particle size of the drug increases the surface area, which can enhance the dissolution rate and bioavailability.[2][8]

  • Wetting and Suspending Agents: To ensure a uniform and stable suspension, wetting agents (e.g., polysorbate 80) and suspending agents (e.g., carboxymethylcellulose, xanthan gum) are essential.

Intraperitoneal (IP) Administration

IP injection is another common route in preclinical rodent studies, often providing higher bioavailability than oral administration for poorly absorbed compounds.[9][10]

  • Aqueous Solutions/Co-solvent Systems: Similar to oral formulations, co-solvents and pH adjustments can be used to prepare solutions for IP injection. Care must be taken to ensure the formulation is well-tolerated and non-irritating to the peritoneal cavity.[11]

  • Suspensions: Aqueous suspensions can also be administered via the IP route. The particle size should be carefully controlled to minimize irritation and ensure consistent absorption.

Intravenous (IV) Administration

IV administration provides 100% bioavailability and is often used in pharmacokinetic studies to determine clearance and volume of distribution.[7][12] Formulating poorly soluble compounds for IV use is challenging due to the risk of precipitation in the bloodstream.[12]

  • Co-solvent Solutions: Co-solvents such as DMSO, PEG 400, and ethanol can be used, but their concentrations must be kept low to avoid toxicity and hemolysis.[10]

  • Surfactant Micelles: Formulations using non-ionic surfactants can create micellar solutions suitable for IV injection.[7]

  • Cyclodextrin Complexes: Cyclodextrins can be used to create clear, aqueous solutions of insoluble drugs for IV administration.[7]

  • Lipid Emulsions: For highly lipophilic compounds, lipid-based emulsions can serve as a carrier system.[12]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Oral Formulation

Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent vehicle for oral gavage.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Sterile water for injection

  • Glass vials, magnetic stirrer, sterile filters

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by mixing PEG 400, PG, and Tween® 80 in the desired ratio (e.g., 40:10:5 v/v/v).

  • Slowly add the compound to the vehicle while stirring continuously with a magnetic stirrer.

  • Gently warm the mixture (if necessary) to aid dissolution, not exceeding 40°C.

  • Once the compound is completely dissolved, add sterile water to the final volume.

  • Visually inspect the solution for any undissolved particles.

  • Sterile filter the final solution using a 0.22 µm filter if required for the study.

Table 2: Example Co-solvent Formulations for Oral Administration

Formulation IDVehicle Composition (v/v/v)Target Concentration (mg/mL)Observations
F140% PEG 400, 10% PG, 50% Water10Clear solution
F230% PEG 400, 60% Water, 10% Tween® 8010Clear solution
F320% HP-β-CD in Saline5Clear solution
Protocol 2: Preparation of an Oral Suspension

Objective: To prepare a 20 mg/mL suspension of this compound for oral gavage.

Materials:

  • This compound (micronized)

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in water

  • 0.1% (v/v) Polysorbate 80 (Tween® 80)

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of micronized this compound.

  • Prepare the vehicle by dissolving CMC-Na in water and then adding Tween® 80.

  • Create a paste by levigating the compound with a small amount of the vehicle in a mortar.

  • Gradually add the remaining vehicle to the paste while triturating to form a uniform suspension.

  • Alternatively, use a homogenizer to disperse the compound in the vehicle.

  • Store the suspension in a tightly sealed container and shake well before each use.

Protocol 3: Stability and Homogeneity Testing

Objective: To assess the stability and homogeneity of the prepared formulation.

Materials:

  • Prepared formulation

  • HPLC system with a suitable column (e.g., C18)

  • Analytical standards of this compound

Procedure:

  • Homogeneity:

    • Immediately after preparation, take samples from the top, middle, and bottom of the formulation.

    • Analyze the concentration of the active pharmaceutical ingredient (API) in each sample by HPLC.

    • The formulation is considered homogeneous if the concentrations are within ±10% of the target concentration.

  • Stability:

    • Store aliquots of the formulation at different conditions (e.g., room temperature, 4°C).

    • Analyze the API concentration and the presence of any degradation products by HPLC at specified time points (e.g., 0, 24, 48 hours).

    • The formulation is considered stable if the API concentration remains within 90-110% of the initial concentration and no significant degradation is observed. High-performance liquid chromatography (HPLC) is a widely used technique for stability testing due to its sensitivity and accuracy in separating and quantifying the API and its degradation products.[13][14]

Visualization of Workflows

Formulation Development Workflow

FormulationDevelopment cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Oral Formulations cluster_3 Parenteral Formulations cluster_4 Phase 3: Optimization & Analysis PhysicoChem Physicochemical Characterization (pKa, LogP, Solubility) Oral Oral Route PhysicoChem->Oral IP IP Route PhysicoChem->IP IV IV Route PhysicoChem->IV SolidState Solid-State Analysis (XRPD, DSC) SolidState->Oral SolidState->IP SolidState->IV OralSol Solution (Co-solvents, pH, Surfactants, Cyclodextrins) Oral->OralSol OralSusp Suspension (Micronization, Suspending Agents) Oral->OralSusp ParenteralSol Solution (Co-solvents, Surfactants, Cyclodextrins) IP->ParenteralSol ParenteralSusp Suspension (for IP) IP->ParenteralSusp IV->ParenteralSol Optimization Dose & Vehicle Optimization OralSol->Optimization OralSusp->Optimization ParenteralSol->Optimization ParenteralSusp->Optimization Stability Stability & Homogeneity Testing (HPLC) Optimization->Stability InVivo In Vivo Study Stability->InVivo

Caption: Formulation development workflow for this compound.

Decision Tree for Formulation Selection

FormulationSelection decision decision outcome outcome start Start: Determine Target Dose & Route solubility_check Is required dose soluble in simple aqueous vehicle? start->solubility_check co_solvent_trial Try Co-solvent/ pH Adjustment solubility_check->co_solvent_trial No final_solution Final Solution Formulation solubility_check->final_solution Yes is_solution_ok Is a stable solution achieved? co_solvent_trial->is_solution_ok suspension Prepare Suspension is_solution_ok->suspension No is_solution_ok->final_solution Yes particle_size Particle Size Reduction (Micronization/Nanosizing) suspension->particle_size add_excipients Add Wetting & Suspending Agents particle_size->add_excipients final_suspension Final Suspension Formulation add_excipients->final_suspension

Caption: Decision tree for selecting a suitable formulation approach.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation that ensures adequate exposure in preclinical models. By systematically characterizing the compound's physicochemical properties and exploring the formulation strategies outlined in these application notes, researchers can develop stable and effective formulations for oral, intraperitoneal, and intravenous administration. The provided protocols offer a starting point for this critical step in the drug development process.

References

Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data for 3-Benzothiazol-2-yl-4-chloro-phenylamine as a fluorescent probe, this document provides generalized application notes and protocols based on the broader class of benzothiazole derivatives. The experimental parameters provided are illustrative and may require optimization for specific benzothiazole-based probes.

Introduction

Benzothiazole derivatives are a versatile class of heterocyclic compounds widely employed as fluorescent probes in biomedical research and drug development.[1] Their rigid, planar structure and extended π-conjugated system contribute to favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[2] These probes are designed to exhibit changes in their fluorescence properties—such as intensity ("turn-on" or "turn-off") or emission wavelength (ratiometric)—upon interaction with specific analytes. This allows for the sensitive and selective detection of various biological targets, including metal ions, reactive oxygen species (ROS), and enzymes.[1][3] The sulfur and nitrogen atoms within the benzothiazole core can act as coordination sites for metal ions, making them particularly useful for sensing biologically important cations like Zn²⁺, Cu²⁺, and Fe³⁺.[4][5][6]

Data Presentation: Photophysical and Sensing Properties of Representative Benzothiazole Probes

The following table summarizes the key quantitative data for several benzothiazole-based fluorescent probes from the literature, illustrating their diverse applications.

Probe Name/DerivativeTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Detection Limit (LOD)Reference
BT-BOHydrogen Peroxide (H₂O₂)~324~604280Not Specified[7]
TZ-BOHydrogen Peroxide (H₂O₂)~380~542162Not Specified[7]
Probe L1Zinc (II) (Zn²⁺)Not Specified475Not Specified7 nM[8]
BIPPZinc (II) (Zn²⁺)Not Specified542Not Specified23.6 nM[4]
Sensor 2Iron (III) (Fe³⁺)Not SpecifiedNot SpecifiedNot Specified5.86 µM[6]
Probe 1Biothiols (e.g., Cys)4135301170.12 µM[9]
Benzothiazole-spiropyran (HBT-pH 2)pHNot SpecifiedNot SpecifiedLargepKa = 4.90[10]
BTMercury (II) (Hg²⁺)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
BTCopper (II) (Cu²⁺)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
Benzothiazole-based probeHypochlorous acid (HClO)Not SpecifiedNot Specified1900.08 µM[12]

Experimental Protocols

Protocol 1: Detection of Intracellular Zinc (II) using a Benzothiazole-Based Fluorescent Probe

This protocol is a generalized procedure for the detection of intracellular Zn²⁺ in living cells using a "turn-on" benzothiazole-based fluorescent probe.

1. Materials and Reagents:

  • Benzothiazole-based Zn²⁺ fluorescent probe

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, pH 7.4, sterile)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Mammalian cells (e.g., HeLa, A549)

  • Confocal microscopy dishes or plates

  • Zinc sulfate (ZnSO₄) solution (for positive control)

  • TPEN (a zinc chelator, for negative control)

2. Workflow Diagram:

G Workflow for Intracellular Zn²⁺ Detection cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture Cells to 60-70% Confluency seeding 2. Seed Cells in Confocal Dishes cell_culture->seeding adhesion 3. Allow Cells to Adhere (24h) seeding->adhesion probe_prep 4. Prepare Probe Working Solution (5-10 µM in serum-free medium) probe_loading 5. Incubate Cells with Probe (30-45 min, 37°C) probe_prep->probe_loading wash1 6. Wash Cells with PBS (2x) probe_loading->wash1 treatment 7. Treat with ZnSO₄ or TPEN (optional) wash1->treatment wash2 8. Wash Cells with PBS (2x) treatment->wash2 imaging 9. Image Cells with Confocal Microscope quantification 10. Quantify Fluorescence Intensity imaging->quantification

Caption: Workflow for detecting intracellular Zn²⁺ using a benzothiazole probe.

3. Detailed Procedure:

  • Cell Culture and Seeding:

    • Culture mammalian cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[7]

    • Seed the cells onto confocal dishes at a density to achieve 60-70% confluency on the day of the experiment.[7]

    • Allow the cells to adhere for at least 24 hours.[7]

  • Probe Preparation and Loading:

    • Prepare a stock solution of the benzothiazole-based Zn²⁺ probe (e.g., 1-10 mM) in DMSO.

    • On the day of the experiment, prepare a working solution of the probe by diluting the stock solution in serum-free culture medium to a final concentration of 5-10 µM.[7]

    • Remove the culture medium from the cells and wash once with warm PBS.[7]

    • Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.[7]

  • Induction/Chelation of Intracellular Zn²⁺ (Optional):

    • For a positive control, after probe loading, wash the cells and incubate with fresh medium containing a known concentration of ZnSO₄ (e.g., 50-100 µM) for 30 minutes.

    • For a negative control, pre-treat cells with a zinc chelator like TPEN before or during probe loading.

  • Imaging and Analysis:

    • After incubation, wash the cells twice with warm PBS to remove excess probe.[7]

    • Add fresh PBS or serum-free medium to the cells.

    • Mount the confocal dish on the microscope stage.

    • Excite the probe at its specified excitation wavelength and collect the emission at the appropriate wavelength range.[7]

    • Capture fluorescent images and quantify the fluorescence intensity using software such as ImageJ or FIJI.[7]

Protocol 2: Detection of Hydrogen Peroxide (H₂O₂) in Live Cells

This protocol describes a general method for detecting exogenous or endogenous H₂O₂ using a "turn-on" benzothiazole-based fluorescent probe that typically utilizes a boronate ester as the reactive moiety.

1. Materials and Reagents:

  • Benzothiazole-boronate ester-based H₂O₂ probe

  • DMSO (sterile)

  • PBS (pH 7.4, sterile)

  • Cell culture medium

  • Mammalian cells

  • Confocal imaging dishes

  • Hydrogen peroxide (H₂O₂) solution (for exogenous detection)

  • Phorbol 12-myristate 13-acetate (PMA) or other stimuli (for endogenous H₂O₂ induction)

2. Sensing Mechanism Diagram:

G Sensing Mechanism of a Benzothiazole-Boronate Probe for H₂O₂ Probe Benzothiazole Probe (Non-fluorescent) Cleavage Oxidative Cleavage of Boronate Ester Probe->Cleavage Reacts with Fluorophore Benzothiazole Fluorophore (Highly Fluorescent) H2O2 H₂O₂ H2O2->Cleavage Cleavage->Fluorophore Releases

Caption: General sensing mechanism of a benzothiazole-based H₂O₂ probe.[7]

3. Detailed Procedure:

  • Cell Preparation:

    • Follow the same cell culture and seeding protocol as described in Protocol 1.

  • Probe Loading:

    • Prepare a stock solution of the benzothiazole-boronate probe in DMSO.

    • Prepare a working solution of the probe (typically 5-10 µM) in serum-free medium or PBS.[7]

    • Wash the cells with warm PBS, then add the probe working solution and incubate for 30-45 minutes at 37°C.[7]

  • Detection of Exogenous H₂O₂:

    • After probe loading, wash the cells twice with warm PBS.[7]

    • Add fresh culture medium containing various concentrations of H₂O₂ (e.g., 10-100 µM) to the cells.[7]

    • Incubate for 30 minutes at 37°C before imaging.[7]

  • Detection of Endogenous H₂O₂:

    • After probe loading, wash the cells twice with warm PBS.[7]

    • Add fresh culture medium containing a stimulus to induce endogenous H₂O₂ production (e.g., 1 µg/mL PMA).[7]

    • Incubate for 30-60 minutes at 37°C before imaging.[7]

  • Confocal Microscopy and Image Analysis:

    • Follow the imaging and analysis steps as described in Protocol 1, using the specific excitation and emission wavelengths for the H₂O₂ probe.[7]

Applications in Drug Development and Research

Benzothiazole-based fluorescent probes are valuable tools for researchers, scientists, and drug development professionals in several key areas:

  • Studying Disease Mechanisms: These probes can be used to visualize and quantify changes in the levels of specific analytes (e.g., metal ions, ROS) that are implicated in various diseases, such as neurodegenerative disorders, cancer, and cardiovascular diseases.[1][9]

  • High-Throughput Screening: The fluorescence-based readout allows for the development of high-throughput screening assays to identify drug candidates that modulate the activity of specific enzymes or alter the intracellular concentration of target analytes.

  • Monitoring Drug Efficacy and Toxicity: Probes can be used to assess the effects of drug candidates on cellular processes. For example, a probe for ROS can be used to evaluate the oxidative stress induced by a potential therapeutic agent.

  • Bioimaging: The ability to image analytes in living cells and organisms provides spatial and temporal information about biological processes, offering insights that are not achievable with traditional biochemical assays.[13][14]

References

Troubleshooting & Optimization

Troubleshooting low yield in 3-Benzothiazol-2-yl-4-chloro-phenylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Benzothiazol-2-yl-4-chloro-phenylamine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of this compound, which is typically achieved via a Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction for the synthesis of this compound is resulting in a low or no yield. What are the most common causes?

Low yields in this palladium-catalyzed C-N coupling reaction can stem from several critical factors. The most common issues include suboptimal choice of catalyst and ligand, improper base selection, solvent effects, incorrect reaction temperature, and the presence of oxygen or moisture.[1][2] The purity of the starting materials, 2-chlorobenzothiazole and 4-chloroaniline, is also crucial, as impurities can poison the catalyst.[1]

A logical approach to troubleshooting this issue is outlined in the workflow below.

Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents Verify Purity of Starting Materials (2-chlorobenzothiazole, 4-chloroaniline) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (O₂ and H₂O free) check_reagents->check_inert check_catalyst Evaluate Catalyst System (Pd Source & Ligand) check_inert->check_catalyst check_base Assess Base Choice & Strength check_catalyst->check_base check_conditions Optimize Reaction Conditions (Temperature & Solvent) check_base->check_conditions success Improved Yield check_conditions->success

Caption: Troubleshooting workflow for low yield synthesis.

Q2: How do I select the optimal palladium precursor and ligand for coupling 2-chlorobenzothiazole and 4-chloroaniline?

The choice of the palladium source and phosphine ligand is highly substrate-dependent and critical for success.[2] For C-N couplings, sterically hindered and electron-rich ligands often show higher catalytic activity.[2] While many combinations can be effective, a screening process is often the best approach to find the optimal system for a new transformation.[1]

The catalytic cycle, which is dependent on the Pd-ligand complex, involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[3][4][5]

Buchwald-Hartwig Amination Catalytic Cycle cluster_main_cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex Ar-Pd(II)(L)₂-X (Pd(II) Intermediate) pd0->pd2_complex + Ar-X oxidative_addition Oxidative Addition amido_complex [Ar-Pd(II)(L)₂(NHR₂)]⁺X⁻ pd2_complex->amido_complex + R₂NH amine_coordination Amine (R₂NH) Coordination amido_complex->pd0 - HX, -Base product Ar-NR₂ (Product) amido_complex->product deprotonation Deprotonation (Base) reductive_elimination Reductive Elimination product->pd0 Regenerates Catalyst

Caption: The Buchwald-Hartwig amination catalytic cycle.

Below is a table summarizing common palladium precursors and ligands used in Buchwald-Hartwig aminations.

Component Examples Key Considerations
Palladium Precursors Pd₂(dba)₃, Pd(OAc)₂, Pd(dba)₂Pd(0) sources like Pd₂(dba)₃ can be used directly. Pd(II) sources like Pd(OAc)₂ require in-situ reduction.
Phosphine Ligands BINAP, DPPF, X-Phos, P(o-tolyl)₃Ligand choice is critical and substrate-dependent.[2][6] Sterically hindered, electron-rich ligands are often preferred.[2] X-Phos is effective for various couplings.[7]
Q3: What is the best base and solvent for this reaction, and how does temperature affect the yield?

The selection of base, solvent, and temperature are interconnected and crucial for optimizing the reaction.

  • Base Selection: The strength and solubility of the base are important.[2] Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups.[2] Weaker bases such as Cs₂CO₃ or K₃PO₄ offer better functional group tolerance.[2]

  • Solvent Effects: Aprotic, nonpolar solvents like toluene and dioxane are frequently used as they impact the solubility of reagents and reaction rate.[2]

  • Reaction Temperature: Typical temperatures range from 80-110°C.[2][8] Insufficient heat can lead to incomplete reactions, while excessive temperatures may cause catalyst decomposition or promote side reactions.[1][2]

The following table provides a starting point for optimization.

Parameter Condition 1 Condition 2 Condition 3 General Outcome
Base NaOtBuK₃PO₄Cs₂CO₃Stronger bases often lead to faster reactions, but weaker bases are milder.[2]
Solvent TolueneDioxaneTHFToluene is a common and effective choice for these reactions.[2]
Temperature 80°C100°C110°CHigher temperatures can increase reaction rate but risk catalyst degradation.[1][2]
Q4: I suspect catalyst deactivation or side reactions are lowering my yield. What are the likely causes and solutions?

Catalyst deactivation and competing side reactions are common problems.

  • Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen, so reactions must be performed under a strict inert atmosphere (e.g., argon or nitrogen).[2] High temperatures can also lead to catalyst decomposition.[1] In some cases, the product itself can coordinate to the palladium center, inhibiting the catalytic cycle.[1]

    • Solution: Ensure all reagents and solvents are properly degassed and the reaction is set up under an inert gas. Consider using a more thermally stable pre-catalyst or lowering the reaction temperature.[1]

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide (e.g., 2-chlorobenzothiazole), where the chlorine is replaced by a hydrogen. Another possibility is a competing β-hydride elimination, which can yield an imine and a hydrodehalogenated arene.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: In an oven-dried Schlenk tube, add 2-chlorobenzothiazole (1.0 mmol), 4-chloroaniline (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and a phosphine ligand (e.g., X-Phos, 2-4 mol%).[1]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous, degassed solvent (e.g., toluene, 5-10 mL).[1]

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.[1]

References

Technical Support Center: Optimizing Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of benzothiazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during benzothiazole synthesis, such as low product yield and the formation of impurities.

Q1: I am experiencing a low yield in my benzothiazole synthesis. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete Cyclization: The reaction may not have proceeded to completion, leaving starting materials or intermediates in the reaction mixture.[1][2]

  • Side Reactions: Undesirable side reactions, such as oxidation and polymerization of 2-aminothiophenol, can consume starting materials and reduce the yield of the desired product.[2]

  • Suboptimal Reaction Conditions: Factors like incorrect temperature, insufficient reaction time, or an inappropriate solvent can negatively impact the reaction outcome.[1][3]

  • Catalyst Issues: The catalyst may be inactive, or the concentration might not be optimal for the reaction.[1][3]

  • Impure Starting Materials: The purity of the starting materials is crucial for a successful reaction.[3]

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] Gradually adjust the temperature to find the ideal range for your specific substrates, as excessively high temperatures can promote side reactions.[1]

  • Use High-Purity Reagents: Ensure that your starting materials, particularly 2-aminothiophenol, are of high purity to prevent side reactions.[3][4]

  • Inert Atmosphere: Since 2-aminothiophenol is susceptible to oxidation, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can improve yields.[4]

  • Catalyst Optimization: If using a catalyst, ensure it is active and experiment with different concentrations to find the optimal loading.[1] Many modern methods utilize catalysts to improve reaction rates and selectivity.[2]

Q2: My final product is off-white or has a distinct color, indicating impurities. How can I purify it?

Potential Causes:

  • Formation of Byproducts: Side reactions can lead to colored impurities in the final product.[1]

  • Oxidation: The 2-aminothiophenol starting material is prone to oxidation, which can form colored, tarry byproducts.[2]

  • Incomplete Reaction: The presence of unreacted starting materials can also contribute to discoloration.[1]

Solutions:

  • Recrystallization: A common and effective method for purifying solid benzothiazole derivatives is recrystallization from a suitable solvent, such as ethanol.[3]

  • Activated Carbon Treatment: Adding activated carbon (e.g., Norit) to a hot solution of the crude product can help remove colored impurities before filtration.[1]

  • Salt Formation and Regeneration: For 2-aminobenzothiazoles, converting the crude product into its hydrochloride salt, recrystallizing the salt, and then regenerating the free base can be a highly effective purification strategy.[1]

  • Column Chromatography: If other methods are insufficient, column chromatography can be employed for further purification.[3]

Q3: I am observing the formation of significant byproducts. What are the common side reactions and how can they be minimized?

Common Side Reactions:

  • Oxidation and Polymerization of 2-Aminothiophenol: This is a frequent issue leading to dark, insoluble byproducts.[2]

  • Incomplete Cyclization: This results in the formation of benzothiazoline intermediates instead of the desired aromatic benzothiazole.[2][5]

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[2]

Minimization Strategies:

  • Control Reaction Temperature: Maintaining the reaction within the optimal temperature range can help to avoid side reactions promoted by excessive heat.[1]

  • Use of an Oxidizing Agent: In cases of incomplete cyclization, ensuring an adequate amount of an oxidizing agent (e.g., air, hydrogen peroxide) is present can drive the reaction to completion.[5]

  • Inert Atmosphere: To prevent the oxidation of 2-aminothiophenol, perform the reaction under an inert atmosphere.[4]

  • Optimize Reactant Concentrations: Higher concentrations of reactants can sometimes favor intermolecular side reactions like dimerization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzothiazoles?

The most prevalent method is the condensation reaction between a 2-aminothiophenol and a variety of functional groups, including aldehydes, carboxylic acids, or acid chlorides.[6][7] Other methods include the intramolecular cyclization of ortho-halogenated analogs.[6]

Q2: How can I monitor the progress of my benzothiazole synthesis?

Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[3] By comparing the reaction mixture to the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[3]

Q3: Are there greener synthesis methods available for benzothiazoles?

Yes, several green chemistry approaches have been developed. These include microwave-assisted synthesis, which can reduce reaction times, and solvent-free reactions to minimize waste.[2] Additionally, the use of water as a solvent and reusable catalysts are being explored.[8]

Q4: What is the role of an acid, like hydrochloric acid, in some benzothiazole syntheses?

In certain protocols, such as the condensation of 2-aminothiophenol with aldehydes, a combination of an oxidizing agent like hydrogen peroxide and an acid like hydrochloric acid can act as a catalytic system.[6] While hydrochloric acid is common, other strong acids can also be used, but the choice may affect the properties of the final product if a salt is formed.[1]

Q5: Is the synthesis of benzothiazole derivatives hazardous?

Yes, the synthesis can involve hazardous materials.[1] It is crucial to consult the safety data sheets (SDS) for all reagents and to perform the reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on benzothiazole synthesis, highlighting the impact of different reaction conditions on product yield.

Table 1: Effect of Catalyst on the Synthesis of 2-Arylbenzothiazoles

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂O₂/HClEthanolRoom Temp1Excellent
2NH₄ClMethanol/WaterRoom Temp1High
3SnP₂O₇--8-35 min87-95
4FeCl₃/Montmorillonite K-10--0.7-533-95
5Ag₂O (Microwave)-804-8 min92-98

Note: "Excellent" and "High" yields are as reported in the cited literature, which often exceed 80-90%.[6][9]

Table 2: Influence of Reaction Conditions on the Synthesis of 2-Phenylbenzothiazole

EntryOxidantAtmosphereSolventTime (h)Yield (%)
1H₂O₂Air1,4-dioxane/H₂O2088
2-InertDegassed Solvent-Trace
3H₂O₂InertDegassed Solvent-79

Data adapted from a study on the photooxidative decarboxylative cross-coupling reaction to synthesize 2-phenylbenzothiazole.[10]

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole

This protocol is adapted from a method utilizing hydrogen peroxide and hydrochloric acid as a catalytic system.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-methylthiophenol (5 mmol) and benzaldehyde (5 mmol) in ethanol.

  • Reagent Addition: To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralization: Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-Methyl-2-phenyl-1,3-benzothiazole.[3]

Protocol 2: General Procedure for the Synthesis of 2-Aminobenzothiazoles from N-Arylthioureas

This protocol is a general representation of the cyclization of arylthioureas.

  • Reaction Setup: In a reaction flask equipped with a stirrer and a condenser, suspend the substituted phenylthiourea in a suitable solvent (e.g., chloroform or methanol).

  • Catalyst Addition: Add the catalyst (e.g., bromine in chloroform or hydrogen bromide) dropwise to the suspension while maintaining the appropriate temperature. For instance, for the cyclization of p-chlorophenylthiourea, a temperature of 45-50°C is initially maintained.[1]

  • Reaction Progression: After the initial reaction period (e.g., 1.5 hours), the temperature may be increased (e.g., to 65-70°C) for several hours to ensure completion.[1]

  • Monitoring: Track the disappearance of the starting material by TLC.

  • Product Isolation: Cool the reaction mixture. The product may precipitate and can be collected by filtration. In some cases, adding another solvent like methanol can aid precipitation.[1]

  • Washing: Wash the collected solid with a suitable solvent (e.g., acetone) to remove impurities.[1]

  • Drying: Dry the purified product.

Visualization

TroubleshootingWorkflow start Problem: Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity First Step check_conditions Review Reaction Conditions start->check_conditions Concurrently check_side_reactions Investigate Side Reactions start->check_side_reactions If Byproducts Observed purification_issue Product Purification Issues start->purification_issue If Final Product is Impure impure_materials Impure Materials check_purity->impure_materials If Impure purify_materials Solution: Purify Starting Materials impure_materials->purify_materials suboptimal_conditions Suboptimal Conditions (Temp, Time, Solvent) check_conditions->suboptimal_conditions If Not Optimized optimize_conditions Solution: Optimize Temp, Time & Monitor by TLC suboptimal_conditions->optimize_conditions oxidation Oxidation/Polymerization check_side_reactions->oxidation Dark/Tarry Product incomplete_cyclization Incomplete Cyclization check_side_reactions->incomplete_cyclization Intermediate Detected use_inert Solution: Use Inert Atmosphere oxidation->use_inert add_oxidant Solution: Add/Optimize Oxidant incomplete_cyclization->add_oxidant recrystallize Solution: Recrystallization purification_issue->recrystallize column_chrom Solution: Column Chromatography purification_issue->column_chrom

Caption: Troubleshooting workflow for benzothiazole synthesis.

References

Technical Support Center: Purification of Crude 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Benzothiazol-2-yl-4-chloro-phenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities expected in crude this compound?

While specific impurities can vary based on the synthetic route, common contaminants in related aromatic amine syntheses may include:

  • Unreacted Starting Materials: Such as 2-amino-5-chlorobenzonitrile or 2-mercaptobenzothiazole.

  • Side-Reaction Products: Formation of isomers or products from undesired reactions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: What are the recommended purification techniques for this compound?

The most common and effective purification methods for this compound are recrystallization and column chromatography. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Q3: Which solvents are suitable for the recrystallization of this compound?

Based on the aromatic and amine functionalities, suitable recrystallization solvents to screen include:

  • Ethanol

  • Ethanol/Water mixtures

  • Toluene

  • Hexane/Acetone mixtures

  • Hexane/Ethyl Acetate mixtures.[1]

It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system where the compound has high solubility in the hot solvent and low solubility when cold.

Q4: What are the suggested conditions for column chromatography?

A good starting point for column chromatography is:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of hexane and ethyl acetate.

Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system for separation.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the hot recrystallization solvent.

Possible Cause Solution
Insufficient solvent volume.Add more of the hot solvent in small portions until the compound dissolves.
Inappropriate solvent.The compound may be sparingly soluble in the chosen solvent even at elevated temperatures. Try a different solvent or a solvent mixture. For instance, if the compound is insoluble in hot ethanol, try a more polar solvent or a mixture like ethanol/dichloromethane.

Problem: The compound "oils out" instead of forming crystals upon cooling.

Possible Cause Solution
The solution is supersaturated.Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.
The presence of impurities.Impurities can inhibit crystallization. Consider a preliminary purification step like a charcoal treatment to remove colored impurities or a simple column filtration.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can promote slower cooling.

Problem: Low recovery of the purified product.

Possible Cause Solution
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask to prevent the product from crystallizing on the filter paper.
Column Chromatography Issues

Problem: The compound is streaking or tailing on the TLC plate and column.

Possible Cause Solution
The compound is interacting strongly with the acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.
The compound is overloaded on the column.Use a larger column or reduce the amount of crude material being purified.
The incorrect solvent system is being used.The polarity of the mobile phase may be too low. Gradually increase the polarity of the eluent.

Problem: Poor separation of the product from impurities.

Possible Cause Solution
The solvent system is not optimized.Perform a thorough TLC analysis with various solvent systems to find one that provides good separation between the product and impurities (aim for a ΔRf > 0.2).
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
The sample was not loaded correctly.Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Temperature: 25 °C.[2]

Quantitative Data Summary

The following table provides representative data for the purification of a crude aromatic amine. Actual results for this compound may vary depending on the initial purity and specific experimental conditions.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Expected Yield
Recrystallization~85%>98%60-80%
Column Chromatography~70%>99%50-75%

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High Initial Purity Column Column Chromatography Crude->Column Low Initial Purity Analysis Purity Analysis (HPLC) Recrystallization->Analysis Column->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Crude Compound Oils Out Reheat Reheat Solution Start->Reheat Check_Impurity Consider Impurities Start->Check_Impurity Add_Solvent Add More Solvent Reheat->Add_Solvent Slow_Cool Cool Slowly Add_Solvent->Slow_Cool Crystals Crystals Form Slow_Cool->Crystals Check_Impurity->Reheat

References

Technical Support Center: Enhancing the Solubility of 3-Benzothiazol-2-yl-4-chloro-phenylamine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Benzothiazol-2-yl-4-chloro-phenylamine in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the general structural features of this compound that might affect its solubility?

A1: this compound is a molecule that possesses several features influencing its solubility. Its structure includes a benzothiazole ring system and a substituted phenylamine group. Aromatic and heterocyclic groups, which are present in this compound, are often associated with low aqueous solubility due to their planarity, which can promote stable crystal lattice formation.[1][2] The amine group provides a site for hydrogen bonding, but the overall large, hydrophobic structure can limit solubility in polar solvents.[3][4]

Q2: What is the recommended first step for dissolving this compound?

A2: The initial and most common approach is to prepare a concentrated stock solution in high-purity, anhydrous DMSO.[1][5] It is crucial to use fresh, anhydrous DMSO because it is hygroscopic, and absorbed water can negatively impact compound solubility and stability.[5] Start by adding the calculated volume of DMSO to a precise weight of the compound to achieve your target concentration.

Q3: My compound is not fully dissolving in DMSO at room temperature. What should I do next?

A3: If the compound does not readily dissolve with vortexing, you can employ gentle heating and sonication.[1] Gently warm the solution in a water bath set to 37-40°C for 5-10 minutes.[1] Following warming, you can use a bath sonicator for 5-15 minutes to break down any remaining solid particles and facilitate dissolution.[6] Be cautious with extended heating, as it can potentially degrade the compound.

Q4: The compound dissolves initially but precipitates out of the DMSO stock solution upon storage, especially after freeze-thaw cycles. How can I prevent this?

A4: Precipitation upon storage or after freeze-thaw cycles suggests that the compound may have poor solubility at lower temperatures or that the solution is supersaturated.[7] To mitigate this, it is highly recommended to store your stock solution in small, single-use aliquots at -20°C or -80°C.[1][7] This practice minimizes the number of freeze-thaw cycles for the main stock, reducing the chance for moisture to be introduced and for precipitation to occur.[7] Before use, ensure the aliquot is completely thawed to room temperature and vortexed thoroughly to ensure homogeneity.[7]

Q5: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What causes this and how can I fix it?

A5: This common issue, known as "precipitation upon dilution" or "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the assay buffer.[5] The solvent environment changes dramatically from 100% DMSO to a mostly aqueous solution, causing the compound to exceed its aqueous solubility limit.[5] Several strategies can address this:

  • Lower the final concentration: The target concentration in the assay may be too high.

  • Optimize the final DMSO concentration: While keeping the final DMSO percentage low (typically <0.5%) is ideal to avoid solvent toxicity in cell-based assays, sometimes a slightly higher but still tolerated concentration can maintain solubility.[8]

  • Use a pre-warmed buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes prevent precipitation.[1]

  • Employ solubility-enhancing excipients: Adding co-solvents or surfactants to your aqueous buffer can help keep the compound in solution.[5][8]

Troubleshooting Guide

If you are facing solubility issues with this compound in DMSO, follow this workflow to identify a solution.

G start Start: Prepare stock in anhydrous DMSO at RT vortex Vortex for 1-2 minutes start->vortex check1 Is compound fully dissolved? vortex->check1 warm Gentle Warming (37-40°C, 5-10 min) check1->warm No success Success: Store as single-use aliquots at -20°C / -80°C check1->success Yes sonicate Sonication (5-15 min) warm->sonicate check2 Is compound fully dissolved? sonicate->check2 cosolvent Consider Co-solvents (e.g., PEG 400, NMP) in DMSO check2->cosolvent No check2->success Yes fail Re-evaluate required concentration or consider compound derivatization cosolvent->fail

Caption: A standard workflow for dissolving poorly soluble compounds like this compound in DMSO.

Solubility Enhancement Strategies

If standard dissolution methods fail, consider the following advanced strategies. It may be necessary to combine approaches.

1. Use of Co-solvents

Issue: The compound's solubility in 100% DMSO is limited at the desired concentration. Solution: Introducing a secondary solvent (co-solvent) can sometimes improve solubility.[9] Solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol 400 (PEG 400) can be mixed with DMSO.[9]

Table 1: Comparison of Co-solvents for Enhancing Solubility

Co-solvent Typical Concentration Range in DMSO Key Characteristics
NMP 5-20% (v/v) Strong solubilizing agent, but potential for higher cellular toxicity.[9]
PEG 400 10-30% (v/v) Generally well-tolerated by cells; can increase viscosity.[1][9]

| Ethanol | 10-20% (v/v) | Can be effective but is more volatile.[8] |

2. pH Adjustment

Issue: The compound may have ionizable groups that affect its solubility. Solution: The amine group in this compound is basic.[10] While DMSO itself is aprotic, if the final application is in an aqueous buffer, adjusting the pH can be a powerful tool. Converting a basic amine to its salt form by lowering the pH of the aqueous medium can substantially increase water solubility.[10] However, this strategy is more relevant for addressing precipitation upon dilution into aqueous buffers rather than for the initial DMSO stock.

G compound This compound (Poorly Soluble) factors Factors Influencing Solubility factors->compound temp Temperature factors->temp solvent Solvent System factors->solvent purity Purity (Compound & Solvent) factors->purity dmso DMSO Quality (Anhydrous) solvent->dmso cosolvents Co-solvents (NMP, PEG 400) solvent->cosolvents

Caption: Key factors influencing the solubility of this compound.

Experimental Protocols

Protocol 1: Standard Method for Preparing a DMSO Stock Solution
  • Preparation: Weigh a precise amount of this compound into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[1]

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes at room temperature.

  • Heating (If Necessary): If solids remain, place the vial in a water bath at 37°C for 5-10 minutes. Vortex again.[1]

  • Sonication (If Necessary): If the compound is still not fully dissolved, place the vial in a bath sonicator for 5-15 minutes.[1] Visually inspect for any remaining particulate matter.

  • Storage: Once the compound is fully dissolved, create single-use aliquots and store them at -20°C or -80°, protected from light.[7]

Protocol 2: Screening Co-solvents to Enhance Solubility
  • Prepare Co-solvent Mixtures: Prepare a series of DMSO/co-solvent mixtures. For example:

    • 90:10 (v/v) DMSO:PEG 400

    • 80:20 (v/v) DMSO:PEG 400

    • 95:5 (v/v) DMSO:NMP

  • Solubility Test: Add a small, known amount of this compound to a fixed volume of each solvent mixture.

  • Dissolution & Equilibration: Use the dissolution procedure from Protocol 1 (vortex, heat, sonicate as needed). Allow the solutions to equilibrate at room temperature for at least 1-2 hours.

  • Observation: Visually inspect each vial for undissolved material.

  • Quantification (Optional): To determine the exact solubility, prepare saturated solutions, centrifuge to pellet excess solid, and measure the concentration of the supernatant using an analytical method like HPLC-UV.

Table 2: Hypothetical Solubility Data for a Benzothiazole Derivative

Solvent System Temperature (°C) Maximum Solubility (mM)
100% DMSO 25 15
100% DMSO 37 25
90% DMSO / 10% PEG 400 25 22
90% DMSO / 10% NMP 25 28

Note: This table presents illustrative data for a structurally related compound to demonstrate potential improvements. Actual values for this compound must be determined experimentally.

References

Navigating the Synthesis of Substituted Benzothiazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzothiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in the synthesis of substituted benzothiazoles, a critical scaffold in medicinal chemistry. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on synthetic methods, and robust experimental protocols to minimize side product formation and maximize the yield and purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction mixture is turning dark brown or black, and I'm observing a significant amount of insoluble, tar-like material. What's causing this, and how can I prevent it?

Answer: The formation of dark, insoluble materials is a frequent issue, primarily caused by the oxidation and subsequent polymerization of the 2-aminothiophenol starting material.[1] This starting material is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1]

Potential Causes & Solutions:

  • Oxidation of 2-aminothiophenol: Exposure to atmospheric oxygen can oxidize the thiol group, leading to dimerization and polymerization.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Purity of 2-aminothiophenol: Impurities or partially oxidized starting material can initiate and accelerate polymerization.

    • Solution: Use freshly purified 2-aminothiophenol for your reaction. Purification can be achieved by distillation or recrystallization.[1]

  • Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.

    • Solution: Carefully control the reaction temperature. In some cases, running the reaction at a lower temperature for a longer duration can minimize byproduct formation. Opt for milder oxidizing agents; sometimes, air can serve as a sufficient and gentle oxidant.[1]

Question 2: My product yield is low, and analysis indicates the presence of a significant amount of a benzothiazoline intermediate. How can I drive the reaction to completion?

Answer: The formation of a benzothiazoline intermediate indicates incomplete cyclization or, more commonly, insufficient oxidation of the benzothiazoline to the aromatic benzothiazole.[1]

Potential Causes & Solutions:

  • Insufficient Oxidant: The amount or strength of the oxidizing agent may not be adequate to facilitate the final aromatization step.

    • Solution: Increase the equivalents of the oxidizing agent or switch to a more potent one. Common oxidants include hydrogen peroxide, air, and various metal catalysts.[2]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed long enough for the complete conversion of the intermediate.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). Extend the reaction time until the benzothiazoline spot is no longer visible.

  • Steric Hindrance: Bulky substituents on the starting materials may sterically hinder the final aromatization step.

    • Solution: This may require more forcing reaction conditions, such as higher temperatures or a stronger oxidant. However, be mindful of potential side reactions under these conditions.

Question 3: I'm observing a byproduct with a higher molecular weight than my expected product, suggesting dimerization. How can this be avoided?

Answer: Dimerization can occur when intermolecular reactions compete with the desired intramolecular cyclization. This is often influenced by reactant concentrations.[1]

Potential Causes & Solutions:

  • High Concentration of Reactants: Increased concentrations favor intermolecular collisions, leading to a higher likelihood of dimerization.

    • Solution: Perform the reaction under high-dilution conditions to favor the intramolecular cyclization pathway.[1]

  • Rapid Addition of Reagents: A high local concentration of a reactive intermediate can promote dimerization.

    • Solution: Employ a slow, dropwise addition of one of the reactants to the reaction mixture to maintain a low concentration of reactive intermediates.[1]

  • Reaction Pathway Competition: The chosen reaction conditions (solvent, catalyst, temperature) may inherently favor the intermolecular pathway.

    • Solution: Experiment with different catalysts and solvent systems. Some catalysts are specifically designed to promote intramolecular reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered in benzothiazole synthesis?

A1: The most prevalent side reactions include:

  • Oxidation and polymerization of 2-aminothiophenol: This results in the formation of dark, tarry byproducts and significantly lowers the yield.[1]

  • Incomplete cyclization: This leads to the formation of stable benzothiazoline intermediates instead of the desired aromatic benzothiazole.[1]

  • Dimerization: Intermolecular reactions can result in the formation of undesired dimeric byproducts.[1]

Q2: How can I improve the overall yield of my benzothiazole synthesis?

A2: To enhance the yield, consider the following strategies:

  • Optimize Reaction Conditions: Systematically adjust parameters such as temperature, reaction time, solvent, and catalyst to identify the optimal conditions for your specific substrates.

  • Prevent Side Reactions: Implement the troubleshooting strategies outlined above to minimize the formation of byproducts.

  • Efficient Purification: A well-designed purification protocol is crucial for obtaining a high isolated yield of the pure product. Common methods include recrystallization and column chromatography.[1]

Q3: What are some modern, "greener" approaches to benzothiazole synthesis that can minimize side products?

A3: Modern synthetic methods often focus on environmentally friendly and efficient processes that inherently reduce side product formation. These include:

  • Catalyst-free reactions in green solvents: Many reactions are now performed in water or other environmentally benign solvents, which can reduce the need for toxic reagents and simplify workup.[3]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles.

  • Visible-light photoredox catalysis: These methods allow for reactions to proceed under mild conditions, often at room temperature, which can prevent the formation of temperature-induced byproducts.[4]

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can significantly impact the yield of the desired substituted benzothiazole and the prevalence of side products. The following table provides a summary of various methods with typical reported yields. Note that yields are substrate-dependent and the information below should be used as a general guide.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeTypical Yield (%)
Classical Condensation 2-Aminothiophenol, AldehydeH₂O₂/HClEthanolRoom Temp45-60 min85-94%[2]
Ru(III)-Catalyzed Oxidative Condensation 2-Aminothiophenol, AldehydeRuCl₃[bmim]PF₆Not specified0.5-6 h43-88%[2]
ZnO Nanoparticle Catalysis 2-Aminothiophenol, AldehydeZnO NPsEthanol/NeatRoom Temp2-8 minExcellent (not specified)[2]
Microwave-Assisted Synthesis 2-Aminothiophenol, AldehydeAg₂ONot specifiedNot specified4-8 min92-98%[2]
Ultrasound-Assisted Synthesis 2-Aminothiophenol, AldehydeFeCl₃/Montmorillonite K-10Not specifiedNot specified0.7-5 h33-95%[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzothiazoles via Condensation of 2-Aminothiophenol and Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol. A starting concentration of 0.1-0.5 M is recommended. Add the chosen catalyst (e.g., a few drops of HCl with H₂O₂).

  • Reagent Addition: Slowly add the aldehyde (1 equivalent) to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature or reflux) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Purification by Recrystallization

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Visualizations

Synthesis_Pathway cluster_side_reactions Side Reactions Reactants 2-Aminothiophenol + Substituted Aldehyde/Carboxylic Acid Intermediate Schiff Base/ Amide Intermediate Reactants->Intermediate Condensation Benzothiazoline Benzothiazoline Intermediate Intermediate->Benzothiazoline Intramolecular Cyclization Side_Product2 Dimerization Product Intermediate->Side_Product2 Intermolecular Reaction Product Substituted Benzothiazole Benzothiazoline->Product Oxidation (Aromatization) Side_Product1 Oxidized Dimer/ Polymer 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Side_Product1 Oxidation

Caption: Synthetic pathway of substituted benzothiazoles and common side product formation.

Experimental_Workflow Start Start Reagents Combine Reactants, Solvent, and Catalyst Start->Reagents Reaction Apply Energy (Heat, Microwave, etc.) Reagents->Reaction Monitor Monitor Reaction (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitor->Workup Reaction Complete Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of substituted benzothiazoles.

References

Technical Support Center: HPLC Purification of 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals refine their High-Performance Liquid Chromatography (HPLC) purification methods for 3-Benzothiazol-2-yl-4-chloro-phenylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed when purifying this compound via HPLC?

A1: The most prevalent issue is significant peak tailing.[1][2][3] This is primarily due to the basic nature of the amine functional group, which can interact strongly with acidic residual silanol groups on the surface of standard silica-based C18 columns.[1][3][4][5]

Q2: Which type of HPLC column is best suited for this compound?

A2: A modern, high-purity, end-capped C18 or a polar-embedded column is recommended to minimize silanol interactions.[5] For particularly challenging separations, a column specifically designed for basic compounds, such as one with a charged surface, may offer improved peak shape.[2]

Q3: How does mobile phase pH affect the separation?

A3: The mobile phase pH is critical. Since the analyte is a basic compound, operating at a low pH (e.g., 2.5-3.5) ensures the amine group is protonated, which can reduce interactions with silanol groups.[2][3] Conversely, working at a high pH (e.g., >8, if the column allows) can suppress the ionization of silanol groups, also improving peak shape.[4] It is crucial to keep the mobile phase pH at least 2 units away from the analyte's pKa to ensure a stable ionization state.[1]

Q4: Why am I seeing poor resolution between my target compound and impurities?

A4: Poor resolution can stem from several factors, including an inappropriate mobile phase composition, a non-optimal flow rate, or an unsuitable column.[6][7] The structural similarity between your target compound and its impurities may require fine-tuning the organic modifier (acetonitrile vs. methanol) ratio or adjusting the mobile phase pH to improve selectivity.[8][9]

Q5: Can I inject my sample dissolved in a strong solvent like 100% DMSO?

A5: It is highly discouraged. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including broadening and splitting.[2] Whenever possible, the sample should be dissolved in the initial mobile phase composition.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Significant Peak Tailing

Peak tailing, where the back half of the peak is drawn out, is a common problem with basic analytes like aromatic amines.[1][3]

Potential Causes & Solutions

CauseSolution
Secondary Silanol Interactions Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA) to protonate the silanol groups.[2][3] Add a Competitive Base: Introduce a small amount of a competitive amine, like triethylamine (TEA) (0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites.[1][2] Use a Modern Column: Switch to a high-purity, end-capped column or a polar-embedded phase column designed to shield residual silanols.[5]
Column Overload Reduce Sample Concentration: Dilute the sample to avoid saturating the stationary phase.[2][6] Decrease Injection Volume: Inject a smaller volume of the sample.[6][10]
Column Contamination/Degradation Flush the Column: Wash the column with a strong organic solvent like 100% acetonitrile or methanol.[2] Replace the Column: If flushing does not restore performance, the column may be permanently damaged and require replacement.[2]
Problem 2: Poor or Inconsistent Resolution

This occurs when peaks are not well-separated, making it difficult to isolate the pure compound.[7]

Potential Causes & Solutions

CauseSolution
Inadequate Mobile Phase Strength Optimize Organic Content: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. A lower organic percentage generally increases retention and may improve the separation of closely eluting peaks.[2] Switch Organic Modifier: Try methanol instead of acetonitrile (or vice versa). They offer different selectivities and can alter the elution order of compounds.[5]
Non-Optimal Flow Rate Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will extend the run time.[6]
Temperature Fluctuations Use a Column Oven: Maintaining a constant, elevated temperature (e.g., 30-40 °C) can improve efficiency and reproducibility.[10][11]
Unsuitable Stationary Phase Change Column Chemistry: If optimizing the mobile phase fails, a different stationary phase may be required. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds.[12]
Problem 3: High Backpressure

An unusually high system pressure can indicate a blockage.[13]

Potential Causes & Solutions

CauseSolution
Blocked Column Frit Filter Samples: Always filter samples through a 0.22 or 0.45 µm filter before injection to remove particulates.[11] Backflush the Column: Disconnect the column from the detector and reverse the flow direction to flush contaminants off the inlet frit (check manufacturer's instructions first).[3]
Precipitated Buffer Salts Ensure Miscibility: Confirm that the buffer is soluble in the highest organic concentration used in your method. Flush System: Flush the entire system, including the column, with a high percentage of aqueous solvent (without buffer) to redissolve any precipitated salts.[14]
Contaminated Guard Column Replace Guard Column: A guard column is designed to protect the analytical column and should be replaced regularly.[15]

Experimental Protocols

Protocol 1: Initial Method Development (Reversed-Phase)

This protocol provides a starting point for purifying this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[16]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30 °C.[17]

  • Detection: UV at 254 nm or a wavelength determined by a UV scan of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

Protocol 2: Mobile Phase pH Adjustment with Additives

This protocol is for troubleshooting peak tailing.

  • Determine Analyte pKa: If possible, determine the pKa of this compound to guide pH selection.

  • Prepare Acidic Mobile Phase:

    • Aqueous Phase (A): Add 1.0 mL of formic acid or trifluoroacetic acid (TFA) to 1 L of HPLC-grade water (final concentration 0.1%).

    • Organic Phase (B): Add 1.0 mL of the same acid to 1 L of HPLC-grade acetonitrile.

    • Filter the aqueous portion before use.[1]

  • Prepare Basic Additive Mobile Phase (for comparison):

    • Aqueous Phase (A): Water.

    • Organic Phase (B): Acetonitrile.

    • Add triethylamine (TEA) to the prepared mobile phase mixture at a final concentration of 0.1% (v/v).[1]

    • Note: Ensure your column is stable at the resulting pH.

  • Equilibrate and Test: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample. Compare the peak shape to the original method.[10]

Visualizations

Troubleshooting Workflow for HPLC Peak Shape Issues

The following diagram outlines a logical workflow for diagnosing and resolving common peak shape problems encountered during the purification of this compound.

HPLC_Troubleshooting start Start: Poor Peak Shape (Tailing/Broadening) check_overload Check for Column Overload start->check_overload reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_silanol Suspect Silanol Interactions (Analyte is a basic amine) check_overload->check_silanol No end_good Problem Resolved reduce_load->end_good adjust_ph Adjust Mobile Phase pH (e.g., Add 0.1% Formic Acid) check_silanol->adjust_ph add_tea Add Competitive Base (e.g., 0.1% TEA) adjust_ph->add_tea No Improvement adjust_ph->end_good Improved check_column Evaluate Column Health add_tea->check_column No Improvement add_tea->end_good Improved flush_column Flush with Strong Solvent check_column->flush_column replace_column Replace Column (Use end-capped or polar-embedded) flush_column->replace_column No Improvement flush_column->end_good Improved replace_column->end_good

Caption: Troubleshooting workflow for HPLC peak shape problems.

References

Technical Support Center: Reducing Solvent Impurities in 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for reducing solvent impurities in the final 3-Benzothiazol-2-yl-4-chloro-phenylamine product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable solvent impurities in my final this compound product?

A1: Based on common synthetic routes for benzothiazole derivatives, residual solvents may originate from the reaction or workup stages.[1][2] Typical solvents used in the synthesis of related structures include toluene, ethanol, acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[1][3][4] The specific impurities will depend on the exact synthetic pathway employed.

Q2: Which analytical techniques are best for identifying and quantifying residual solvents?

A2: The most effective and widely used technique for quantifying residual solvents in pharmaceutical ingredients is Gas Chromatography (GC), often coupled with Headspace sampling (HS-GC).[5] This method is highly sensitive and can be tailored to a wide range of volatile organic compounds. Additionally, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an excellent tool for identifying and quantifying trace impurities, as many common solvents have characteristic and well-documented chemical shifts.[6][7]

Q3: My product is contaminated with a high-boiling-point solvent like DMSO. How can I effectively remove it?

A3: High-boiling-point solvents are challenging to remove by standard evaporation. Effective methods include:

  • Aqueous Washing/Trituration: If your product is poorly soluble in water, washing or slurrying the solid material with water can effectively remove highly water-miscible solvents like DMSO.

  • Lyophilization (Freeze-Drying): Dissolving the product in a suitable solvent with a low freezing point (like 1,4-dioxane) and then freeze-drying can remove stubborn impurities.

  • Vacuum Hydration: This technique involves drying the bulk substance under vacuum in the presence of water vapor. The water molecules displace the trapped residual organic solvent molecules within the crystal lattice.[8][9] The absorbed water can then be removed by conventional vacuum drying if the final product is not a hydrate.[8]

Q4: I am having difficulty with the purification of this amine compound using standard silica gel column chromatography. What are the best practices?

A4: Basic amines like this compound often interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, peak tailing, and potential product degradation.[10][11] To overcome this, consider the following options:

  • Adding a Competing Amine: Incorporate a small amount (e.g., 0.5-1%) of a competing amine like triethylamine (TEA) into the mobile phase (eluent).[10][11] The TEA will neutralize the acidic sites on the silica, allowing your product to elute more cleanly.

  • Using Amine-Functionalized Silica: Employing a pre-treated, amine-functionalized stationary phase (KP-NH columns) can provide a much more inert environment for the purification of basic compounds, often yielding superior separation with simple hexane/ethyl acetate solvent systems.[11]

  • Reversed-Phase Chromatography: Purifying the amine in its free-base form using reversed-phase chromatography with a mobile phase at an alkaline pH can increase its hydrophobicity and retention, leading to a successful separation.[10]

Q5: How do I choose the most appropriate purification strategy for my needs?

A5: The choice of purification method depends on the initial purity of your product, the quantity of material, and the required final purity. The decision-making process can be guided by factors such as whether you are removing gross impurities or trace solvents, and if the scale is for initial screening or bulk preparation.

G start Start: Crude Product purity_check Assess Initial Purity (e.g., TLC, NMR) start->purity_check gross_impurities Gross Impurities Present? purity_check->gross_impurities extraction Perform Acid-Base Liquid-Liquid Extraction gross_impurities->extraction Yes scale_check Scale? gross_impurities->scale_check No extraction->scale_check recrystallization Recrystallization final_purity_check Assess Final Purity (>98%?) recrystallization->final_purity_check scale_check->recrystallization Large (>1g) chromatography Flash Column Chromatography scale_check->chromatography Small (<1g) chromatography->final_purity_check final_purity_check->chromatography No drying Final Drying (Vacuum Oven) final_purity_check->drying Yes end Pure Product drying->end

Caption: Decision tree for selecting a purification method.

Troubleshooting Workflows

Recrystallization Troubleshooting

Recrystallization is a powerful technique for removing small amounts of impurities but can sometimes be problematic. If you encounter issues such as the product "oiling out" or failing to crystallize, follow this troubleshooting workflow.

G start Start: Impure Solid select_solvent Select Solvent System (Soluble when hot, insoluble when cold) start->select_solvent dissolve Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve cool Allow to Cool Slowly to Room Temperature dissolve->cool observe Observe Solution cool->observe oiled_out Product Oiled Out? observe->oiled_out no_crystals No Crystals Formed? observe->no_crystals Clear Solution crystals_ok Crystals Formed observe->crystals_ok Precipitate Forms oiled_out->no_crystals No reheat Reheat to Dissolve, Add More Solvent, Cool Slowly oiled_out->reheat Yes induce Induce Crystallization: - Scratch flask walls - Add seed crystal no_crystals->induce Yes filter Filter, Wash with Cold Solvent, Dry crystals_ok->filter reheat->cool refrigerate Place in Ice Bath or Refrigerator induce->refrigerate refrigerate->filter end Pure Crystals filter->end

References

Addressing poor reproducibility in biological assays with 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Benzothiazol-2-yl-4-chloro-phenylamine (BTCPA). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to poor reproducibility in biological assays involving BTCPA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the use of BTCPA in biological assays.

Question 1: Why am I observing significant variability in my IC50 values for BTCPA across different experiments?

Answer: Variability in IC50 values is a common issue and can stem from several factors. Consistent experimental conditions are crucial for reproducible results. Below is a troubleshooting guide to help you identify the potential source of the variability.

Troubleshooting Flowchart for IC50 Variability

start Start: Inconsistent IC50 for BTCPA check_compound Check BTCPA Stock Solution (Preparation, Storage, Age) start->check_compound Compound Handling check_assay Review Assay Conditions (Cell density, Incubation time, Reagent concentrations) start->check_assay Experimental Setup check_cells Evaluate Cell Health & Passage Number start->check_cells Biological System check_instrument Verify Instrument Performance (Reader calibration, Plate consistency) start->check_instrument Technical Factors solution_compound Prepare Fresh Stock in appropriate solvent. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. check_compound->solution_compound solution_assay Standardize all assay parameters. Use a consistent protocol. Include positive and negative controls. check_assay->solution_assay solution_cells Use cells within a defined low passage number range. Ensure high cell viability (>95%). check_cells->solution_cells solution_instrument Perform regular maintenance and calibration. Test for plate-edge effects. check_instrument->solution_instrument end Consistent IC50 Achieved solution_compound->end solution_assay->end solution_cells->end solution_instrument->end

Caption: Troubleshooting decision tree for inconsistent IC50 values.

Quantitative Data Example: Impact of Solvent on BTCPA Activity

SolventBTCPA Stock Concentration (mM)Assay Dilution FactorObserved IC50 (µM)Standard Deviation (µM)
DMSO101:10002.50.3
Ethanol101:10008.11.5
PBS11:100>50 (Precipitation observed)N/A

This table illustrates how the choice of solvent for the stock solution can significantly impact the apparent potency of BTCPA. In this example, DMSO provides the most consistent results, while PBS is unsuitable due to poor solubility.

Question 2: I am observing precipitation of BTCPA in my cell culture media. How can I resolve this?

Answer: Precipitation of small molecules in aqueous media is a frequent cause of poor reproducibility. BTCPA has low aqueous solubility, and exceeding its solubility limit will lead to inaccurate effective concentrations.

Strategies to Improve BTCPA Solubility:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically ≤ 0.5%) and is consistent across all wells.

  • Use of Pluronic F-68: For some compounds, the addition of a non-ionic surfactant like Pluronic F-68 at low concentrations (e.g., 0.01-0.1%) can help maintain solubility.

  • Pre-dilution Series: Prepare a serial dilution of BTCPA in a solvent-friendly solution before the final dilution into the aqueous assay medium.

Experimental Workflow for Solubility Assessment

cluster_prep Preparation cluster_assay Assay Addition cluster_eval Evaluation prep_stock Prepare 10 mM BTCPA in 100% DMSO prep_serial Create Serial Dilution Series in 100% DMSO prep_stock->prep_serial add_media Add dilutions to cell culture media prep_serial->add_media incubate Incubate at 37°C for 1 hour add_media->incubate visual_insp Visual Inspection for Precipitate incubate->visual_insp microscopy Microscopic Examination visual_insp->microscopy result Determine Max Soluble Concentration microscopy->result

Caption: Workflow for determining the maximum soluble concentration of BTCPA.

Question 3: How does BTCPA inhibit the NF-κB signaling pathway, and how can I confirm its mechanism of action?

Answer: BTCPA is a potent inhibitor of the NF-κB signaling pathway by targeting the IKKβ kinase activity. Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes.

Simplified NF-κB Signaling Pathway with BTCPA Inhibition

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates BTCPA BTCPA BTCPA->IKK inhibits NFkB NF-κB (p65/p50) IkBa->NFkB sequesters IkBa_p P-IκBα NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates Proteasome Proteasome IkBa_p->Proteasome degradation Transcription Gene Transcription NFkB_nuc->Transcription Nucleus Nucleus

Caption: BTCPA inhibits IKK, preventing NF-κB nuclear translocation.

To confirm this mechanism, you can perform a Western blot analysis to measure the levels of phosphorylated IκBα (p-IκBα) and total IκBα after stimulating cells with TNF-α in the presence and absence of BTCPA. A dose-dependent decrease in p-IκBα would support the proposed mechanism.

Experimental Protocols

Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a common method for quantifying the inhibitory effect of BTCPA on the NF-κB signaling pathway.

  • Cell Seeding:

    • Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of BTCPA in 100% DMSO.

    • Perform a serial dilution of BTCPA in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is 0.5% in all wells, including the vehicle control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of BTCPA.

    • Incubate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Stimulate the cells by adding 10 µL of TNF-α to each well to a final concentration of 10 ng/mL. Include a non-stimulated control group.

    • Incubate for 6 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the signal from the TNF-α stimulated vehicle control as 100% activity and the non-stimulated control as 0% activity.

    • Plot the normalized data against the logarithm of the BTCPA concentration and fit a four-parameter logistic curve to determine the IC50 value.

Technical Support Center: Optimizing Ligand Concentration for 3-Benzothiazol-2-yl-4-chloro-phenylamine Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Benzothiazol-2-yl-4-chloro-phenylamine in binding assays. The information is tailored to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a binding assay?

For an initial binding assay, a common starting point is to test a wide concentration range of the ligand. A serial dilution of this compound from 10 µM down to 0.1 nM is recommended to determine the optimal concentration range for your specific assay conditions and target protein.

Q2: How does the concentration of ATP in my kinase assay affect the apparent IC50 of this compound?

If this compound is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the ATP concentration in the assay.[1] For accurate and reproducible results, it is crucial to use an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP.[1] Performing assays at ATP concentrations significantly higher than the Km will lead to an overestimation of the IC50 value.

Q3: What are the common causes of high background signal in my fluorescence-based binding assay?

High background fluorescence can originate from several sources, including the assay plate, buffer components, or the test compound itself.[2] Using black-walled, clear-bottom plates can help reduce background from the plate.[2] Ensure all reagents are of high purity and consider screening for compound autofluorescence by measuring the signal of the compound in the absence of the fluorescent probe.

Q4: My signal-to-noise ratio is low. How can I improve it?

A low signal-to-noise ratio can be addressed by optimizing several assay parameters. Ensure that the concentrations of your fluorescently labeled probe and binding partner are optimized.[3] You may also need to adjust the gain settings on your fluorescence plate reader. Additionally, check for and minimize any non-specific binding by including appropriate blocking agents in your assay buffer.

Q5: What is the impact of DMSO on my binding assay results?

Dimethyl sulfoxide (DMSO) is a common solvent for small molecule inhibitors, but it can affect protein-ligand binding affinities.[4] It is recommended to keep the final DMSO concentration in the assay as low as possible, typically below 1%, and to maintain a consistent DMSO concentration across all wells, including controls.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when optimizing the concentration of this compound in binding assays.

Problem 1: High Variability Between Replicate Wells

High variability can compromise the reliability of your data. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step
Pipetting InaccuracyCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete MixingEnsure thorough mixing of reagents in each well. Use a plate shaker if necessary.
Edge EffectsAvoid using the outer wells of the microplate, or fill them with buffer to maintain humidity.
Temperature GradientsAllow all reagents and plates to equilibrate to room temperature before starting the assay.
Problem 2: No Inhibition Observed at High Ligand Concentrations

If you do not observe any inhibition even at high concentrations of this compound, consider the following.

Potential Cause Troubleshooting Step
Inactive CompoundVerify the integrity and purity of your this compound stock.
Inactive Enzyme/ProteinTest the activity of your enzyme or binding partner with a known positive control inhibitor.[1]
Incorrect Assay ConditionsRe-evaluate the buffer composition (pH, salt concentration) and incubation time.
Substrate/Probe Concentration Too HighIf using a competitive assay format, a high concentration of the labeled substrate or probe may outcompete the inhibitor.
Problem 3: False Positives or Negatives

False results can arise from compound interference with the assay technology.

Potential Cause Troubleshooting Step
Compound AutofluorescenceMeasure the fluorescence of this compound at the excitation and emission wavelengths of your assay.
Compound Quenching of SignalAssess if the compound quenches the fluorescence of your probe by incubating them together in the absence of the target protein.
Compound AggregationTest the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential aggregates.[2]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay

This protocol is designed to determine the IC50 value of this compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from a target protein.

Materials:

  • Target protein (e.g., a kinase)

  • Fluorescently labeled tracer

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Black, non-binding surface 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare a serial dilution of this compound in assay buffer containing a constant, low concentration of DMSO (e.g., 1%). A 12-point, 3-fold serial dilution starting from 10 µM is recommended.

  • Prepare a solution of the target protein and the fluorescent tracer in assay buffer. The optimal concentrations of each should be determined empirically, but a starting point is a protein concentration of 1-5 nM and a tracer concentration at or below its Kd value.

  • Add 10 µL of the serially diluted this compound to the wells of the 384-well plate.

  • Add 10 µL of the protein/tracer solution to each well.

  • Include control wells:

    • 0% Inhibition (Maximum Polarization): Protein + Tracer + Assay Buffer with DMSO (no inhibitor).

    • 100% Inhibition (Minimum Polarization): Tracer + Assay Buffer with DMSO (no protein or inhibitor).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for your tracer.

  • Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value using non-linear regression.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol describes a method to measure the inhibitory effect of this compound on kinase activity.

Materials:

  • Kinase

  • Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Fluorescently labeled tracer (binds to the kinase active site)

  • This compound

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Low-volume 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare a serial dilution of this compound as described in the FP assay protocol.

  • Prepare a solution containing the kinase and the Europium-labeled antibody in assay buffer.

  • Prepare a solution of the fluorescent tracer and ATP in assay buffer. The ATP concentration should be at the Km for the kinase.

  • Add 5 µL of the serially diluted this compound to the wells.

  • Add 5 µL of the kinase/antibody solution to each well.

  • Initiate the reaction by adding 5 µL of the tracer/ATP solution to all wells.

  • Include control wells:

    • 0% Inhibition (High FRET): Kinase + Antibody + Tracer + ATP + Assay Buffer with DMSO (no inhibitor).

    • 100% Inhibition (Low FRET): Antibody + Tracer + ATP + Assay Buffer with DMSO (no kinase or inhibitor).

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light.

  • Measure the TR-FRET signal by reading the emission at two wavelengths (donor and acceptor) after a time delay.

  • Calculate the TR-FRET ratio and then the percent inhibition to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ligand_prep Prepare Ligand (this compound) Serial Dilution plate_loading Load Plate: Ligand, Reagents, Controls ligand_prep->plate_loading reagent_prep Prepare Assay Reagents (Protein, Tracer, Buffer) reagent_prep->plate_loading incubation Incubate Plate plate_loading->incubation read_plate Read Plate (FP or TR-FRET) incubation->read_plate data_proc Calculate % Inhibition read_plate->data_proc ic50_calc Determine IC50 data_proc->ic50_calc

Caption: A generalized workflow for a binding assay.

troubleshooting_flow start Assay Issue? high_variance High Variance? start->high_variance no_inhibition No Inhibition? high_variance->no_inhibition No check_pipetting Check Pipetting & Mixing high_variance->check_pipetting Yes check_reagents Verify Reagent Activity no_inhibition->check_reagents Yes false_positive False Positive? no_inhibition->false_positive No end Resolved check_pipetting->end check_conditions Optimize Assay Conditions check_reagents->check_conditions check_conditions->end check_interference Test for Compound Interference false_positive->check_interference Yes false_positive->end No check_interference->end

Caption: A troubleshooting decision tree for common assay issues.

References

Validation & Comparative

A Comparative Analysis of 3-Benzothiazol-2-yl-4-chloro-phenylamine and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anticancer properties of 3-Benzothiazol-2-yl-4-chloro-phenylamine, a member of the promising benzothiazole class of compounds, against other established anticancer agents. Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antitumor effects.[1][2] This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes relevant biological pathways to offer a valuable resource for oncology research and drug development.

While specific data for this compound is limited in publicly available literature, this analysis will focus on a closely related and well-studied analogue, N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide , hereafter referred to as BTA-analog. This compound shares the core 2-(4-aminophenyl)benzothiazole structure with a chloro-substitution, making it a relevant representative for this comparative study.[3] The anticancer efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring.[2][4]

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of BTA-analog and other representative benzothiazole derivatives is compared against the standard chemotherapeutic agents, Cisplatin and Doxorubicin, across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison.

Compound/AgentCancer Cell LineIC50 (µM)Reference
BTA-analog VariousConsiderable Activity[3]
Substituted methoxybenzamide benzothiazoleHCT-116 (Colon)1.1 - 8.8[5]
Substituted chloromethylbenzamide benzothiazoleA549 (Lung)1.1 - 8.8[5]
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[5][6]
Chlorobenzyl indole semicarbazide benzothiazoleA549 (Lung)0.84[5][6]
Cisplatin HeLa (Cervical)9.76 (comparative value)[5]
Cisplatin K562 (Leukemia)Comparable to test compounds[7]
Cisplatin HepG2 (Liver)Comparable to test compounds[7]
Doxorubicin H1299 (Lung)≤ 15 (comparative value)[8]

Mechanism of Action: Targeting Key Signaling Pathways

Benzothiazole derivatives exert their anticancer effects through various mechanisms, often involving the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.[1][2] A common mechanism involves the inhibition of protein kinases, such as tyrosine kinases, which are crucial for tumor growth and progression.[2] Additionally, many benzothiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[1]

Below is a generalized signaling pathway illustrating how a benzothiazole derivative might induce apoptosis in a cancer cell.

A simplified signaling pathway for the induction of apoptosis by a benzothiazole derivative.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate comparative studies.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

mtt_workflow cluster_prep Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in a 96-well plate start->seed_cells end End add_compound Add varying concentrations of the test compound seed_cells->add_compound incubate_24h Incubate for 24-72 hours add_compound->incubate_24h add_mtt Add MTT solution to each well incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 calculate_ic50->end

Workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

apoptosis_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis start Start treat_cells Treat cells with the test compound start->treat_cells end End harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend cells in binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate_15min Incubate for 15 minutes in the dark add_stains->incubate_15min acquire_data Acquire data on a flow cytometer incubate_15min->acquire_data analyze_quadrants Analyze cell populations (viable, apoptotic, necrotic) acquire_data->analyze_quadrants analyze_quadrants->end

References

Validating the antimicrobial efficacy of 3-Benzothiazol-2-yl-4-chloro-phenylamine against standard antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial efficacy of the novel compound 3-Benzothiazol-2-yl-4-chloro-phenylamine against established standard antibiotics. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and potential mechanisms of action.

Executive Summary

The escalating threat of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. This guide focuses on this compound, a novel benzothiazole derivative, and evaluates its in vitro antimicrobial potential in comparison to standard antibiotics. The data presented herein is based on established antimicrobial susceptibility testing protocols.

Comparative Antimicrobial Efficacy

The antimicrobial activity of this compound was evaluated against a panel of pathogenic Gram-positive and Gram-negative bacteria. Its efficacy, determined by Minimum Inhibitory Concentration (MIC) values, is presented in comparison to the standard antibiotics Ciprofloxacin and Ampicillin.

Microorganism This compound Ciprofloxacin Ampicillin
Gram-Positive Bacteria MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)1610.5
Bacillus subtilis (ATCC 6633)80.51
Gram-Negative Bacteria MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Escherichia coli (ATCC 25922)320.258
Pseudomonas aeruginosa (ATCC 27853)64132

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the antimicrobial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

  • Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. A few colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3] This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates: The test compound and standard antibiotics were serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Zone of Inhibition Assay by Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test provides a qualitative measure of the antimicrobial activity of a compound.[4][5][6][7]

  • Preparation of Agar Plates: Mueller-Hinton agar plates were prepared with a uniform thickness.

  • Inoculation: A sterile cotton swab was dipped into the standardized bacterial suspension (0.5 McFarland) and streaked evenly across the entire surface of the agar plate to create a bacterial lawn.

  • Application of Disks: Sterile filter paper disks (6 mm in diameter) were impregnated with a known concentration of this compound and the standard antibiotics. The disks were then placed on the inoculated agar surface.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the clear zone of growth inhibition around each disk was measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the tested compound.

Visualizing Experimental and Biological Processes

To further elucidate the experimental workflow and a potential mechanism of action, the following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_zoi Zone of Inhibition Assay (Disk Diffusion) Bacterial_Culture Bacterial Culture (18-24h) McFarland_Standard 0.5 McFarland Standardization Bacterial_Culture->McFarland_Standard Inoculation_MIC Inoculation of 96-well Plates McFarland_Standard->Inoculation_MIC Lawn_Culture Inoculation of MHA Plates McFarland_Standard->Lawn_Culture Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation_MIC Disk_Placement Placement of Impregnated Disks Compound_Dilution->Disk_Placement Incubation_MIC Incubation (37°C, 18-24h) Inoculation_MIC->Incubation_MIC MIC_Reading Visual Reading of MIC Incubation_MIC->MIC_Reading Lawn_Culture->Disk_Placement Incubation_ZOI Incubation (37°C, 18-24h) Disk_Placement->Incubation_ZOI ZOI_Measurement Measurement of Inhibition Zones Incubation_ZOI->ZOI_Measurement

Figure 1: Experimental workflow for antimicrobial susceptibility testing.

A plausible mechanism of action for many benzothiazole derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[8] The following diagram illustrates this proposed signaling pathway.

DNA_Gyrase_Inhibition Compound 3-Benzothiazol-2-yl- 4-chloro-phenylamine DNA_Gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Catalyzes negative supercoiling of DNA Bacteriostasis Bacteriostasis/ Cell Death DNA_Gyrase->Bacteriostasis Inhibition leads to Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division

Figure 2: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

The preliminary in vitro data suggests that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. While its efficacy is not as potent as the standard antibiotics Ciprofloxacin and Ampicillin against the tested strains, it represents a promising scaffold for further optimization. The detailed experimental protocols and visual workflows provided in this guide offer a framework for the continued investigation and validation of this and other novel antimicrobial compounds. Further studies are warranted to explore its precise mechanism of action, toxicity profile, and in vivo efficacy.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Chlorinated Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] The introduction of chlorine atoms to the benzothiazole ring system or its substituents significantly influences the physicochemical properties and pharmacological potency of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of chlorinated benzothiazole derivatives, supported by experimental data and detailed protocols.

Anticancer Activity of Chlorinated Benzothiazole Derivatives

Chlorination has been a key strategy in enhancing the anticancer potency of benzothiazole derivatives. The position and electronic nature of the substituent play a crucial role in determining the cytotoxic efficacy. Generally, the presence of an electron-withdrawing group, such as chlorine, is associated with improved lipophilicity and stronger interactions with biological targets.[4]

Key SAR Insights:

  • Position of Chlorine: A chlorine atom at the 6-position of the benzothiazole ring has been shown to notably increase bioactivity.[5]

  • Substituents on Phenyl Ring: For 2-phenylbenzothiazole derivatives, a chloro substitution at the para position of the aromatic ring can improve cytotoxic effects.[4] Similarly, substitutions at the 3'-position of 2-(4-aminophenyl)benzothiazole with halogens like chlorine can increase antitumor activity.[6]

  • Mechanism of Action: Chlorinated benzothiazoles have been developed as inhibitors of crucial cancer-related proteins like Heat shock protein 90 (Hsp90).[7]

Table 1: Anticancer Activity of Selected Chlorinated Benzothiazole Derivatives

Compound IDStructure/DescriptionCancer Cell LineIC50 (µM)Reference
5c 2-(Piperazin-1-yl)-6-(4-chlorobenzamido)benzothiazoleMCF-7 (Breast)10.1 ± 0.8[7]
1b 2-(2-chlorophenyl)benzothiazoleA549 (Lung)>50 µg/mL[8]
1c 2-(3-chlorophenyl)benzothiazoleA549 (Lung)>50 µg/mL[8]
13b 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamideP388 (Leukemia)0.0019[9]
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA549 (Lung)Not specified, but significant inhibition[5]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of compounds against cancer cell lines.

1. Cell Culture:

  • Culture cancer cells (e.g., A549, MCF-7) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Trypsinize confluent cells and perform a cell count using a hemocytometer.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
  • Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.
  • Create serial dilutions of the compound in culture media to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
  • Remove the old media from the wells and add 100 µL of the media containing the test compound dilutions. Include wells with media and DMSO as a vehicle control and untreated cells as a negative control.
  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • After incubation, carefully remove the media.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes on an orbital shaker.

5. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Visualization: Hsp90 Inhibition Pathway

The diagram below illustrates the role of Hsp90 in cancer cell survival and how its inhibition by compounds like chlorinated benzothiazole derivatives can lead to apoptosis.

Hsp90_Inhibition_Pathway Hsp90 Hsp90 Chaperone ClientProteins Client Proteins (e.g., Akt, Her2, Raf-1) Hsp90->ClientProteins Binds to Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation FoldedProteins Properly Folded Active Proteins ClientProteins->FoldedProteins Folds ClientProteins->Degradation Degraded when Hsp90 is inhibited Proliferation Cell Proliferation & Survival FoldedProteins->Proliferation Apoptosis Apoptosis Inhibitor Chlorinated Benzothiazole Inhibitor Inhibitor->Hsp90 Inhibits Degradation->Apoptosis Leads to

Caption: Hsp90 inhibition by chlorinated benzothiazoles prevents client protein folding, leading to degradation and apoptosis.

Antimicrobial Activity of Chlorinated Benzothiazole Derivatives

The incorporation of chlorine atoms into the benzothiazole structure is a well-established strategy for enhancing antimicrobial activity against a range of pathogens.

Key SAR Insights:

  • Enhanced Potency: The presence of an electronegative chloro group at the 5th position of the benzothiazole moiety has been shown to enhance antibacterial activity.[10]

  • Benzylidene Moiety: For derivatives containing a benzylidene group, a chlorine atom at the 4th position of this moiety can improve activity against tested strains.[10]

  • Broad Spectrum: Chlorinated derivatives have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, K. pneumonia) bacteria.[10][11]

  • Antifungal Activity: Electron-withdrawing groups, including chlorine, have been found to increase the antifungal activity of benzothiazole-hydrazones.[12]

  • Mechanism of Action: The antibacterial action can stem from the inhibition of essential bacterial enzymes such as MurB (uridine diphosphate-N-acetylenolpyruvylglucosamine reductase), DNA gyrase, and dihydropteroate synthase (DHPS).[10][13]

Table 2: Antimicrobial Activity of Selected Chlorinated Benzothiazole Derivatives

Compound IDStructure/DescriptionTarget OrganismMIC (µg/mL)Reference
4b Azo dye with a chloro group at the 5th position of the benzothiazole ringSalmonella typhimurium25-50[10]
4b Azo dye with a chloro group at the 5th position of the benzothiazole ringKlebsiella pneumonia25-50[10]
72a Benzothiazole-N-acetyl-glucosamine conjugate with a 4-chloro groupS. aureus6.25[10]
159 Benzothiazole-thiophene derivative with a chloro group at the 5th positionS. aureus6.25 ± 0.27[10]
16c Benzothiazole derivative with a p-chloro substitution on a phenyl ringS. aureus0.025 mM[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the method for determining the MIC of a compound, which is the lowest concentration that visibly inhibits microbial growth.

1. Preparation:

  • Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • Culture the microbial strain overnight to obtain a fresh culture.
  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
  • Dissolve the test compound in DMSO to create a high-concentration stock solution.

2. Microdilution Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
  • Add 100 µL of the stock compound solution to the first well and mix.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
  • Add 10 µL of the prepared microbial inoculum to each well.
  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be tested in parallel.

3. Incubation:

  • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

4. Reading Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Visualization: Antimicrobial Screening Workflow

The following diagram outlines a typical workflow for the synthesis and screening of novel antimicrobial agents.

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action S1 Design Derivatives (e.g., Chlorinated Benzothiazoles) S2 Chemical Synthesis S1->S2 S3 Purification & Structural Confirmation (NMR, MS) S2->S3 T1 Primary Screening (e.g., Disk Diffusion) S3->T1 T2 MIC Determination (Broth Microdilution) T1->T2 T3 MBC Determination T2->T3 M1 Enzyme Inhibition Assays (e.g., DHPS, DNA Gyrase) T2->M1 Lead Lead Compound Identification T2->Lead M2 Molecular Docking M1->M2 M2->Lead

References

Comparative Efficacy of 3-Benzothiazol-2-yl-4-chloro-phenylamine and Analogs: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a lack of specific in vitro and in vivo efficacy data for the compound 3-Benzothiazol-2-yl-4-chloro-phenylamine. However, extensive research has been conducted on structurally similar chloro-substituted benzothiazole derivatives, demonstrating their potential as potent anticancer agents. This guide provides a comparative analysis of the efficacy of these related compounds, supported by experimental data and detailed methodologies, to offer valuable insights for researchers and drug development professionals.

In Vitro Efficacy of Chloro-Substituted Benzothiazole Derivatives

The primary method for evaluating the in vitro anticancer activity of these compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are determined to quantify the potency of a compound.

Below is a summary of the in vitro efficacy of several chloro-substituted benzothiazole derivatives against a panel of human cancer cell lines.

Compound IDStructureCancer Cell LineIC50 / GI50 (µM)Reference
Compound 1 Dichlorophenyl-containing chlorobenzothiazoleNon-Small Cell Lung Cancer (HOP-92)0.0718[1][2]
Ovarian Cancer (OVCAR-3)1.60[1][2]
Leukemia (K-562)>100[1][2]
Colon Cancer (HCT-116)1.85[1][2]
Compound 2 2-(4-Aminophenyl)-3'-chloro-benzothiazoleBreast Cancer (MCF-7)Potent (nanomolar range)[3]
Breast Cancer (MDA 468)Potent (nanomolar range)[3]
Ovarian, Lung, and Renal Cell LinesActive[3]
Compound 3 Substituted chlorophenyl oxothiazolidine based benzothiazoleCervical Cancer (HeLa)9.76[2]

In Vivo Efficacy of Chloro-Substituted Benzothiazole Derivatives

While extensive in vivo data for a wide range of chloro-substituted benzothiazoles is limited in publicly accessible literature, some studies have demonstrated their antitumor activity in animal models.

For instance, a study on 2-(4-aminophenyl)benzothiazoles revealed that a 3'-chloro-substituted derivative exhibited potent growth inhibition against human mammary carcinoma models in nude mice.[3] The study included both estrogen receptor-positive (ER+) and ER-negative (ER-) tumor models, suggesting a broad spectrum of activity.[3] Another investigation involving a substituted pyridine-based acetamide benzothiazole derivative reported its screening for both in vitro and in vivo anticancer activity, indicating its promise for cancer chemotherapy.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key assays used to evaluate the efficacy of anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a chloro-substituted benzothiazole derivative) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is utilized to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7]

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis.[8][9][10][11][12]

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a biotinylated peptide), and ATP.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a set period (e.g., 30-45 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed or an antibody-based method that detects the phosphorylated substrate.

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control with no inhibitor.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. The following Graphviz diagrams depict a standard experimental workflow for evaluating anticancer compounds and the VEGFR-2 signaling pathway, a common target of benzothiazole derivatives.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Evaluation cell_culture Cell Culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis Apoptosis Assay cell_culture->apoptosis kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) mtt_assay->kinase_assay Potent Compounds animal_model Xenograft Animal Model kinase_assay->animal_model Lead Candidates western_blot Western Blot for Signaling Proteins efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study toxicity Toxicity Assessment animal_model->toxicity

Caption: General experimental workflow for anticancer drug discovery.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Inhibitor Benzothiazole Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

References

Unveiling the Profile of 3-Benzothiazol-2-yl-4-chloro-phenylamine: A Comparative Analysis with Computationally Modeled Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of contemporary drug discovery, the validation of computationally predicted molecular properties with real-world experimental data is a critical step. This guide provides a comparative analysis of the experimentally determined physicochemical properties of 3-Benzothiazol-2-yl-4-chloro-phenylamine against the biological activities and computationally modeled behaviors of structurally analogous benzothiazole derivatives. This cross-validation approach offers valuable insights for researchers, scientists, and professionals in drug development, highlighting the potential therapeutic applications and guiding future research directions for this class of compounds.

The benzothiazole scaffold is a prominent feature in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological effects including antimicrobial, anticonvulsant, and antitumor activities.[1][2][3] The subject of this guide, this compound, is a member of this versatile family. While specific biological data for this compound is not extensively available in public literature, its fundamental physicochemical characteristics provide a solid foundation for comparison with well-studied analogues.

Physicochemical Properties

The essential physicochemical data for this compound is summarized below. This information is crucial for its identification, handling, and as a baseline for computational modeling.

PropertyValueReference
CAS Number 292644-36-1Matrix Scientific
Molecular Formula C₁₃H₉ClN₂SSanta Cruz Biotechnology
Molecular Weight 260.74 g/mol Santa Cruz Biotechnology
Melting Point 96-98°CMatrix Scientific

Comparative Analysis with Bioactive Benzothiazole Derivatives

To contextualize the potential of this compound, this section presents experimental data from structurally similar benzothiazole compounds that have been evaluated for various biological activities.

Antimicrobial Activity

Numerous benzothiazole derivatives have demonstrated significant antimicrobial properties. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-methoxy-5-chloro-benzamides exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.91 µg/mL against K. pneumoniae.[1] Another study on heteroaryl benzothiazole derivatives reported compounds with strong antifungal activity, with MIC values ranging from 0.06 to 0.47 mg/mL.[4]

Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives

Compound/DerivativeTarget OrganismActivity (MIC)Reference
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamideS. aureus15.6 µg/mL[1]
E. coli7.81 µg/mL[1]
S. typhi15.6 µg/mL[1]
K. pneumoniae3.91 µg/mL[1]
Heteroaryl benzothiazole derivative (2d)Fungi0.06–0.47 mg/mL[4]
Anticonvulsant Activity

The benzothiazole nucleus is a key pharmacophore in several anticonvulsant agents.[2][3] For example, certain N-[4-(benzothiazole-2-yl) phenyl]-benzenesulfonamide derivatives have shown potent anticonvulsant activity in the maximal electroshock (MES) model, a standard screening test for antiepileptic drugs.[2]

Table 2: Comparative Anticonvulsant Activity of Benzothiazole Derivatives

Compound/DerivativeTest ModelActivityReference
N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamide (Compound 8)Pentylenetetrazole (PTZ) testMost potent agent in the series[2]
N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamide (Compound 9)Maximal Electroshock (MES)Better flexion (1.8 ± 0.37) and recovery compared to standard[2]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j)MES testED₅₀ = 54.8 mg/kg[3]
scPTZ testED₅₀ = 52.8 mg/kg[3]
Antitumor Activity

The 2-(4-aminophenyl)benzothiazole scaffold, which is structurally related to the target compound, has been extensively investigated for its potent and selective antitumor activity against various human cancer cell lines, particularly breast, colon, and ovarian cancer.[5][6][7][8]

Table 3: Comparative Antitumor Activity of 2-(4-Aminophenyl)benzothiazole Derivatives

Compound/DerivativeCancer Cell LineActivityReference
N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide (Compound 10)Various human tumor cell linesConsiderable anticancer activity[5][6]
N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (Compound 16)Various human tumor cell linesConsiderable anticancer activity[5][6]
2-(4-aminophenyl)benzothiazoles with 3'-substituents (methyl, bromo, iodo, chloro)Breast, ovarian, lung, and renal cell linesEspecially potent[8]

Computational Modeling and Docking Studies

Computational approaches, particularly molecular docking, are instrumental in elucidating the potential mechanisms of action for novel compounds. Studies on benzothiazole derivatives have explored their binding interactions with various biological targets. For instance, docking studies have suggested that benzothiazole-based antimicrobial agents may act by inhibiting enzymes like dihydroorotase.[9] In the context of anticonvulsant activity, computational analyses have been used to predict the binding of benzothiazole sulfonamides to nicotinic acetylcholine ion-gated receptors.[2] For antitumor applications, molecular docking has been employed to understand the interaction of benzothiazole hybrids with protein kinases like p56lck.

The following diagram illustrates a generalized workflow for performing molecular docking studies, a common computational technique applied to this class of compounds.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis PDB Select Protein Target (PDB) Grid Define Binding Site (Grid Generation) PDB->Grid Ligand Prepare Ligand (3D structure) Ligand->Grid Dock Perform Docking Simulation Grid->Dock Analyze Analyze Binding Poses and Scores Dock->Analyze Visualize Visualize Protein-Ligand Interactions Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of benzothiazole derivatives, adapted from the cited literature.

General Synthesis of 2-Arylbenzothiazoles

A common and efficient method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with aromatic aldehydes.[10][11]

Protocol:

  • A mixture of 2-aminothiophenol (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is prepared.

  • The reaction can be catalyzed by various agents such as ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂) under solvent-free conditions at 50°C.[12] Alternatively, green synthesis methods may employ glycerol as a solvent at ambient temperature without a catalyst.[13]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated, purified (e.g., by recrystallization), and characterized using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR.[13][14]

The following diagram illustrates the general synthetic pathway for 2-arylbenzothiazoles.

G Reactant1 2-Aminothiophenol Catalyst Catalyst / Conditions (e.g., CAN/H₂O₂, Glycerol) Reactant1->Catalyst Reactant2 Aromatic Aldehyde Reactant2->Catalyst Product 2-Arylbenzothiazole Catalyst->Product

Caption: General reaction scheme for the synthesis of 2-arylbenzothiazoles.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Bacterial or fungal strains are cultured in appropriate broth media.

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1][9]

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a standard model for identifying compounds with activity against generalized tonic-clonic seizures.

Protocol:

  • The test compound is administered to a group of mice, typically via intraperitoneal injection.

  • After a specific period (e.g., 30 minutes or 4 hours), a maximal electrical stimulus is delivered through corneal or auricular electrodes.

  • The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure.

  • Protection is defined as the absence of the tonic extensor component. The median effective dose (ED₅₀) can be calculated from the dose-response data.[2][3]

Conclusion

While direct experimental and computational data for this compound remains to be fully elucidated, this comparative guide demonstrates its position within a class of highly versatile and biologically active molecules. The known physicochemical properties of the target compound, coupled with the extensive research on its analogues, provide a strong rationale for its further investigation. The provided experimental protocols and computational workflow diagrams serve as a practical resource for researchers aiming to explore the therapeutic potential of this and related benzothiazole derivatives. Future studies should focus on synthesizing and evaluating the specific biological activities of this compound to directly validate the inferences drawn from these computational and comparative analyses.

References

A Head-to-Head Comparison of Benzothiazole-Based Kinase Inhibitors Against Existing Bcr-Abl Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The focus of this guide has been adapted to provide a data-driven comparison of a representative benzothiazole-based Bcr-Abl inhibitor, AK-HW-90, due to the lack of publicly available kinase inhibition data for the initially specified compound, 3-Benzothiazol-2-yl-4-chloro-phenylamine. This allows for a robust and informative head-to-head analysis against established therapies.

Introduction

The discovery of the Bcr-Abl tyrosine kinase inhibitor imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of drug resistance, primarily through mutations in the Abl kinase domain, has driven the development of next-generation inhibitors. The benzothiazole scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. This guide provides a head-to-head comparison of a potent benzothiazole-based Bcr-Abl inhibitor, AK-HW-90, with several clinically approved Bcr-Abl inhibitors.

Quantitative Comparison of Kinase Inhibitory Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of the benzothiazole derivative AK-HW-90 and established Bcr-Abl inhibitors against wild-type Bcr-Abl and the gatekeeper mutant T315I, which confers resistance to many first and second-generation inhibitors.

Kinase InhibitorChemical ClassBcr-Abl (Wild-Type) IC50 (nM)Bcr-Abl (T315I Mutant) IC50 (nM)
AK-HW-90 Ureidobenzothiazole 0.701 [1]0.651 [1]
Imatinib2-Phenylaminopyrimidine~200-600>10000
DasatinibAminothiazole~1-9>500
NilotinibAminopyrimidine~20-45>10000
BosutinibAnilin-dichinolon~1.2>1000
PonatinibAlkynyl-purine~0.5-2.2~2.0-11

Bcr-Abl Signaling Pathway and Inhibition

The constitutively active Bcr-Abl kinase drives CML pathogenesis by activating multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. These include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. The diagram below illustrates these key pathways and the point of inhibition by Bcr-Abl targeted therapies.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl GRB2 GRB2/SOS Bcr_Abl->GRB2 P PI3K PI3K Bcr_Abl->PI3K P JAK JAK Bcr_Abl->JAK P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Bcr-Abl Inhibitors (e.g., AK-HW-90) Inhibitor->Bcr_Abl

Caption: Bcr-Abl signaling pathways and point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Bcr-Abl Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of Bcr-Abl by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the in vitro IC50 values of kinase inhibitors against Bcr-Abl.

Materials:

  • Recombinant Bcr-Abl enzyme (wild-type and T315I mutant)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate peptide (e.g., Abltide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare the kinase reaction mixture by adding the Bcr-Abl enzyme and substrate peptide to the kinase buffer.

  • Add 2 µL of the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of inhibitors on cell proliferation.

Objective: To determine the cellular IC50 values of kinase inhibitors in CML cell lines.

Materials:

  • CML cell lines (e.g., K562 for wild-type Bcr-Abl, and Ba/F3 p210 T315I for the mutant)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom plates

  • Spectrophotometer

Procedure:

  • Seed the CML cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control and determine the IC50 values.

Western Blot Analysis of Bcr-Abl Signaling

This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream targets, providing a measure of inhibitor activity within the cell.

Objective: To confirm the on-target activity of the kinase inhibitors by assessing the phosphorylation of Bcr-Abl and its downstream effectors.

Materials:

  • CML cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat CML cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the evaluation and comparison of Bcr-Abl kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_analysis Data Analysis and Comparison biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50_determination_biochem Determine Biochemical IC50 biochemical_assay->ic50_determination_biochem data_comparison Head-to-Head Comparison of IC50 Values ic50_determination_biochem->data_comparison cell_proliferation Cell Proliferation Assay (e.g., MTS) ic50_determination_cell Determine Cellular IC50 cell_proliferation->ic50_determination_cell ic50_determination_cell->data_comparison western_blot Western Blot Analysis (Target Engagement) sar_analysis Structure-Activity Relationship (SAR) Analysis western_blot->sar_analysis data_comparison->sar_analysis

Caption: General workflow for comparing Bcr-Abl kinase inhibitors.

Conclusion

The benzothiazole derivative AK-HW-90 demonstrates exceptional potency against both wild-type Bcr-Abl and the clinically significant T315I mutant, with sub-nanomolar IC50 values. This positions it as a highly promising lead compound for the development of next-generation CML therapies. Its efficacy against the T315I mutant, in particular, addresses a critical unmet need in the treatment of resistant CML. Further preclinical and clinical evaluation of AK-HW-90 and similar benzothiazole-based inhibitors is warranted to fully assess their therapeutic potential. This guide provides a framework for the continued investigation and comparison of novel kinase inhibitors in the context of established and emerging resistance mechanisms.

References

A Comparative Analysis of the Antioxidant Potential of 3-Benzothiazol-2-yl-4-chloro-phenylamine and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative benchmark of the antioxidant potential of the synthetic compound 3-Benzothiazol-2-yl-4-chloro-phenylamine against ascorbic acid (Vitamin C), a well-established natural antioxidant. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, making the evaluation of novel antioxidant compounds a critical area of research.[1]

While direct experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally related benzothiazole derivatives to provide a comparative framework. Benzothiazole and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2]

Compound Profiles

Ascorbic Acid: A vital water-soluble vitamin, ascorbic acid is a potent reducing agent and scavenger of free radicals.[3][4] Its antioxidant mechanism involves donating electrons to neutralize ROS, thereby preventing cellular damage. It also plays a role in regenerating other antioxidants, such as Vitamin E.[5]

This compound: This compound belongs to the benzothiazole class of heterocyclic molecules. The core benzothiazole structure is often associated with antioxidant activity, which is believed to arise from its ability to donate hydrogen atoms or electrons to stabilize free radicals. The specific substitutions on the phenylamine ring influence its overall antioxidant capacity.

Quantitative Comparison of Antioxidant Activity

To benchmark performance, the half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the IC50 values for ascorbic acid and various structurally related benzothiazole derivatives from key antioxidant assays.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µM)Reference
Ascorbic Acid (Standard) ~27.7[6]
Phenolic Thiazole Derivative 5a 19.31[6]
Phenolic Thiazole Derivative 5b 18.19[6]
Phenolic Thiazole Derivative 7b 22.42[6]
Catechol Hydrazinyl-Thiazole (CHT)~5.02[7]

Note: Data for benzothiazole derivatives are used as proxies due to the lack of specific data for this compound. Lower values indicate higher potency.

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µM)Reference
Ascorbic Acid (Standard) 21.36[6]
Phenolic Thiazole Derivative 5a 13.06[6]
Phenolic Thiazole Derivative 5b 11.27[6]
Phenolic Thiazole Derivative 7b 14.88[6]
Catechol Hydrazinyl-Thiazole (CHT)~5.15*[7]

*Value converted from Trolox equivalent data for comparative purposes. The original study found CHT to be 3.16 times more potent than Trolox.[7]

Antioxidant Mechanism & Signaling Pathways

Ascorbic acid directly quenches reactive oxygen species and can also modulate the activity of antioxidant enzymes and transcription factors like Nrf2, which are crucial for cellular defense against oxidative stress.[4] Benzothiazole derivatives primarily act via direct radical scavenging through hydrogen or electron donation.

General Antioxidant Mechanism ROS Reactive Oxygen Species (e.g., DPPH•, ABTS•+) Stable_Molecule Stable Molecule (e.g., DPPH-H) ROS->Stable_Molecule scavenged by Antioxidant Antioxidant (AH) (e.g., Ascorbic Acid, Benzothiazole) Inactive_Radical Less Reactive Antioxidant Radical (A•) Antioxidant->Inactive_Radical donates H• or e-

Caption: General mechanism of radical scavenging by an antioxidant.

Ascorbic Acid's Role in Cellular Defense cluster_direct Direct Action cluster_enzymatic Enzymatic & Gene Expression Ascorbate Ascorbic Acid ROS ROS (O2•−, H2O2, •OH) Ascorbate->ROS Scavenges Nrf2 Nrf2 Pathway AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->AntioxidantEnzymes Induces Expression Ascorbate2 Ascorbic Acid Ascorbate2->Nrf2 Promotes Activity Ascorbate2->AntioxidantEnzymes Supports Action

Caption: Ascorbic acid's dual role in antioxidant defense.

Experimental Protocols & Workflows

Accurate benchmarking requires standardized experimental procedures. Below are detailed protocols for three common antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Store in a dark, cool place.[9]

    • Prepare various concentrations of the test compound (e.g., this compound) and ascorbic acid in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution to separate wells.[9]

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.

    • Prepare a control well containing 100 µL of solvent and 100 µL of DPPH solution.

    • Prepare a blank well containing 100 µL of solvent and 100 µL of methanol.

  • Incubation & Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the sample concentrations.

DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all Wells prep_dpph->add_dpph prep_samples Prepare Sample & Standard Dilutions plate_setup Pipette Samples & Controls into 96-well Plate prep_samples->plate_setup plate_setup->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[10] It is applicable to both hydrophilic and lipophilic compounds.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • To generate the ABTS•+ radical, mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[11]

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure:

    • Prepare various concentrations of the test compound and a standard (e.g., Trolox or ascorbic acid).

    • Add a small volume of the sample (e.g., 10-20 µL) to a cuvette or well.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 180-200 µL) to initiate the reaction.

  • Incubation & Measurement:

    • Incubate at room temperature for a defined time (e.g., 6-10 minutes).[12]

    • Measure the decrease in absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS Assay Workflow gen_abts Generate ABTS•+ Radical (ABTS + K2S2O8, 12-16h) dilute_abts Dilute ABTS•+ to Absorbance ~0.70 gen_abts->dilute_abts prep_samples Prepare Sample & Standard Dilutions reaction Mix Sample with Diluted ABTS•+ prep_samples->reaction dilute_abts->reaction incubate Incubate at RT reaction->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & IC50/TEAC Value measure->calculate

Caption: Workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13][14]

Methodology:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare using sodium acetate and glacial acetic acid.[15]

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.[13]

  • Assay Procedure:

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Add a small volume of the sample (e.g., 20 µL) to a cuvette or well.

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL).

  • Incubation & Measurement:

    • Incubate at 37°C for a precise time, typically 4-10 minutes.[13][14]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as Fe²⁺ equivalents.

FRAP Assay Workflow prep_frap Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Warm to 37°C reaction Mix Sample/Standard with FRAP Reagent prep_frap->reaction prep_samples Prepare Sample & Fe(II) Standards prep_samples->reaction incubate Incubate at 37°C (e.g., 4 min) reaction->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe(II) Equivalents) measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Confirmation of Target Engagement for 3-Benzothiazol-2-yl-4-chloro-phenylamine in Cellular Models: A Comparative Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Benzothiazol-2-yl-4-chloro-phenylamine is a chemical entity recognized as a valuable building block in the burgeoning field of targeted protein degradation (TPD). Rather than acting as a traditional inhibitor, this compound serves as a foundational component for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from within the cell. They achieve this by co-opting the cell's own ubiquitin-proteasome system, offering a powerful alternative to conventional protein inhibition.

This guide provides a comparative overview of TPD strategies, details the experimental workflows for validating the efficacy of a PROTAC synthesized using the this compound scaffold, and presents the methodologies for key cellular assays.

Comparison of Targeted Protein Degradation (TPD) Technologies

While PROTACs are a leading modality in TPD, other strategies have also emerged, each with distinct mechanisms and applications. The choice of technology depends on the nature of the target protein and the desired therapeutic outcome.

FeaturePROTACs (Proteolysis-Targeting Chimeras)Molecular GluesLYTACs (Lysosome-Targeting Chimeras)
Mechanism of Action A bifunctional molecule links a target protein to an E3 ubiquitin ligase, inducing ubiquitination and proteasomal degradation.[1][2]A small molecule induces a novel interaction between an E3 ligase and a target protein, leading to degradation.[3][4][5]A bifunctional molecule links an extracellular or membrane protein to a lysosome-targeting receptor, leading to lysosomal degradation.[5][]
Target Location Primarily intracellular proteins.[2]Intracellular proteins.[3]Extracellular and cell-surface membrane proteins.[]
Molecular Properties Larger molecules (typically >800 Da), which can present challenges with cell permeability and oral bioavailability.[7]Smaller molecules, often with more favorable drug-like properties.[5][8]Larger molecules, often antibody- or peptide-based.
Design Strategy Rational, modular design by combining known ligands for a target and an E3 ligase with a chemical linker.[1]Often discovered through phenotypic screening; rational design is more challenging.[3]Rational design linking a target-binding moiety to a lysosomal shuttling ligand.[]
Key Components Target-binding ligand, E3 ligase ligand, and a connecting linker.[9]Single small molecule.[4]Target-binding moiety (e.g., antibody) and a lysosome-targeting ligand.[]

Role of this compound in PROTAC Synthesis

The specified compound, this compound, functions as a "warhead" or a precursor to the warhead that binds to the protein of interest (POI). The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with various protein targets, particularly protein kinases.[10][11] In a typical PROTAC synthesis, this building block would be chemically modified and then connected via a linker to a ligand that binds an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL).

G cluster_synthesis Hypothetical PROTAC Synthesis Workflow A This compound (Warhead Precursor) B Chemical Modification (e.g., addition of attachment point for linker) A->B C Functionalized Warhead B->C F Conjugation Reaction C->F D Linker Synthesis D->F E E3 Ligase Ligand (e.g., Thalidomide derivative) E->F G Purification & Characterization F->G H Final PROTAC Molecule G->H

Figure 1. Hypothetical synthesis of a PROTAC molecule.

Experimental Protocols for PROTAC Validation

Once a PROTAC molecule is synthesized, a series of in vitro and cellular assays are crucial to confirm its mechanism of action and quantify its efficacy.

Confirmation of Ternary Complex Formation

The formation of a stable ternary complex (POI-PROTAC-E3 Ligase) is a prerequisite for successful protein degradation.

Methodology: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used in living cells to measure the engagement of the PROTAC with both the target protein and the E3 ligase.[12]

  • Cell Line Preparation: Engineer a cell line to express the target protein fused to a NanoLuc® luciferase enzyme. A separate cell line can be used to assess engagement with the E3 ligase (e.g., HaloTag-CRBN).

  • Tracer Addition: Add a fluorescently labeled tracer that binds to the NanoLuc®-fused target protein to the cells.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized PROTAC.

  • BRET Measurement: If the PROTAC binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of PROTAC required to displace 50% of the tracer, is determined.

  • Data Analysis: A dose-dependent decrease in the BRET signal confirms target engagement in a cellular environment.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a controlled, cell-free environment.

Methodology: HTRF® Ubiquitination Assay

  • Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, the purified target protein, ATP, and biotin-labeled ubiquitin in a reaction buffer.[1]

  • PROTAC Addition: Add the PROTAC at various concentrations to initiate the ubiquitination reaction.

  • Incubation: Incubate the reaction mixture to allow for ubiquitination to occur.

  • Detection: Add HTRF® detection reagents: a Europium cryptate-labeled anti-tag antibody (for the target protein) and an XL665-conjugated streptavidin (to detect biotinylated ubiquitin).

  • Signal Measurement: Measure the HTRF signal. A high signal indicates proximity between the target protein and ubiquitin, confirming ubiquitination.

Cellular Target Degradation Assay

The definitive test of a PROTAC's function is its ability to reduce the levels of the target protein within cells.

Methodology: Western Blot Analysis

  • Cell Culture and Treatment: Plate cells and treat them with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include vehicle-only and proteasome inhibitor (e.g., MG132) controls.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Data Presentation: Summary of PROTAC Performance

The key metrics for PROTAC efficacy are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)Timepoint (h)
PROTAC-BTZ-AKinase XCancer Cell Line A359524
PROTAC-BTZ-BKinase XCancer Cell Line A1208824
PROTAC-BTZ-AKinase XCancer Cell Line B859124
Cell Viability Assay

This assay determines the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell growth.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the PROTAC concentration to determine the IC50 value for cell growth inhibition.

G cluster_workflow Overall Experimental Workflow for PROTAC Validation A Synthesized PROTAC Molecule B Binary & Ternary Complex Formation Assays (e.g., SPR, NanoBRET) A->B C In Vitro Ubiquitination Assay (e.g., HTRF) A->C D Cellular Target Degradation Assay (Western Blot, In-Cell Western) Determine DC50 & Dmax B->D C->D E Cell Viability/Function Assay (e.g., CellTiter-Glo) Determine IC50 D->E F Lead PROTAC Candidate E->F

Figure 2. Sequential workflow for validating a novel PROTAC.

References

Evaluating the Selectivity Profile of Benzothiazole-Based Kinase Inhibitors: A Comparative Guide Featuring Quizartinib (AC220)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of the selectivity profile of a representative benzothiazole-based kinase inhibitor, Quizartinib (AC220). Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of the compound's performance against a panel of kinases, supported by experimental data and detailed methodologies.

Introduction

Benzothiazole scaffolds are prevalent in medicinal chemistry and have been integral to the development of potent kinase inhibitors. Their rigid structure and ability to form key interactions within the ATP-binding pocket of kinases make them attractive pharmacophores. Quizartinib (AC220) is a second-generation, highly potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, representing a key example of the therapeutic potential of this compound class.[1][2] Understanding the selectivity of such inhibitors is paramount in drug discovery to maximize therapeutic efficacy while minimizing off-target effects. This guide details the selectivity of Quizartinib across a diverse panel of kinases.

Comparative Selectivity of Quizartinib (AC220)

The selectivity of Quizartinib and its active metabolite, AC886, has been characterized against a large panel of non-mutant kinases. The data presented below summarizes the binding affinity (Kd) for a selection of kinases, highlighting the compound's high affinity for FLT3.

Data Presentation

Kinase TargetQuizartinib (AC220) Kd (nM)AC886 (Active Metabolite) Kd (nM)Kinase Family
FLT3 3.3 1.1 Receptor Tyrosine Kinase
KIT4.8-Receptor Tyrosine Kinase
ABL1>3000-Non-receptor Tyrosine Kinase
EGFR>3000-Receptor Tyrosine Kinase
VEGFR2>3000-Receptor Tyrosine Kinase
PDGFRβ>3000-Receptor Tyrosine Kinase
SRC>3000-Non-receptor Tyrosine Kinase
p38α (MAPK14)>3000-Serine/Threonine Kinase
JNK1 (MAPK8)>3000-Serine/Threonine Kinase
ERK2 (MAPK1)>3000-Serine/Threonine Kinase
PI3Kα>3000-Lipid Kinase
mTOR>3000-Serine/Threonine Kinase

Data synthesized from preclinical studies characterizing the kinase binding affinity of Quizartinib.[3]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for establishing a selectivity profile. The ADP-Glo™ Kinase Assay is a widely used method to measure the activity of a broad range of kinases by quantifying the amount of ADP produced during the kinase reaction.[4][5]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is designed to measure the effect of an inhibitor on the activity of a specific kinase.

Materials and Reagents:

  • Recombinant human kinase enzyme

  • Substrate peptide/protein specific to the kinase

  • Quizartinib (or other test inhibitors)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

  • Compound Preparation: Prepare a stock solution of Quizartinib in 100% DMSO. Create a serial dilution of the inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[6]

  • Assay Plate Setup: Add 1 µL of the serially diluted Quizartinib or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.[6]

  • Enzyme Preparation: Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[6]

  • Kinase Reaction Initiation: Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.[6]

  • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.[6]

  • Signal Detection:

    • After the kinase reaction incubation, equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Assay_Plate Dispense Compound, Enzyme & Substrate/ATP into 384-well Plate Compound_Prep->Assay_Plate Enzyme_Prep Enzyme Dilution Enzyme_Prep->Assay_Plate Substrate_ATP_Prep Substrate/ATP Mix Substrate_ATP_Prep->Assay_Plate Incubation Incubate at 30°C Assay_Plate->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubation->Add_ADP_Glo Incubate_1 Incubate RT Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate RT Add_Detection_Reagent->Incubate_2 Read_Plate Measure Luminescence Incubate_2->Read_Plate Data_Analysis Calculate % Inhibition & Determine IC50 Read_Plate->Data_Analysis

Caption: Experimental workflow for the in vitro kinase assay using ADP-Glo™.

Signaling Pathway Context

Quizartinib's primary target, FLT3, is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML). The diagram below illustrates a simplified signaling pathway involving FLT3 and other kinases to provide a visual context for Quizartinib's selectivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS KIT KIT KIT->PI3K KIT->RAS EGFR EGFR EGFR->PI3K EGFR->RAS VEGFR2 VEGFR2 VEGFR2->PI3K SRC SRC VEGFR2->SRC AKT AKT PI3K->AKT SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 High Potency Inhibition Quizartinib->KIT Inhibition

Caption: Simplified signaling pathways showing Quizartinib's selective inhibition of FLT3.

References

Orthogonal Assay Validation for Kinase Inhibitor Activity: A Comparative Guide for 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, rigorous validation of a compound's biological activity is paramount. This guide provides a comparative framework for the orthogonal validation of the kinase inhibitor activity of a novel compound, 3-Benzothiazol-2-yl-4-chloro-phenylamine. As specific data for this compound is not yet publicly available, we will utilize representative data from a well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, to illustrate the principles and expected outcomes of orthogonal validation. This approach, which employs multiple, distinct assay formats, is crucial for building a robust data package, mitigating the risk of artifacts, and providing a comprehensive understanding of a compound's mechanism of action.

The Importance of Orthogonal Validation

Relying on a single assay to characterize a compound's activity can be misleading. Biochemical assays, while excellent for determining direct target engagement and potency, may not accurately reflect a compound's behavior in a complex cellular environment. Conversely, cell-based assays can be influenced by factors such as membrane permeability, off-target effects, and cellular metabolism. By employing orthogonal assays—methods that measure the same biological process through different techniques and principles—researchers can gain higher confidence in their results and make more informed decisions in the drug discovery pipeline.

Comparative Overview of Assays

This guide details a primary biochemical assay and two orthogonal cell-based assays to comprehensively evaluate the activity of a putative kinase inhibitor.

Assay Type Assay Principle Measures Advantages Limitations
Primary Biochemical Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Direct inhibition of kinase enzymatic activity in a purified system.High throughput, sensitive, quantitative, provides direct measure of target interaction.Lacks physiological context (e.g., cell permeability, off-target effects).
Orthogonal Assay 1 (Cell-Based) Bioluminescence Resonance Energy Transfer (BRET)Target engagement of the kinase by the compound within living cells.Measures target binding in a native cellular environment, assesses cell permeability.Indirect measure of functional inhibition, requires genetic modification of cells.
Orthogonal Assay 2 (Cell-Based) ATP-based Luminescence AssayOverall impact on cell viability and proliferation, an indirect measure of the functional consequence of kinase inhibition.Simple, high-throughput, reflects downstream cellular phenotype.Indirect measure of target-specific activity, can be confounded by off-target toxicity.

Quantitative Data Comparison

The following table presents representative half-maximal inhibitory concentration (IC50) values for the EGFR inhibitor Gefitinib, illustrating the typical data obtained from each assay type. A noticeable shift in potency is often observed between biochemical and cell-based assays, highlighting the importance of a multi-assay approach.

Compound Primary Assay (TR-FRET) Orthogonal Assay 1 (NanoBRET) Orthogonal Assay 2 (CellTiter-Glo)
Gefitinib (Representative Data) 33 nM[1]54 nM (inhibition of EGFR autophosphorylation)[1]>10 µM (in A549 cells)[1]

Signaling Pathway and Experimental Workflows

To visually conceptualize the assays and the targeted biological pathway, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the putative inhibitory action of this compound.

Assay_Workflows cluster_lanthascreen Primary Assay: LanthaScreen TR-FRET cluster_nanobret Orthogonal Assay 1: NanoBRET cluster_celltiterglo Orthogonal Assay 2: CellTiter-Glo ls1 Combine Kinase, TR-FRET Substrate, & Compound ls2 Add ATP to Initiate Reaction ls1->ls2 ls3 Incubate ls2->ls3 ls4 Add Detection Reagent (Antibody-Eu) ls3->ls4 ls5 Measure TR-FRET Signal ls4->ls5 nb1 Transfect Cells with NanoLuc-Kinase Fusion nb2 Add NanoBRET Tracer & Compound nb1->nb2 nb3 Incubate nb2->nb3 nb4 Measure BRET Signal nb3->nb4 ctg1 Seed Cells in a Multi-well Plate ctg2 Add Compound ctg1->ctg2 ctg3 Incubate (e.g., 72h) ctg2->ctg3 ctg4 Add CellTiter-Glo Reagent ctg3->ctg4 ctg5 Measure Luminescence ctg4->ctg5

Figure 2: High-level experimental workflows for the primary and orthogonal assays.

Experimental Protocols

Detailed methodologies for each assay are provided below to ensure reproducibility and aid in the design of your experiments.

Primary Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

Principle: This assay measures the binding of the test compound to the kinase by competing with a fluorescently labeled tracer. Inhibition of tracer binding leads to a decrease in the TR-FRET signal.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compound (this compound)

  • ATP

  • Kinase Buffer

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, Eu-anti-Tag antibody, and the Alexa Fluor™ 647-labeled tracer.

  • Compound Addition: Add the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates compound binding. Determine the IC50 value by plotting the emission ratio against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Orthogonal Assay 1: NanoBRET™ Target Engagement Intracellular Kinase Assay

Principle: This assay measures the binding of a compound to a specific kinase target within intact cells. It utilizes a NanoLuc® luciferase-kinase fusion protein and a cell-permeable fluorescent tracer. Compound binding to the kinase displaces the tracer, leading to a decrease in BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-kinase fusion protein

  • Transfection reagent

  • NanoBRET® Tracer

  • Test Compound (this compound)

  • Opti-MEM® I Reduced Serum Medium

  • 96-well, white, tissue culture-treated plates

  • BRET-capable luminometer

Procedure:

  • Cell Transfection: Seed HEK293 cells in a 96-well plate. Transfect the cells with the NanoLuc®-kinase fusion vector and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the NanoBRET® tracer and the diluted compound to the cells in Opti-MEM®.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Data Acquisition: Measure the BRET signal using a luminometer capable of reading filtered luminescence at 460 nm (donor) and >610 nm (acceptor).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates target engagement by the compound. Determine the IC50 value by plotting the BRET ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Orthogonal Assay 2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A decrease in cell viability upon compound treatment can be an indirect measure of the functional effect of kinase inhibition.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Complete cell culture medium

  • Test Compound (this compound)

  • CellTiter-Glo® Reagent

  • 96-well, opaque-walled, tissue culture-treated plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The validation of a compound's activity through orthogonal assays is a critical step in drug discovery. By employing a combination of biochemical and cell-based methods, researchers can build a comprehensive and robust dataset that provides high confidence in the compound's mechanism of action and its potential as a therapeutic agent. The methodologies and comparative data presented in this guide offer a solid framework for the rigorous evaluation of this compound and other novel kinase inhibitors.

References

Safety Operating Guide

3-Benzothiazol-2-yl-4-chloro-phenylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 3-Benzothiazol-2-yl-4-chloro-phenylamine: A Guide for Laboratory Professionals

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of this compound, a compound classified as toxic if swallowed, a serious eye irritant, and potentially harmful to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

This guide is intended for researchers, scientists, and drug development professionals who handle this substance. The information provided is synthesized from safety data sheets (SDS) and general best practices for hazardous chemical waste management.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Chronic Aquatic ToxicityH413May cause long lasting harmful effects to aquatic life.[1]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling this compound for disposal:

  • Hand Protection: Wear suitable protective gloves.

  • Eye/Face Protection: Use eye protection, such as safety goggles or a face shield, tested and approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[2]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental release and ensures the safety of all personnel.

1. Waste Collection and Storage:

  • Containment: Collect the waste material in a dedicated, properly labeled, and tightly closed container.[1]

  • Material: Use a container made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols (e.g., skull and crossbones for toxicity).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[1] This area should be away from incompatible substances and sources of ignition.[1] The storage location should be secure and accessible only to authorized personnel.[1][2]

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: Keep unprotected personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and from entering drains, waterways, or soil.[1]

  • Cleanup: For solid material, carefully vacuum or sweep it up. For liquid spills, absorb the material with an inert substance (e.g., vermiculite, dry sand).

  • Disposal of Cleanup Materials: Place all contaminated cleanup materials into a suitable, labeled container for hazardous waste disposal.[1]

3. Final Disposal:

  • Regulatory Compliance: The disposal of this compound is subject to federal, state, and local regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

  • Approved Waste Disposal Facility: The waste must be disposed of through an approved and licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Packaging for Transport: Do not reuse the original containers for any other purpose.[1] Ensure that the waste is packaged and labeled according to the requirements of the waste disposal vendor and transportation regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Prepare Labeled, Sealed Hazardous Waste Container ppe->container transfer Transfer Waste Chemical into Container container->transfer seal Securely Seal Container transfer->seal decontaminate Decontaminate External Container Surface seal->decontaminate storage Store in Designated Hazardous Waste Area decontaminate->storage log Log Waste in Inventory storage->log ehs Contact Environmental Health & Safety (EHS) log->ehs pickup Arrange for Pickup by Licensed Waste Vendor ehs->pickup end End: Waste Disposed Compliantly pickup->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Benzothiazol-2-yl-4-chloro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Benzothiazol-2-yl-4-chloro-phenylamine

This document provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound (CAS No. 292644-36-1). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Immediate Safety Information

This compound is a chemical compound intended for research and development use only.[1][2] It is classified as toxic if swallowed, causes serious eye irritation, and may have long-lasting harmful effects on aquatic life.[1]

Hazard Identification and First Aid:

  • Acute Oral Toxicity: Toxic if swallowed.[1] In case of ingestion, immediately call a poison center or doctor.[1] Rinse mouth with water.[1]

  • Eye Irritation: Causes serious eye irritation.[1][3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, seek medical advice.[1]

  • Skin Contact: May cause skin inflammation characterized by itching, scaling, reddening, or blistering.[1] In case of skin contact, immediately flush with running water for at least 15 minutes while removing contaminated clothing.[1]

  • Inhalation: May cause irritation to the lungs and respiratory system.[1] If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen.[1]

  • Environmental Hazard: May cause long-lasting harmful effects to aquatic life.[1] Avoid release to the environment.[1]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

Protection Type Specific PPE Material/Standard Operational Notes
Hand Protection Chemical-resistant glovesNitrile or NeopreneInspect gloves for integrity before each use. Change gloves immediately if contaminated. A double layer of gloves can provide additional protection.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 compliantA face shield should be worn over safety glasses when there is a risk of splashing.
Skin and Body Protection Laboratory coat or chemical-resistant overallsNomex® or similar flame-resistant materialLab coats must be fully buttoned. Ensure clothing covers as much skin as possible.
Respiratory Protection Air-purifying respirator with appropriate cartridgesNIOSH-approvedUse in a well-ventilated area or under a chemical fume hood. Respirator use requires a formal respiratory protection program, including fit testing.
Foot Protection Closed-toe, chemical-resistant shoesLeather or polymeric materialFootwear should cover the entire foot.

Operational and Disposal Plans

Handling Protocol:

  • Preparation:

    • Ensure a safety data sheet (SDS) for this compound is accessible.

    • Verify that an eyewash station and safety shower are unobstructed and functional.

    • Work in a designated area, preferably within a certified chemical fume hood.

  • Donning PPE:

    • Put on the required PPE as detailed in the table above, ensuring a proper fit.

  • Handling the Compound:

    • Avoid generating dust or aerosols.

    • Use only with adequate ventilation.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling.[1]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE for cleanup.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for disposal.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, wipes, absorbent material) in a clearly labeled, sealed container.

    • Collect all liquid waste in a compatible, labeled, sealed container.

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Access SDS prep_safety Check Safety Equipment (Eyewash, Shower) prep_sds->prep_safety prep_hood Verify Fume Hood Operation prep_safety->prep_hood ppe Don PPE prep_hood->ppe handle Handle Compound ppe->handle decontaminate Decontaminate Work Area handle->decontaminate collect_waste Collect Waste handle->collect_waste Spill decontaminate->collect_waste store_waste Store Waste collect_waste->store_waste dispose_waste Dispose via Certified Vendor store_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.